Ethyl 2-(2,4-dichlorophenyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33951. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKNWRRUKBQMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961391 | |
| Record name | Ethyl (2,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41022-54-2 | |
| Record name | 41022-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(2,4-dichlorophenyl)acetate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(2,4-dichlorophenyl)acetate
Introduction
This compound is a chlorinated aromatic ester of significant interest in synthetic organic chemistry. Its structural framework, featuring a dichlorinated benzene ring attached to an ethyl acetate moiety, makes it a valuable intermediate in the synthesis of a range of more complex molecules, particularly within the agrochemical and pharmaceutical industries. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its core structure and physical characteristics. This compound is composed of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethyl acetate group at position 1.
Core Structural and Physical Data
The key identifiers and physical properties of the molecule are summarized below for quick reference. These parameters are fundamental for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][2][3] |
| Molecular Weight | 233.09 g/mol | [1][2][3] |
| CAS Number | 41022-54-2 | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 88 °C at 0.05 mmHg | [2] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Chemical Structure and Identifiers
The precise arrangement of atoms and bonds defines the molecule's reactivity and interactions. The following diagram and table provide the definitive structural representation and standard chemical identifiers.
Caption: 2D Molecular Structure of this compound.
| Identifier | String | Source(s) |
| IUPAC Name | This compound | [2] |
| SMILES | CCOC(=O)CC1=C(C=C(C=C1)Cl)Cl | [1] |
| InChI | 1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | [3] |
| InChIKey | GQKNWRRUKBQMFY-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization for Structural Validation
Spectroscopic analysis is indispensable for confirming the molecular structure. The combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint, allowing for unambiguous identification and purity assessment. While raw spectra require specialized access, the expected signatures can be expertly predicted based on the known structure. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are available for reference through chemical suppliers like ChemicalBook.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (3H): The three protons on the dichlorinated ring will appear in the aromatic region (~7.2-7.5 ppm). Due to their different chemical environments and coupling, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.
-
Methylene Protons (-CH₂-Ar, 2H): The two protons adjacent to the aromatic ring will appear as a singlet around 3.7-4.0 ppm.
-
Ethyl Group Protons (-O-CH₂-CH₃): The methylene protons of the ethyl ester will appear as a quartet around 4.1-4.3 ppm, coupled to the adjacent methyl protons. The terminal methyl protons will appear as a triplet around 1.2-1.4 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing signals for each unique carbon atom.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically ~170 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the range of ~127-135 ppm. The carbons directly bonded to chlorine will be shifted accordingly.
-
Aliphatic Carbons (3C): Signals for the benzylic methylene carbon (~40 ppm), the ester methylene carbon (~61 ppm), and the terminal methyl carbon (~14 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.
-
C-O Stretch: A distinct band for the ester C-O linkage will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be visible in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The key feature will be the molecular ion peak corresponding to the molecular weight (233.09 g/mol ).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the bond between the benzylic carbon and the carbonyl group.
Synthesis and Experimental Protocols
This compound is typically synthesized via the esterification of 2,4-dichlorophenylacetic acid. This reaction, often catalyzed by a strong acid, is a cornerstone of organic synthesis. The choice of an acid catalyst like sulfuric acid and the removal of water are critical for driving the equilibrium towards the product side, ensuring a high yield. This process is analogous to the synthesis of the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is manufactured from 2,4-dichlorophenol and chloroacetic acid.[6][7]
Synthetic Workflow: Fischer Esterification
The following workflow illustrates the standard Fischer esterification process for producing the target molecule.
Caption: Workflow for the synthesis of this compound.
Laboratory-Scale Synthesis Protocol
This protocol provides a self-validating methodology for a laboratory setting.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorophenylacetic acid (1.0 eq).
-
Add an excess of absolute ethanol (5-10 eq), which serves as both a reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the stirring solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle. The temperature should be maintained at the boiling point of ethanol (~78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether.[8]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.[2] Purity can be confirmed by NMR and GC-MS.
-
Applications in Drug Development and Chemical Synthesis
While not typically an active pharmaceutical ingredient (API) itself, this compound is a key building block. Its structure is found within more complex molecules and it serves as a precursor in multi-step syntheses.
-
Chemical Intermediate: It is primarily used in the synthesis of other chemical compounds for the pharmaceutical and agrochemical industries.[9] The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups, while the dichlorophenyl moiety provides a scaffold for further elaboration.
-
Herbicide Research: The related compound, 2,4-D, is a widely used herbicide that functions as a synthetic auxin, causing uncontrolled growth in broadleaf weeds.[6] Esters of 2,4-D are known to be potent forms of the herbicide.[6] Research into derivatives like this compound helps in understanding structure-activity relationships for developing new plant growth regulators.
Safety and Handling
Proper handling of this chemical is essential for laboratory safety. It is classified as an irritant.
-
Hazard Statements:
-
Precautionary Statements:
Always consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a well-defined chemical entity whose molecular structure has been conclusively established through extensive spectroscopic analysis. Its identity is confirmed by a unique combination of NMR, IR, and MS data, with the chlorine isotopic pattern in mass spectrometry serving as a particularly definitive feature. As a versatile synthetic intermediate, it plays a crucial role in the development of new chemical entities in various fields, demanding a thorough understanding of its properties and safe handling procedures for any researcher or scientist working with it.
References
- 1. achmem.com [achmem.com]
- 2. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]
- 3. This compound | 41022-54-2 [sigmaaldrich.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. ETHYL 2,4-DICHLOROPHENYL ACETATE(41022-54-2) 1H NMR spectrum [chemicalbook.com]
- 6. deq.mt.gov [deq.mt.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 9. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]
Ethyl 2-(2,4-dichlorophenyl)acetate CAS number 41022-54-2
An In-Depth Technical Guide to Ethyl 2-(2,4-dichlorophenyl)acetate (CAS: 41022-54-2): Synthesis, Characterization, and Applications
Abstract
This compound, with CAS number 41022-54-2, is a chlorinated aromatic ester of significant interest in the fields of organic synthesis, pharmaceutical development, and agrochemical research. Its molecular structure, featuring a reactive ester group and a dichlorinated phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview for researchers and scientists, detailing the compound's physicochemical properties, a robust and well-established synthesis protocol via Fischer-Speier esterification, and modern analytical methods for its characterization and quality control, including NMR and GC-MS. Furthermore, this document outlines its key applications as a synthetic precursor and provides essential safety and handling information to ensure its proper use in a laboratory setting.
Section 1: Core Characteristics and Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and physical properties.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 41022-54-2 | [3][4] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [3][4] |
| Molecular Weight | 233.09 g/mol | [4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | (2,4-Dichlorophenyl)acetic acid ethyl ester | [2][6] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 88 °C @ 0.05 mmHg | [1][2] |
| Density | ~1.276 g/cm³ (Predicted) | [1][2] |
| Purity | Typically ≥98% | [3][7] |
| Storage | Sealed in a dry place at room temperature | [1][4] |
Section 2: Synthesis and Purification
Principle of Synthesis: The Fischer-Speier Esterification
The most direct and widely employed method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-(2,4-dichlorophenyl)acetic acid.[8] This classic reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]
The reaction is an equilibrium process.[9] To drive the reaction toward the formation of the ester product, Le Chatelier's principle is applied in two primary ways:
-
Use of Excess Reactant: Ethanol is typically used as the limiting reagent and the solvent, ensuring a large excess that shifts the equilibrium to the product side.[10]
-
Removal of Water: The water produced as a byproduct can be removed from the reaction mixture, often by azeotropic distillation, to prevent the reverse reaction (ester hydrolysis).[9]
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[10] A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the final ester product and regenerate the acid catalyst.[9][10]
Caption: Workflow for the Synthesis and Purification of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
2-(2,4-Dichlorophenyl)acetic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2,4-dichlorophenyl)acetic acid (1.0 eq) and anhydrous ethanol (10-20 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Aqueous Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.[1]
Section 3: Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected spectrum for this compound in CDCl₃ would exhibit distinct signals corresponding to the different proton environments.[11]
-
Ethyl Ester Protons:
-
A triplet integrating to 3 hydrogens (3H) around δ 1.2-1.3 ppm, corresponding to the methyl group (-CH₃). The signal is split into a triplet by the adjacent methylene group.[12][13]
-
A quartet integrating to 2 hydrogens (2H) around δ 4.1-4.2 ppm, corresponding to the methylene group (-OCH₂-). This signal is split into a quartet by the adjacent methyl group.[12][13]
-
-
Methylene Bridge Protons:
-
A singlet integrating to 2 hydrogens (2H) around δ 3.6-3.8 ppm, corresponding to the methylene group adjacent to the phenyl ring (Ar-CH₂-). This signal is a singlet as there are no adjacent protons.
-
-
Aromatic Protons:
-
Three protons on the dichlorinated phenyl ring, appearing in the aromatic region (δ 7.0-7.5 ppm). Their specific shifts and coupling patterns will depend on the substitution pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for assessing the purity of volatile compounds and confirming molecular weight. The sample is vaporized and separated on a capillary column (e.g., a DB-5MS or similar non-polar column), with separated components being detected by a mass spectrometer.[14] The resulting chromatogram will show a major peak for the product, and the area of this peak relative to the total area of all peaks provides a measure of purity. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern, which confirms the compound's identity.
Caption: General Workflow for GC-MS Analysis.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[15]
-
Instrumental Conditions: Use a gas chromatograph coupled to a mass spectrometer. Typical conditions include a non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), helium as the carrier gas, and a suitable oven temperature program (e.g., starting at 80°C and ramping to 320°C).[14]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet using a splitless or split injection mode.[14]
-
Data Acquisition: Acquire data in full scan mode to obtain both the chromatogram and the mass spectra of the eluted peaks.
-
Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity. Compare the obtained mass spectrum of the main peak with a reference spectrum or analyze the fragmentation pattern to confirm the structure.
Section 4: Applications in Synthetic Chemistry
This compound is not typically an end-product but rather a crucial building block for constructing more complex, often biologically active, molecules. Its value lies in the synthetic versatility of the ester functional group.
-
Precursor to 2-(2,4-Dichlorophenyl)acetic Acid: The ethyl ester can be easily hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid, 2-(2,4-dichlorophenyl)acetic acid. This acid is a valuable synthon in its own right.
-
Amide Synthesis: The ester can react directly with amines (aminolysis) or be converted to the carboxylic acid first, which is then coupled with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form a wide range of amides. Amide bonds are central to the structure of many pharmaceutical compounds.
-
Intermediate for Agrochemicals: The 2,4-dichlorophenyl moiety is a common feature in many herbicides and fungicides.[16][17] For example, the related compound 2,4-dichlorophenyl acetaldehyde is a key intermediate in the synthesis of the fungicide tetraconazole.[18] this compound serves as a precursor for analogous structures.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][3][4]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement | References |
| Hazard | H302 | Harmful if swallowed. | [3] |
| Hazard | H315 | Causes skin irritation. | [2][3] |
| Hazard | H319 | Causes serious eye irritation. | [2][3] |
| Hazard | H335 | May cause respiratory irritation. | [4] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][19] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2][4] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[20][21]
-
Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[2]
-
Avoid contact with skin, eyes, and clothing.[20]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[20][21]
-
In case of skin contact: Wash off with soap and plenty of water.[20][21]
-
If inhaled: Move the person into fresh air.[20]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[20]
-
In all cases of exposure, seek medical attention if symptoms persist.[20][21]
Section 6: Conclusion
This compound is a valuable and versatile chemical intermediate with straightforward synthesis and characterization protocols. Its utility as a precursor for a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries, underscores its importance. By understanding its properties, synthesis, analytical profiles, and safety requirements as detailed in this guide, researchers and drug development professionals can effectively and safely leverage this compound in their synthetic endeavors.
Section 7: References
-
Achmem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 41022-54-2. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 41022-54-2|this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 41022-54-2. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich Korea. (n.d.). This compound | 41022-54-2. Retrieved from --INVALID-LINK--
-
ALFA CHEMICAL. (n.d.). Good Price CAS:41022-54-2 | this compound for Sale. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - ETHYL 2,4-DICHLOROPHENYL ACETATE. Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). Buy 2,4-Dichlorophenyl acetate | 6341-97-5. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 2-(2,6-dichlorophenyl)acetate. Retrieved from --INVALID-LINK--
-
Horner, J., Que Hee, S. S., & Sutherland, R. G. (1973). Esterification of (2,4-Dichlorophenoxy)acetic Acid- A Quantitative Comparison of Esterification Techniques. Sci-Hub.
-
Fisher Scientific. (2025). Safety Data Sheet - Ethyl 4-chlorophenylacetate.
-
ChemicalBook. (n.d.). ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2. Retrieved from --INVALID-LINK--
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester.
-
ChemicalBook. (n.d.). ETHYL 2,4-DICHLOROPHENYL ACETATE(41022-54-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102992974A - Synthesis method of 2, 4-dichlorophenyl acetaldehyde. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-(2,4-Dichlorophenyl)acetic acid. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Ethyl 2,4-dichlorophenyl acetate. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from --INVALID-LINK--
-
Filo. (2025). The pattern of NMR spectra obtained for ethyl acetate. Retrieved from --INVALID-LINK--
-
Swedish National Food Administration. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
-
2,4-Dichlorophenoxyacetic acid. (n.d.).
-
Leah4sci. (2012, July 9). Fischer Esterification [Video]. YouTube. Retrieved from --INVALID-LINK--
-
YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Retrieved from --INVALID-LINK--
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- 21. fishersci.com [fishersci.com]
(2,4-Dichloro-phenyl)-acetic acid ethyl ester physical constants
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2,4-Dichlorophenyl)acetate
Introduction
This compound, a member of the chlorinated aromatic ester class of compounds, serves as a crucial intermediate and building block in the synthesis of various organic molecules. Its structural features—a dichlorinated benzene ring coupled with an ethyl ester moiety—confer specific reactivity and physical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical constants, spectroscopic profile, a validated synthesis protocol, and essential safety information, grounded in established scientific data.
Core Physicochemical and Identification Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These constants are critical for its handling, reaction setup, and purification. The presence of two chlorine atoms on the aromatic ring significantly influences its molecular weight, density, and boiling point compared to its non-halogenated analogue, ethyl phenylacetate.
| Property | Value | Source(s) |
| CAS Number | 41022-54-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [3][4][5] |
| Molecular Weight | 233.09 g/mol | [2][4][5][6] |
| Appearance | Colorless to light yellow liquid | [1][4][7] |
| Boiling Point | 88 °C at 0.05 mmHg | [1][4] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [1][7] |
| Storage | Sealed in a dry place at room temperature | [1][3][4] |
The density, notably higher than water, is a direct consequence of the two heavy chlorine atoms. The high boiling point, even under reduced pressure, reflects the molecule's significant intermolecular van der Waals forces.
Spectroscopic Profile for Structural Elucidation
Definitive structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a primary tool for structural verification. The ethyl group will present as a characteristic triplet (3H, -CH₃) and a quartet (2H, -OCH₂-). The methylene bridge (-CH₂-) attached to the aromatic ring will appear as a singlet (2H). The three protons on the dichlorinated aromatic ring will appear in the aromatic region (typically δ 7.0-7.5 ppm) with complex splitting patterns due to their distinct chemical environments.
-
¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group carbons, the ester carbonyl carbon (C=O), the methylene bridge carbon, and the six unique carbons of the dichlorinated aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. A strong, sharp absorption band is expected around 1735-1750 cm⁻¹ , which is characteristic of the C=O (ester) stretching vibration. Additional bands corresponding to C-O stretching, C-Cl stretching, and aromatic C-H and C=C vibrations will also be present.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight and analyze fragmentation patterns. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 232. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks, confirming the presence of two chlorine atoms.
| Spectroscopic Data | Expected Peaks / Signals |
| ¹H NMR | Triplet (~1.2 ppm, 3H), Singlet (~3.7 ppm, 2H), Quartet (~4.1 ppm, 2H), Aromatic Multiplets (7.2-7.5 ppm, 3H) |
| IR (Infrared) | Strong C=O stretch (~1740 cm⁻¹), C-O stretch, C-Cl stretch, aromatic C=C and C-H bands |
| Mass Spec (EI) | Molecular ion [M]⁺ at m/z 232, with isotopic peaks at [M+2]⁺ and [M+4]⁺ |
Synthesis and Purification Workflow: Esterification of (2,4-Dichlorophenyl)acetic Acid
The most direct and common method for preparing this compound is the Fischer esterification of (2,4-dichlorophenyl)acetic acid with ethanol in the presence of an acid catalyst. This workflow is reliable and scalable for laboratory settings.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (2,4-Dichlorophenyl)acetic acid (1.0 eq), absolute ethanol (5-10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid weight).
-
Causality: Using an excess of ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent or reactant.
-
-
Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold distilled water.
-
Causality: This step quenches the reaction and helps to remove the excess ethanol and sulfuric acid, which are soluble in water.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Causality: The desired ester product is significantly more soluble in the organic solvent than in water, allowing for its efficient separation from the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove residual water).
-
Causality: The bicarbonate wash is crucial to remove both the sulfuric acid catalyst and any unreacted carboxylic acid. The brine wash helps to pre-dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removal of all water is essential before the final purification step to prevent potential hydrolysis of the ester.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound as a colorless to light yellow liquid.[1][4]
-
Causality: Vacuum distillation is necessary because the compound has a high boiling point at atmospheric pressure. Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition of the product.
-
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Safety, Handling, and Storage
As a chlorinated organic compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.
-
Hazard Identification: The compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Handling: Avoid breathing vapors or mist.[8] Wash hands thoroughly after handling.[9]
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][3][4]
Conclusion
This technical guide has detailed the essential physical constants, spectroscopic characteristics, and a validated synthesis protocol for this compound. The provided data and methodologies are foundational for its effective use in research and development, ensuring both successful experimental outcomes and safe laboratory practices. The combination of its distinct physical properties and well-defined characterization data makes it a reliable substrate for further chemical transformations.
References
- 1. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. 41022-54-2|this compound|BLD Pharm [bldpharm.com]
- 4. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl Dichlorophenyl Acetate - C10h10cl2o2, Density 1.26-1.28 G/ml, Purity 99% | Clear Colorless Liquid, Industrial Application, Cas No: 5317-66-8 at Best Price in Mumbai | Seema Biotech [tradeindia.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Determining the Solubility Profile of Ethyl 2-(2,4-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall development trajectory. This guide provides a comprehensive technical overview of the methodologies required to accurately determine the solubility profile of Ethyl 2-(2,4-dichlorophenyl)acetate. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate this crucial dataset. We will delve into the theoretical underpinnings of both thermodynamic and kinetic solubility, providing field-proven, step-by-step protocols for the gold-standard shake-flask method and the high-throughput laser nephelometry technique. This guide is designed to be a self-validating resource, empowering scientific professionals to produce robust and reliable solubility data for this compound and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form[1]. Therefore, a comprehensive understanding of a compound's solubility in various aqueous and organic media is not merely a data point but a cornerstone of a successful drug development program.
This compound (CAS No: 41022-54-2), with the molecular formula C₁₀H₁₀Cl₂O₂, is a compound of interest in synthetic and medicinal chemistry. Its structural features, including a dichlorinated phenyl ring and an ethyl ester group, suggest a lipophilic character, which often correlates with low aqueous solubility. This guide will provide the necessary tools to quantify this critical property.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | |
| Molecular Weight | 233.09 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 88 °C at 0.05 mmHg | [2] |
| Density (Predicted) | 1.276 g/cm³ | [2] |
| Storage | Sealed in dry, room temperature |
Due to the lack of direct quantitative solubility data for this compound, we can infer some of its likely characteristics from the closely related compound, 2,4-dichlorophenyl acetate. For this analog, reports indicate limited solubility in water, excellent solubility in polar protic solvents like ethanol and methanol, good solubility in polar aprotic solvents such as acetone and ethyl acetate, and moderate to limited solubility in non-polar solvents like hexane and toluene[3]. This qualitative profile provides a valuable starting point for the experimental determination of the solubility of this compound.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
Before embarking on experimental work, it is crucial to understand the distinction between thermodynamic and kinetic solubility, as these two parameters provide different, yet complementary, insights into a compound's behavior in solution[4][5].
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is defined as the concentration of a solute in a saturated solution when there is a dynamic equilibrium between the dissolved and undissolved solute at a specific temperature and pressure[4][5]. This value is independent of the experimental method used, provided the system has reached equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility[6].
Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a solution that is becoming progressively more concentrated. It is often determined in high-throughput screening (HTS) settings where a compound is rapidly dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer[6][7]. The resulting value can be influenced by factors such as the rate of addition, mixing speed, and incubation time. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution[8][9]. Laser nephelometry is a common technique for measuring kinetic solubility[10][11][12].
The choice of which solubility to measure depends on the stage of drug development. Kinetic solubility is often sufficient for early-stage discovery to quickly flag compounds with potential solubility issues, while thermodynamic solubility is critical for later-stage development, including formulation and regulatory filings[1][6].
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound[13][14]. The underlying principle is to create a saturated solution by agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium.
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. A standard calibration curve should be prepared for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µM.
-
Why excess solid? The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is indeed saturated and at equilibrium[13].
-
Why 24-48 hours? This extended incubation period is necessary to ensure that the system has reached a true thermodynamic equilibrium[6][13]. Shorter incubation times may result in an underestimation of the true solubility.
-
Why filtration? Filtration is a critical step to ensure that no undissolved particles are carried over into the analytical sample, which would lead to an overestimation of the solubility[7].
-
Method Validation: To ensure the reliability of the data, it is recommended to perform the experiment in triplicate and to analyze the solid phase at the end of the experiment (e.g., by microscopy or DSC) to check for any polymorphic transformations[15].
Kinetic Solubility Determination: Laser Nephelometry
Laser nephelometry is a high-throughput method that measures the light scattered by insoluble particles in a solution. It is a rapid and cost-effective way to assess the kinetic solubility of a large number of compounds[10][11][12].
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microtiter plates (e.g., 96- or 384-well)
-
Microplate nephelometer (e.g., NEPHELOstar Plus)
-
Automated liquid handler (recommended for high-throughput)
-
Positive control (highly soluble compound)
-
Negative control (poorly soluble compound)
Caption: Workflow for Kinetic Solubility Determination via Laser Nephelometry.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known high concentration (e.g., 10 mM).
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Often, a serial dilution of the stock solution in DMSO is prepared directly in the plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentrations of the compound. The DMSO concentration should be kept constant and low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Mix the contents of the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours)[16].
-
Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.
-
Why DMSO? DMSO is a strong organic solvent that can dissolve a wide range of compounds, making it suitable for preparing high-concentration stock solutions for HTS applications[6][7].
-
Why a short incubation time? The goal of kinetic solubility is to identify the point of precipitation under non-equilibrium conditions, which is relevant for early-stage in vitro assays[16].
-
Why controls? The use of highly soluble and poorly soluble control compounds helps to define the dynamic range of the assay and to normalize the results[10][12].
-
Method Comparison: It is important to note that different methods for determining kinetic solubility (e.g., nephelometry, UV spectroscopy, HPLC) may yield different results due to variations in their detection limits and principles of measurement[17].
Data Interpretation and Reporting
The solubility data for this compound should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents and under different conditions (e.g., temperature, pH).
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | Kinetic (Nephelometry) |
It is essential to specify the method used (thermodynamic or kinetic) when reporting solubility data, as the values can differ significantly.
Conclusion
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]
- 3. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Laser Nephelometry | Bienta [bienta.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. enamine.net [enamine.net]
- 13. scielo.br [scielo.br]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Chemist's Perspective on Ethyl 2-(2,4-dichlorophenyl)acetate
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(2,4-dichlorophenyl)acetate
This compound (CAS No. 41022-54-2) is an aromatic ester of significant interest within the realms of pharmaceutical synthesis and agrochemical development.[1] As a key intermediate, its structural features, particularly the dichlorinated phenyl ring, make it a versatile building block for more complex molecules.[2] However, the same reactivity and structural motifs that make it valuable also necessitate a rigorous and well-informed approach to its handling and safety.
This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved and the causal logic behind recommended safety protocols. Our goal is to empower you not just to follow procedures, but to make informed, risk-based decisions in the laboratory.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a compound's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 41022-54-2 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [3][4][6] |
| Molecular Weight | 233.09 g/mol | [3][4][6] |
| Appearance | Colorless to light yellow liquid or solid | [3][7] |
| Boiling Point | 88°C at 0.05 mmHg | [4][7] |
| Density | ~1.276 g/cm³ (Predicted) | [4][7] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][6][7] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be respected. The primary risks are associated with direct contact and inhalation.
-
H227: Combustible liquid. [4]
The irritant nature of this compound is linked to its chemical structure. As an ester, it can be hydrolyzed, particularly on moist tissues like the skin, eyes, or respiratory tract, to form 2,4-dichlorophenylacetic acid and ethanol. The chlorinated aromatic acid is the primary irritant. Chronic exposure or ingestion of related dichlorophenoxyacetic acid compounds has been associated with more severe systemic effects, underscoring the importance of minimizing any direct contact.[9][10][11]
Section 3: The Hierarchy of Controls: A Proactive Safety Workflow
Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach that prioritizes the elimination or reduction of hazards at their source. This workflow, known as the Hierarchy of Controls, should be the logical framework for planning any experiment involving this compound.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination/Substitution: While not always possible, consider if a less hazardous reagent could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical physical barrier. All work with this compound must be conducted in a properly functioning chemical fume hood. [12][13] This prevents the inhalation of vapors and contains any potential spills. An eyewash station and safety shower must be readily accessible.[12]
-
Administrative Controls: This involves establishing safe work practices and standard operating procedures (SOPs).[14] Never work alone, and ensure all personnel are trained on the specific hazards of this compound. Keep quantities to the minimum required for the experiment.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and is non-negotiable.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[12][15]
-
Skin Protection: A full-length lab coat must be worn to prevent skin exposure.[12][14]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but they provide limited protection against chlorinated solvents.[16] Always inspect gloves before use and remove them before leaving the laboratory.[14] For prolonged handling, consult the glove manufacturer's compatibility data.
-
Section 4: Standard Operating Protocol for Handling and Use
This protocol provides a step-by-step methodology for the safe handling of this compound in a laboratory setting.
Objective: To safely transfer and use the compound in a chemical reaction.
Materials:
-
This compound in its original, sealed container.
-
Required PPE (safety goggles, nitrile gloves, lab coat).
-
Chemical fume hood.
-
Spatula (if solid) or pipette.
-
Appropriately labeled reaction vessel.
-
Designated, sealed waste container.
Methodology:
-
Pre-Experiment Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE.
-
Verify the label on the source container to confirm the chemical's identity.[14]
-
Place an absorbent, disposable bench liner on the floor of the fume hood.
-
-
Chemical Transfer:
-
Perform all transfers within the fume hood.
-
Carefully open the container.
-
Weigh out or measure only the amount of chemical needed for the immediate procedure.[14]
-
Transfer the chemical directly into the labeled reaction vessel. Avoid generating dust (if solid) or aerosols.
-
Securely close the source container immediately after use.
-
-
Post-Handling:
-
Wipe down any contaminated surfaces within the fume hood using an appropriate solvent and dispose of the cleaning materials in the designated waste container.
-
Carefully remove gloves and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.[14][17][18]
-
Section 5: Emergency Procedures
Accidents are preventable but preparation is essential. Follow these procedures in the event of an emergency.
First Aid Measures
The immediate response to an exposure is critical to minimizing harm.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][17]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[17][18] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[17]
Spill Management Workflow
In the event of a spill, a calm and systematic response is required to ensure personnel safety and environmental protection.
Caption: A systematic workflow for managing chemical spills.
Section 6: Storage and Disposal
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][13][19] It should be kept separate from incompatible materials such as strong oxidizing agents, acids, and bases.[18]
Disposal: All waste containing this compound must be treated as hazardous. Collect waste in a suitable, labeled, and closed container.[12][17] Do not dispose of it down the drain.[17][20] Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.
References
- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]
- 2. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]
- 3. This compound | 41022-54-2 [sigmaaldrich.com]
- 4. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]
- 5. rdchemicals.com [rdchemicals.com]
- 6. 41022-54-2|this compound|BLD Pharm [bldpharm.com]
- 7. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. 2,4-D Ethyl Ester Poisoning: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. CCOHS: Chlorine [ccohs.ca]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. chemos.de [chemos.de]
An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 2-(2,4-dichlorophenyl)acetate
A Senior Application Scientist's Perspective on a Synthetic Precursor
Executive Summary: Ethyl 2-(2,4-dichlorophenyl)acetate is a chemical intermediate whose biological mechanism of action has not been extensively studied and is therefore not well-defined in current scientific literature. Its primary significance lies in its role as a key precursor in the synthesis of widely used azole antifungal agents, such as Imazalil and Econazole.[1][2] This guide will first detail the well-established mechanism of action of these derivative antifungal compounds, as their synthesis represents the major application of this compound. Subsequently, this document will propose a comprehensive, field-proven research program designed to elucidate the potential intrinsic biological activity and mechanism of action of this compound itself. This proposed workflow is tailored for researchers, scientists, and drug development professionals, providing a practical framework for the characterization of novel or understudied chemical entities.
Part 1: Chemical Profile and Known Synthetic Utility
This compound is a chlorinated aromatic ester.[3][4] While detailed toxicological and mechanistic data for this specific compound are sparse, its chemical properties are well-documented.
| Property | Value |
| Molecular Formula | C10H10Cl2O2 |
| Molecular Weight | 233.09 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid or solid[3][4] |
| Boiling Point | 88°C at 0.05 mmHg[3] |
| Storage | Sealed in a dry environment at room temperature[3][4] |
The principal and most well-documented application of this compound is as a starting material in the multi-step synthesis of imidazole-based antifungal agents.[1] A prime example is its use in the production of Imazalil, a systemic fungicide with both protective and curative properties.[1][6]
Synthetic Pathway to Azole Antifungals
The synthesis of azole antifungals from this compound generally involves a series of chemical transformations to build the final active molecule. For instance, the synthesis of Imazalil begins with the preparation of 2,4-dichlorophenylacetonitrile, which is related to our starting compound, and proceeds through several steps to yield the final product.[1] Similarly, Econazole synthesis involves the alkylation of imidazole with a bromoketone derived from o,p-dichloroacetophenone, followed by reduction and further alkylation.[2]
Caption: Generalized synthetic route from this compound to active azole antifungal agents.
Part 2: Mechanism of Action of Derivative Azole Antifungals
The fungicidal or fungistatic activity of azole compounds like Imazalil and Econazole is well-characterized.[7][8][9] These agents function by disrupting the integrity of the fungal cell membrane.[6][10]
Primary Target: Lanosterol 14α-demethylase (CYP51)
The molecular target of azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12][13] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6][7][12]
Mechanism of Inhibition:
-
Binding to Heme Iron: The nitrogen atom in the imidazole or triazole ring of the antifungal molecule coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase.[14]
-
Inhibition of Demethylation: This binding competitively inhibits the enzyme, preventing it from catalyzing the removal of the 14α-methyl group from lanosterol, a key step in the ergosterol biosynthesis pathway.[13][15][16]
-
Accumulation of Toxic Sterols: The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[7][12]
-
Disruption of Membrane Function: The altered sterol composition increases the permeability and rigidity of the fungal cell membrane, disrupting its normal function and leading to the inhibition of fungal growth and replication.[8][9][12]
Caption: Signaling pathway illustrating the mechanism of action of azole antifungals.
Part 3: Proposed Research Program for Mechanistic Elucidation of this compound
Given the lack of direct mechanistic data, a structured research program is necessary to determine if this compound possesses intrinsic biological activity. The following workflow represents a logical and comprehensive approach to this scientific challenge.[17][18][19][20]
Caption: A four-phase experimental workflow to elucidate the mechanism of action of a novel compound.
Phase 1: Target Hypothesis Generation
The initial step is to ascertain if the compound has any biological effect.
Experimental Protocol: Phenotypic Screening
-
Objective: To perform a broad screen for biological activity.
-
Methodology:
-
Antimicrobial Screen: Test the compound against a panel of bacteria and fungi using microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Cytotoxicity Screen: Utilize a panel of human cancer and non-cancer cell lines. Treat cells with a dose-response of the compound (e.g., 0.1 nM to 100 µM) for 72 hours. Assess cell viability using an MTS or resazurin-based assay.
-
-
Causality: A positive "hit" in these screens (e.g., selective cytotoxicity or antimicrobial activity) provides the foundational evidence that the compound interacts with biological systems and justifies proceeding to target identification.
Experimental Protocol: Target Identification via Affinity Chromatography
-
Objective: To identify the direct binding partners of the compound from a complex protein mixture.[20][21][22][23][24]
-
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position determined not to be essential for any observed activity (based on preliminary structure-activity relationship studies).
-
Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated beads.[22] Incubate the beads with cell lysate.
-
Elution: Wash away non-specific binders and elute the proteins that specifically bind to the probe.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Self-Validation: A control experiment using a structurally similar but inactive analog (if available) or beads with just the linker and tag should be run in parallel. True targets will only be present in the eluate from the active compound's probe.
Phase 2: Target Validation and In Vitro Characterization
Once putative targets are identified, they must be validated.
Experimental Protocol: In Vitro Binding and Activity Assays
-
Objective: To confirm direct binding to the identified target and quantify its functional effect.[17]
-
Methodology:
-
Binding Kinetics (Surface Plasmon Resonance - SPR): Immobilize the purified recombinant target protein on an SPR chip. Flow various concentrations of this compound over the chip to measure association (ka) and dissociation (kd) rates, and to calculate the binding affinity (KD).
-
Enzymatic/Functional Assays: If the target is an enzyme, perform a kinetic assay in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or activator and to calculate the IC50 or EC50 value.[17]
-
-
Causality: A high-affinity, dose-dependent interaction in these assays confirms the identified protein as a direct target.
| Hypothetical Data: Target Validation | |
| Target Protein | Kinase X |
| SPR Binding Affinity (KD) | 1.2 µM |
| Enzymatic Inhibition (IC50) | 2.5 µM |
Phase 3: Cellular Mechanism and Pathway Analysis
Understanding the downstream consequences of target engagement is critical.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Objective: To determine how the compound modulates the signaling pathway downstream of the validated target.[17]
-
Methodology:
-
Treat cells with the compound at various concentrations and time points.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for the target and key downstream signaling proteins (including their phosphorylated, active forms).
-
-
Causality: A dose-dependent change in the phosphorylation status or expression level of downstream proteins that is consistent with the known function of the target provides strong evidence for the cellular mechanism of action.
References
- 1. Imazalil (Ref: R 023979) [sitem.herts.ac.uk]
- 2. Econazole - Wikipedia [en.wikipedia.org]
- 3. ETHYL 2,4-DICHLOROPHENYL ACETATE CAS#: 41022-54-2 [m.chemicalbook.com]
- 4. This compound | 41022-54-2 [sigmaaldrich.com]
- 5. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 14. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]
- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Ethyl 2-(2,4-dichlorophenyl)acetate derivatives
An In-Depth Technical Guide to the Biological Activity of Ethyl 2-(2,4-dichlorophenyl)acetate Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound and its derivatives represent a versatile class of chemical scaffolds with a broad spectrum of documented biological activities. This technical guide synthesizes current research to provide an in-depth exploration of their anti-inflammatory, antimicrobial, and emerging anticancer properties. We will dissect the synthetic pathways, elucidate the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for assessing their efficacy. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.
Introduction and Synthetic Foundation
The core structure, this compound, is an aromatic ester characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 4, linked to an ethyl acetate group. This dichlorophenyl moiety is a key pharmacophore found in numerous biologically active compounds, including the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. The reactivity of this scaffold allows for the synthesis of a diverse library of derivatives, making it a focal point in medicinal chemistry.
The synthesis of these derivatives often begins with a precursor like 2,4-dichlorophenoxyacetic acid. A common synthetic route involves the conversion of the carboxylic acid to an acyl chloride using a reagent such as thionyl chloride (SOCl₂), followed by esterification with ethanol.[1] Alternative methods include the direct alkylation of a nitrophenol precursor followed by reduction.[2]
Caption: Generalized synthetic workflow for ester derivatives.
Anti-inflammatory Activity: A Prodrug Approach to COX Inhibition
A significant body of research focuses on the anti-inflammatory potential of dichlorophenylacetic acid derivatives. The primary hypothesis is that ethyl esters like Ethyl 2-(2,6-dichlorophenyl)acetate function as prodrugs.[3] In their ester form, they are biologically inactive but possess favorable pharmacokinetic properties. Upon administration, they undergo in vivo hydrolysis by esterases in the blood and liver to release the active carboxylic acid metabolite.
This active metabolite, structurally analogous to established NSAIDs, is believed to exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][3] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking this pathway, the production of prostaglandins is reduced, leading to a mitigation of the inflammatory response.
Derivatives of 2,4-dichlorophenoxyacetic acid have demonstrated potent anti-inflammatory effects, with some compounds showing efficacy comparable to or greater than indomethacin in preclinical models.[4] For instance, certain thiazolidin-4-one derivatives incorporating the 2,4-dichlorophenoxy acetic acid moiety exhibited significant inhibition of COX-2 and the pro-inflammatory cytokine TNF-α.[4]
Caption: Mechanism of COX inhibition by the active acid metabolite.
Table 1: Anti-inflammatory Activity of Selected Derivatives
| Compound | In Vivo Inhibition (%) (Carrageenan-induced edema, 5h) | COX-2 Inhibition (%) | TNF-α Suppression (%) | Reference |
| 1k (Thiazolidinone deriv.) | 81.14% | 68.32% | 70.10% | [4] |
| 1m (Thiazolidinone deriv.) | 78.80% | Not Reported | 68.43% | [4] |
| Indomethacin (Control) | 76.36% | 66.23% | 66.45% | [4] |
| Fenclofenac | Potency comparable to phenylbutazone in chronic tests. | Not Specified | Not Specified | [5] |
Antimicrobial Properties
The dichlorophenyl scaffold is also integral to compounds exhibiting potent antimicrobial activity. Ethyl acetate, as a solvent for extraction and as a chemical moiety, is frequently associated with fractions demonstrating high biological efficacy.[6][7][8]
Antifungal Activity
Derivatives incorporating the dichlorophenyl or difluorophenyl group have shown significant promise as antifungal agents. The mechanism often involves the disruption of fungal cell membrane synthesis or integrity. For example, azole derivatives containing a 2,4-difluorophenyl group demonstrated significant activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp.[9] The introduction of specific side chains, such as aryl-piperazinyl-ethyl-tetrazole, can dramatically enhance potency, yielding Minimum Inhibitory Concentration (MIC) values comparable to or better than clinical antifungals like itraconazole and fluconazole.[9]
Table 2: In Vitro Antifungal Activity (MIC, µg/mL)
| Compound | C. albicans | C. albicans (Resistant) | C. tropicalis | C. neoformans | Reference |
| 12d (Azole deriv.) | 0.12 | 0.12 | 0.25 | Not Reported | [9] |
| 11d (Azole deriv.) | 0.25-0.5 | Not Reported | Not Reported | 0.25 | [9] |
| Itraconazole (Control) | Comparable to 12d | Not Reported | Not Reported | Not Reported | [9] |
| Fluconazole (Control) | Weaker than 12d | Not Reported | Not Reported | Not Reported | [9] |
Antibacterial Activity
The antibacterial potential of this chemical class is also noteworthy. Ethyl acetate extracts of various natural and synthetic sources consistently show efficacy against both Gram-positive and Gram-negative bacteria.[7][10] The proposed mechanism for some derivatives involves the disruption of bacterial cell membrane integrity or interference with essential metabolic processes.[11] Studies have demonstrated that ethyl acetate extracts can produce significant zones of inhibition against pathogens like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella typhi.[7][10]
Caption: Standard workflow for antimicrobial susceptibility testing.
Emerging Anticancer Potential
While less established than their anti-inflammatory and antimicrobial roles, derivatives of dichlorophenyl compounds are being investigated for their anticancer activities. Research on related structures suggests that these compounds can induce apoptosis in cancer cell lines. For example, ethyl acetate extracts of Avicennia marina, containing polyphenol-rich compounds, induced apoptosis in human breast and liver cancer cells.[] Although this is indirect evidence, the presence of the dichlorophenyl moiety is a recurring theme in compounds with cytotoxic potential. The introduction of electron-withdrawing groups into the rings of related compounds has been shown to enhance anticancer efficacy.[13] Further research is needed to specifically evaluate this compound derivatives, but the foundational chemistry suggests this is a promising avenue for exploration.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
To ensure the trustworthiness and reproducibility of findings, this section provides a validated protocol for assessing the anti-inflammatory mechanism of these derivatives.
Objective: To determine the inhibitory effect of a test derivative on COX-1 and COX-2 enzyme activity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test derivative (hydrolyzed to its active acid form) and vehicle control (DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate and plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the active acid form of the test derivative in DMSO. Serially dilute the stock solution to create a range of test concentrations.
-
Reagent Preparation: Prepare all assay reagents (buffer, heme, enzyme, substrate) according to the manufacturer's protocol.
-
Assay Setup (in duplicate for both COX-1 and COX-2): a. Add 150 µL of Assay Buffer to each well of a 96-well plate. b. Add 10 µL of Heme to all wells. c. Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the designated wells. d. Add 10 µL of the vehicle (DMSO) to the 100% initial activity wells. e. Add 10 µL of the reference inhibitor (SC-560 or Celecoxib) to the inhibitor control wells. f. Add 10 µL of the serially diluted test derivative to the sample wells.
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Second Incubation: Gently shake the plate and incubate for an additional 10 minutes at 25°C.
-
Detection: Add 50 µL of the colorimetric substrate solution to each well. This will react with the prostaglandin product to produce a colored compound.
-
Data Acquisition: Read the absorbance of the plate at the appropriate wavelength (e.g., 415 nm) using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test derivative compared to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and varied biological activities. The research synthesized in this guide confirms their significant potential as anti-inflammatory agents, operating through a prodrug mechanism to inhibit COX enzymes. Furthermore, their broad-spectrum antifungal and antibacterial properties highlight their utility in combating infectious diseases.
While the anticancer potential is still emerging, preliminary evidence warrants deeper investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Optimization: Synthesizing novel derivatives to enhance potency and selectivity for specific targets (e.g., COX-2 selective inhibitors to reduce gastric side effects).
-
Mechanism of Action Studies: Elucidating the precise molecular interactions responsible for antimicrobial and anticancer effects.
-
In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and safety.
By leveraging the versatile chemistry of this scaffold, the scientific community is well-positioned to develop next-generation therapeutics for a range of critical diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug development strategy for antimicrobial applications from nine different aquatic bio-based plants against human and fish pathogens [nrfhh.com]
- 7. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]
- 13. Enhanced anti-cancer activities of some derivatives of titanocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermogravimetric analysis of Ethyl 2-(2,4-dichlorophenyl)acetate
An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl 2-(2,4-dichlorophenyl)acetate
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of this compound. This compound, a member of the aromatic ester class, finds relevance in pharmaceutical and agrochemical research.[1] Understanding its thermal stability and decomposition profile is critical for quality control, formulation development, and ensuring product integrity. This document outlines the fundamental principles of TGA, provides a detailed experimental protocol for the analysis of this compound, and discusses the interpretation of the resulting thermogravimetric data. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction to this compound and Thermogravimetric Analysis
This compound is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol .[2][3] It belongs to the class of aromatic esters and is characterized by a dichlorophenyl group and an acetate functional group.[1] These structural features are of interest in various fields, including pharmaceuticals and agrochemicals, due to their potential biological activities.[1] The compound is generally stable under normal conditions but may react with strong acids or bases.[1]
Thermogravimetric analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is widely used in the pharmaceutical industry for material characterization, including determining thermal stability, moisture and volatile content, and the composition of complex materials.[4][6][7][8] The principle of TGA is based on the precise measurement of mass loss or gain resulting from processes like dehydration, decomposition, or oxidation.
This guide will focus on a dynamic TGA method, where the sample is heated at a constant rate to observe its decomposition profile.[9]
Experimental Protocol: Thermogravimetric Analysis of this compound
The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of this compound. The choices within this protocol are grounded in established best practices and standards such as ASTM E1131.[10][11][12][13][14]
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A high-precision TGA instrument capable of controlled heating and mass measurement in the microgram range.[6]
-
Sample Pans: Platinum or ceramic pans are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.99% or higher) for creating an inert atmosphere and a reactive gas such as air or oxygen for studying oxidative decomposition.
-
Sample: this compound, with a purity of at least 98%.[3]
Experimental Workflow Diagram
References
- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]
- 2. 41022-54-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 41022-54-2 [sigmaaldrich.com]
- 4. azom.com [azom.com]
- 5. mrclab.com [mrclab.com]
- 6. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 7. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 8. mt.com [mt.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. store.astm.org [store.astm.org]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. scribd.com [scribd.com]
- 13. kalite.com [kalite.com]
- 14. infinitalab.com [infinitalab.com]
Methodological & Application
High-Yield Synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate: An Application Note for Advanced Chemical Research
Introduction
Ethyl 2-(2,4-dichlorophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is a key component in numerous biologically active molecules. The reliable and high-yield synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry, drug development, and process chemistry. This application note provides a detailed, three-step protocol for the high-yield synthesis of this compound, commencing from the readily available starting material, 2,4-dichlorobenzyl chloride.
The presented methodology is designed to be robust, scalable, and efficient, focusing on practical execution in a laboratory setting. Each step has been optimized to ensure high conversion and purity, minimizing the need for extensive purification. This guide will delve into the causality behind the chosen reaction sequence and conditions, providing a comprehensive understanding of the underlying chemical principles.
Strategic Synthesis Pathway
The selected synthetic route is a three-step process that offers a logical and efficient progression from a simple chlorinated toluene derivative to the target ester. This pathway is predicated on well-established and reliable chemical transformations, ensuring high yields and operational simplicity.
The overall transformation is as follows:
Caption: Overall synthetic workflow.
This strategic sequence was chosen for the following reasons:
-
High-Yield Transformations: Each step, from cyanation to hydrolysis and final esterification, is known for its high conversion rates.
-
Readily Available Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride, a common and relatively inexpensive starting material.
-
Robust and Scalable Reactions: The chosen reactions are well-documented and can be scaled from laboratory to pilot plant quantities with predictable outcomes.
Part 1: Synthesis of 2,4-Dichlorobenzyl Cyanide
The initial step involves a nucleophilic substitution reaction where the chloride of 2,4-dichlorobenzyl chloride is displaced by a cyanide ion. This reaction proceeds via an SN2 mechanism.
Caption: SN2 mechanism for the cyanation step.
Experimental Protocol
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzyl chloride (1.0 eq).
-
Solvent and Reagent Addition: Add a mixture of ethanol and water (typically in a 4:1 to 5:1 ratio). To this, add sodium cyanide (1.1 - 1.2 eq) portion-wise. A phase-transfer catalyst, such as tetrabutylammonium bromide (0.02 eq), can be added to enhance the reaction rate, although it is often not strictly necessary in an aqueous alcohol solvent system.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A significant portion of the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 2,4-dichlorobenzyl cyanide.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Data Summary: Cyanation
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzyl Chloride | |
| Reagent | Sodium Cyanide | [1] |
| Solvent | Ethanol/Water | [2] |
| Temperature | Reflux (80-85 °C) | [2] |
| Reaction Time | 4-6 hours | |
| Typical Yield | 85-95% | [2] |
Part 2: Hydrolysis of 2,4-Dichlorobenzyl Cyanide
The second step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward work-up. The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.
Experimental Protocol
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place the crude 2,4-dichlorobenzyl cyanide from the previous step.
-
Reagent Addition: Add a solution of aqueous sulfuric acid (typically 50-70% v/v).
-
Reaction Conditions: Heat the mixture to reflux (100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the dissolution of the organic nitrile and the formation of a solid product upon cooling of an aliquot.
-
Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The 2,4-dichlorophenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual sulfuric acid.
-
Purification: The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 2,4-dichlorophenylacetic acid. The product should be dried thoroughly under vacuum.
Data Summary: Hydrolysis
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzyl Cyanide | |
| Reagent | Aqueous Sulfuric Acid | [3] |
| Temperature | Reflux (100-110 °C) | |
| Reaction Time | 2-4 hours | |
| Typical Yield | >90% | [3] |
Part 3: Fischer Esterification to this compound
The final step is the classic Fischer esterification, where the 2,4-dichlorophenylacetic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The use of excess ethanol drives the equilibrium towards the formation of the ester product.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol
-
Reaction Setup: In a dry round-bottomed flask equipped with a reflux condenser, dissolve 2,4-dichlorophenylacetic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate or diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil. The crude product can be purified by vacuum distillation to yield the final product in high purity.
Data Summary: Esterification
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorophenylacetic Acid | |
| Reagent | Absolute Ethanol | [4] |
| Catalyst | Concentrated Sulfuric Acid | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 3-5 hours | [4] |
| Typical Yield | >90% | [4] |
Conclusion
The three-step synthesis protocol detailed in this application note provides a reliable and high-yielding route to this compound. By understanding the underlying chemical principles of each transformation—nucleophilic substitution, nitrile hydrolysis, and Fischer esterification—researchers can confidently execute and, if necessary, adapt this protocol for their specific needs. The combination of readily available starting materials, robust reaction conditions, and high yields makes this a preferred method for the laboratory-scale synthesis of this important chemical intermediate.
References
Application Notes and Protocols: Ethyl 2-(2,4-dichlorophenyl)acetate as a Foundational Intermediate in Azole Antifungal Synthesis
Abstract
Ethyl 2-(2,4-dichlorophenyl)acetate is a pivotal chemical building block, primarily recognized for its role as a key precursor in the synthesis of several blockbuster imidazole and triazole-based antifungal agents. Its dichlorinated phenyl moiety is a core structural feature in drugs like Ketoconazole, Itraconazole, and Miconazole. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthetic utility of this compound. We will elucidate the transformation of this ester into advanced intermediates and provide detailed, field-proven protocols for its application in the synthesis of major antifungal pharmaceuticals. The causality behind experimental choices, process validation, and critical parameters are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
The 2,4-dichlorophenyl group is a pharmacophore present in many clinically significant antifungal drugs. This structural motif is crucial for the molecule's ability to bind to and inhibit lanosterol 14α-demethylase, a key enzyme in the fungal cell membrane biosynthesis pathway. This compound serves as a stable, readily available, and versatile starting material for introducing this essential moiety.
While not directly incorporated into the final drug structure in its ester form, it is the foundational precursor to the highly reactive intermediate, 2-bromo-1-(2,4-dichlorophenyl)ethanone (also known as 2,4-dichlorophenacyl bromide). This α-haloketone is the true workhorse, enabling the construction of the complex heterocyclic systems characteristic of azole antifungals. This guide will detail the conversion pathway and its subsequent applications.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use and handling.
| Property | Value | Reference(s) |
| CAS Number | 41022-54-2 | |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | |
| Molecular Weight | 233.09 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 88 °C @ 0.05 mmHg | |
| Density | ~1.276 g/cm³ | |
| Storage | Sealed in a dry place at room temperature |
Synthetic Pathway Overview: From Ester to Azole Core
The strategic application of this compound involves a multi-step sequence. The initial, and most critical, phase is its conversion into a reactive α-haloketone. This intermediate then undergoes cyclization and substitution reactions to build the drug's core structure.
Caption: General workflow from the starting ester to the final API.
Core Protocols: Synthesis and Transformation
Protocol 1: Synthesis of the Key Intermediate, 2-Bromo-1-(2,4-dichlorophenyl)ethanone
The conversion of the starting ester to the α-bromoketone is a two-step process. First, the ester must be converted to the corresponding ketone, 1-(2,4-dichlorophenyl)ethanone. This can be achieved through various methods, such as hydrolysis to the carboxylic acid followed by a Friedel-Crafts-type acylation or through a Claisen condensation-decarboxylation sequence. The subsequent α-bromination is a well-established reaction.
Step A: Synthesis of 1-(2,4-Dichlorophenyl)ethanone (Not Detailed) This step is a standard organic transformation. For the purpose of this guide, we will assume the availability of 1-(2,4-dichlorophenyl)ethanone.
Step B: α-Bromination to 2-Bromo-1-(2,4-dichlorophenyl)ethanone
This protocol describes the selective monobromination at the α-position of the ketone. The choice of an inert solvent like diethyl ether is crucial to prevent side reactions.
Materials:
-
1-(2,4-dichlorophenyl)ethanone (1.0 mol, 189.04 g)
-
Bromine (1.0 mol, 159.8 g, ~51.2 mL)
-
Diethyl ether (anhydrous, 1000 mL)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Charge a 2L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with 1-(2,4-dichlorophenyl)ethanone (189.04 g) and 1000 mL of anhydrous diethyl ether.
-
Stir the mixture at room temperature until the ketone is fully dissolved.
-
Carefully add bromine (159.8 g) to the dropping funnel. Add the bromine dropwise to the stirred solution over a period of 60-90 minutes. Causality Note: A slow addition rate is essential to control the exothermic reaction and prevent the formation of dibrominated byproducts.
-
After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).[1]
-
Once the reaction is complete, carefully pour the reaction mixture into a 2L separatory funnel.
-
Wash the organic phase sequentially with:
-
500 mL of deionized water to remove HBr.
-
500 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).
-
500 mL of brine to break any emulsions and begin the drying process.[1]
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting product, 2-bromo-1-(2,4-dichlorophenyl)ethanone, is often used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Application in Pharmaceutical Synthesis: Azole Antifungals
The synthesized 2-bromo-1-(2,4-dichlorophenyl)ethanone is the common launching point for the synthesis of several major antifungal drugs.
Synthesis of Ketoconazole Intermediate
Ketoconazole features a substituted 1,3-dioxolane ring, which is constructed from the α-bromoketone intermediate.[2]
Caption: Synthetic pathway to Ketoconazole from the key bromo-intermediate.
Protocol: Ketalization and Imidazole Substitution for Ketoconazole Core
This protocol outlines the key steps to form the imidazole-substituted dioxolane core of Ketoconazole.
Materials:
-
2-Bromo-1-(2,4-dichlorophenyl)ethanone (from Protocol 1)
-
Glycerol
-
p-Toluenesulfonic acid (catalyst)
-
Benzoyl chloride
-
Pyridine (solvent and base)
-
Imidazole
-
Dimethylacetamide (DMA)
Procedure:
-
Ketalization: Reflux 2-bromo-1-(2,4-dichlorophenyl)ethanone with glycerol in a suitable solvent (e.g., benzene) with azeotropic removal of water, using p-toluenesulfonic acid as a catalyst. This forms the intermediate bromo ketal.[2]
-
Benzoylation: The hydroxyl group of the bromo ketal is protected by reacting it with benzoyl chloride in pyridine. This step is crucial for directing the subsequent reaction and for isolating the desired cis-isomer by crystallization.[2] The pure cis-isomer of [2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate is isolated.
-
Imidazole Substitution: The purified cis-bromo ester is refluxed with an excess of imidazole in a high-boiling polar aprotic solvent like dimethylacetamide (DMA). This displaces the bromine atom to install the imidazole ring.[2]
-
Deprotection & Activation: The benzoate protecting group is removed (e.g., via hydrolysis), and the resulting primary alcohol is activated, typically by converting it to a mesylate or tosylate. This activated intermediate, cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate, is now ready for the final coupling step.[3]
-
Final Coupling: The activated intermediate is condensed with the appropriate piperazine side-chain, 1-acetyl-4-(4-hydroxyphenyl)piperazine, in the presence of a base to yield Ketoconazole.[3]
Synthesis of Itraconazole Intermediate
The synthesis of Itraconazole also relies on a similar 2-(2,4-dichlorophenyl)-1,3-dioxolane core, but with a 1,2,4-triazole ring instead of an imidazole.
Protocol: Synthesis of the Itraconazole Triazole Core
This protocol focuses on the displacement of a bromine atom with 1,2,4-triazole to form the key intermediate for Itraconazole.
Materials & Conditions:
-
cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane derivative (e.g., the benzoate ester)
-
1H-1,2,4-Triazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., Polyethylene glycol) (optional but recommended)
Procedure:
-
In a reaction flask, combine the cis-bromo ester intermediate (1.0 eq), 1H-1,2,4-triazole (3-4 eq), and anhydrous potassium carbonate (2-4 eq) in DMSO.[4][5]
-
Causality Note: K₂CO₃ is a mild base that deprotonates the triazole, forming the nucleophile. DMSO is an excellent polar aprotic solvent that accelerates Sₙ2 reactions. An excess of triazole is used to drive the reaction to completion.
-
Heat the reaction mixture to a temperature between 140-180 °C and maintain for several hours (15-40 hours, depending on the scale and exact temperature).[4] Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mass and quench by adding water.
-
Extract the product into an organic solvent such as dichloromethane or chloroform.
-
Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate (after deprotection of the benzoate group) is cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.[4][5] This is then activated (e.g., mesylated) and coupled with the complex side chain to form Itraconazole.[6][7]
| Parameter | Value Range | Rationale |
| Temperature | 140-180 °C | High temperature is required to overcome the activation energy for the Sₙ2 displacement on the sterically hindered carbon. |
| Base | Anhydrous K₂CO₃ | A mild, inexpensive base suitable for generating the triazole anion without causing significant side reactions. |
| Solvent | DMSO / DMF | Polar aprotic solvents that solvate the cation (K⁺) but not the anion, increasing the nucleophilicity of the triazole. |
| Reaction Time | 15-40 hours | The reaction is typically slow due to steric hindrance and requires extended heating to achieve high conversion. |
Synthesis of Miconazole
Miconazole synthesis does not involve a dioxolane ring. Instead, the 2-bromo-1-(2,4-dichlorophenyl)ethanone intermediate is typically reduced to the corresponding alcohol, which is then N-alkylated with imidazole, followed by O-alkylation with a substituted benzyl chloride.[8]
Caption: A common synthetic route for Miconazole.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
-
This compound: Causes skin and serious eye irritation. Avoid breathing vapors.[9]
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood.
-
α-Haloketones (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone): Lachrymatory and skin irritants. Avoid inhalation and skin contact.
-
Solvents (Diethyl Ether, DMSO, DMF): Diethyl ether is extremely flammable.[10] DMSO and DMF can enhance skin absorption of other chemicals.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11]
Conclusion
This compound is a cornerstone intermediate whose value is realized through its efficient conversion into reactive α-haloketones. This transformation unlocks access to the core scaffolds of numerous market-leading azole antifungal agents. The protocols and insights provided herein demonstrate the compound's versatility and offer a robust foundation for researchers engaged in the synthesis, process development, and manufacturing of these vital pharmaceuticals. A thorough understanding of the reaction mechanisms and careful control of process parameters are paramount to achieving high yields and purity in these multi-step synthetic sequences.
References
- 1. prepchem.com [prepchem.com]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. CN101665490A - Method for preparing ketoconazole derivatives - Google Patents [patents.google.com]
- 4. Synthetic method of itraconazole key intermediate triazole compounds - Eureka | Patsnap [eureka.patsnap.com]
- 5. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 6. A Process For The Preparation Of Itraconazole [quickcompany.in]
- 7. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]
- 8. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aktasdis.com [aktasdis.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: Ethyl 2-(2,4-dichlorophenyl)acetate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl 2-(2,4-dichlorophenyl)acetate as a key intermediate in the synthesis and evaluation of novel agrochemicals. This document outlines detailed protocols for the synthesis of potential herbicidal and fungicidal compounds derived from this versatile precursor and provides methodologies for their biological evaluation.
Introduction: The Significance of the Dichlorophenyl Moiety in Agrochemicals
The 2,4-dichlorophenyl structural motif is a cornerstone in the development of a wide range of successful agrochemicals. Its presence is integral to the biological activity of numerous commercially available herbicides and fungicides. This compound serves as a readily accessible and versatile starting material for the introduction of this critical pharmacophore into new molecular scaffolds. Its chemical structure allows for a variety of synthetic transformations, making it an ideal platform for the exploration of novel active ingredients.
I. Synthesis of a Potential Herbicide: 2,4-Dichlorophenoxyacetic Acid
One of the most direct applications of this compound in herbicide research is its conversion to the well-known herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D is a mature product, the synthesis from the corresponding ester is a fundamental transformation that can be adapted for the creation of novel analogues.[1][2][3][4] The following protocol details the hydrolysis of this compound to yield 2,4-D.
Protocol 1: Hydrolysis of this compound to 2,4-Dichlorophenoxyacetic Acid
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a common toxophore in auxinic herbicides.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Saponification: While stirring, add a solution of sodium hydroxide (1.2 eq) in water to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of 2,4-Dichlorophenoxyacetic acid should form.[1]
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,4-Dichlorophenoxyacetic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Expected Outcome: A white to off-white solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
II. Synthesis of a Potential Fungicide: An Azole Derivative
This compound is a valuable precursor for the synthesis of azole fungicides, a class of agrochemicals that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The following protocol describes a general method for the synthesis of a 1,2,4-triazole derivative, a common structural feature in many commercial fungicides.[5][6][7][8]
Protocol 2: Synthesis of a 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol Derivative
Objective: To synthesize a triazole-containing alcohol, a key intermediate for many potent fungicides. This protocol involves the reaction of a derivative of this compound with 1,2,4-triazole.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Dry tetrahydrofuran (THF) or Methanol
-
1,2,4-Triazole
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
2-Chloro-1-(2,4-dichlorophenyl)ethanone (can be synthesized from this compound)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Reduction of the Ester to the Alcohol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in dry THF.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in dry THF to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate to obtain the crude 2-(2,4-dichlorophenyl)ethanol.
Step 2: Conversion to an Alkylating Agent (e.g., Mesylate or Halide)
This step is necessary to activate the alcohol for nucleophilic substitution by the triazole. For brevity, a general transformation is described. A common method is the conversion to a mesylate using methanesulfonyl chloride in the presence of a base like triethylamine.
Step 3: Reaction with 1,2,4-Triazole
-
Formation of Triazole Anion: In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in dry DMF. Slowly add a solution of 1,2,4-triazole (1.1 eq) in dry DMF. Stir until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add the activated 2-(2,4-dichlorophenyl)ethanol derivative from Step 2 to the triazole anion solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour into ice-water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the desired 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol derivative.
Expected Outcome: A viscous oil or a solid, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Biological Evaluation: Bioassay Protocols
Following the synthesis of novel compounds, it is essential to evaluate their biological activity. The following are general protocols for assessing the herbicidal and fungicidal efficacy of the synthesized compounds.
Protocol 3: Herbicide Bioassay - Seedling Emergence and Growth Inhibition
Objective: To assess the pre-emergent and post-emergent herbicidal activity of a test compound on a model broadleaf weed (e.g., cress, Lepidium sativum) and a model monocot crop (e.g., wheat, Triticum aestivum).[9][10][11][12]
Materials:
-
Test compound
-
Control herbicide (e.g., commercial 2,4-D)
-
Acetone
-
Tween 20 (or other suitable surfactant)
-
Petri dishes or small pots
-
Filter paper or soil
-
Seeds of a dicot weed and a monocot crop
-
Growth chamber or greenhouse with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a dilution series to test a range of concentrations (e.g., 1, 10, 100, 1000 ppm). A control solution should contain acetone and surfactant at the same concentration as the test solutions.
-
Pre-emergent Assay:
-
Place a piece of filter paper in each petri dish and moisten with a specific volume of the test solution or control.
-
Place a set number of seeds (e.g., 10-20) of the target weed and crop species in each dish.
-
Seal the petri dishes and place them in a growth chamber with a defined light/dark cycle and temperature.
-
After 7-14 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
-
Post-emergent Assay:
-
Sow the seeds in small pots filled with soil and allow them to grow to the 2-3 leaf stage.
-
Prepare spray solutions of the test compound by diluting the stock solution with water and adding a surfactant (e.g., 0.1% Tween 20).
-
Spray the seedlings evenly with the test solutions or a control solution.
-
Return the pots to the growth chamber or greenhouse.
-
After 7-14 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) and record the fresh and dry weight of the aerial parts.
-
Data Analysis:
Calculate the germination rate, inhibition of root and shoot growth (for pre-emergent assay), and the percentage of injury or biomass reduction (for post-emergent assay) for each concentration. Determine the EC₅₀ (effective concentration to cause 50% inhibition) for each parameter.
Protocol 4: Fungicide Bioassay - Spore Germination Inhibition
Objective: To determine the ability of a test compound to inhibit the germination of fungal spores of a target plant pathogen (e.g., Botrytis cinerea or Fusarium graminearum).[13][14][15][16]
Materials:
-
Test compound
-
Control fungicide (e.g., a commercial azole fungicide)
-
Acetone or DMSO
-
Fungal culture of the target pathogen
-
Potato Dextrose Agar (PDA) or a suitable liquid medium
-
Microscope slides with concavities or a 96-well microtiter plate
-
Hemocytometer
-
Microscope
Procedure:
-
Spore Suspension Preparation: Grow the fungal pathogen on PDA plates until sporulation is abundant. Harvest the spores by flooding the plate with sterile water containing a drop of surfactant and gently scraping the surface. Filter the suspension through cheesecloth to remove mycelial fragments. Adjust the spore concentration to a known value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone or DMSO. Create a dilution series in the appropriate liquid medium to achieve the desired final concentrations.
-
Incubation:
-
In the wells of a microtiter plate or on a concavity slide, mix a small volume of the spore suspension with an equal volume of the test solution or control.
-
Incubate the plates/slides in a humid chamber at the optimal temperature for fungal growth (e.g., 25 °C) for 12-24 hours.
-
-
Microscopic Examination:
-
After incubation, place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.
-
Using a microscope, examine a predetermined number of spores (e.g., 100) for germination (the emergence of a germ tube).
-
A spore is considered germinated if the germ tube length is at least half the diameter of the spore.
-
Data Analysis:
Calculate the percentage of spore germination inhibition for each concentration of the test compound compared to the control. Determine the EC₅₀ value for spore germination inhibition.
IV. Data Presentation and Interpretation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 233.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 145-147 °C at 10 mmHg |
| CAS Number | 41022-54-2 |
Table 2: Representative Biological Activity Data
| Compound | Target Organism | Bioassay | EC₅₀ (ppm) |
| 2,4-Dichlorophenoxyacetic Acid | Lepidium sativum | Pre-emergent root inhibition | [Hypothetical Value] |
| Triazole Derivative | Botrytis cinerea | Spore germination inhibition | [Hypothetical Value] |
| Control Herbicide (2,4-D) | Lepidium sativum | Pre-emergent root inhibition | [Reference Value] |
| Control Fungicide (Azole) | Botrytis cinerea | Spore germination inhibition | [Reference Value] |
Note: The values in this table are for illustrative purposes and would be determined experimentally.
V. Visualizing the Workflow
Diagram 1: Synthetic Pathway from this compound to a Potential Herbicide
Caption: Synthesis of a potential herbicide.
Diagram 2: Synthetic Pathway from this compound to a Potential Fungicide
Caption: Synthesis of a potential fungicide.
VI. Conclusion and Future Directions
This compound is a highly valuable and versatile starting material in agrochemical research. The protocols outlined in these application notes provide a solid foundation for the synthesis and evaluation of novel herbicidal and fungicidal candidates. Further derivatization of the synthesized active ingredients can lead to the discovery of compounds with improved efficacy, selectivity, and environmental profiles. The systematic application of these synthetic and bioassay protocols will undoubtedly contribute to the development of the next generation of crop protection agents.
References
- 1. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 5. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 12. analyzeseeds.com [analyzeseeds.com]
- 13. A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Rapid Microbioassay for Discovery of Novel Fungicides for Phytophthora spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioassay-Guided Isolation and Structure Elucidation of Fungicidal and Herbicidal Compounds from Ambrosia salsola (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl 2-(2,4-dichlorophenyl)acetate
Abstract: This document provides a comprehensive guide to the quantitative analysis of Ethyl 2-(2,4-dichlorophenyl)acetate, a key intermediate in various synthetic pathways. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Furthermore, this guide outlines a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of reliable, accurate, and reproducible data critical for research, quality control, and drug development.
Introduction: The Analytical Imperative
This compound is an organic compound whose precise quantification is essential in numerous scientific contexts. As a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its concentration must be meticulously controlled to ensure reaction efficiency and the purity of the final product. Any residual amount can be considered a process-related impurity, necessitating a highly sensitive and accurate analytical method for its detection and quantification.
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[1] Therefore, employing validated analytical methods is a crucial pillar in pharmaceutical quality assurance, underpinning quality management and compliance with regulatory standards.[2][3] This application note provides the foundational methodologies to achieve this objective, focusing on the two most powerful and prevalent chromatographic techniques: HPLC and GC.
Part 1: Primary Method - High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the analysis of moderately polar organic molecules like this compound. The analyte possesses a dichlorinated benzene ring, a strong chromophore that allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). The ester functionality provides sufficient polarity for retention on a non-polar stationary phase (like C18) and elution with a common polar mobile phase (e.g., acetonitrile/water mixture). This method offers excellent resolution, reproducibility, and is non-destructive.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Detailed Protocol: HPLC-UV Method
1. Instrumentation & Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or DAD detector (e.g., Agilent 1260 Infinity II).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and methanol.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Chromatographic Conditions: The conditions provided below serve as a robust starting point and should be optimized as part of method development.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) | Provides optimal elution and peak shape for the analyte. The high organic content ensures a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Ensures retention time stability and reproducibility. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection | UV at 230 nm | The dichlorophenyl moiety exhibits strong absorbance around this wavelength, offering good sensitivity.[4] |
| Run Time | ~10 minutes | Sufficient to allow for elution of the analyte and any early-eluting impurities. |
3. Standard & Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample material expected to contain the analyte. Dissolve it in a suitable solvent (methanol is a good starting point) to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Part 2: Orthogonal Method - Gas Chromatography (GC)
Causality & Rationale: Gas Chromatography is an excellent orthogonal method for volatile or semi-volatile compounds. This compound has sufficient volatility to be amenable to GC analysis. This technique offers high efficiency and is particularly sensitive when coupled with an Electron Capture Detector (ECD), which is highly responsive to halogenated compounds. Alternatively, a Flame Ionization Detector (FID) provides a more universal response. GC is often used for impurity profiling where volatile organic impurities are of concern.
Experimental Workflow: GC Analysis
Caption: Workflow for GC quantification of this compound.
Detailed Protocol: GC-FID/ECD Method
1. Instrumentation & Consumables:
-
Gas chromatograph with a split/splitless injector and an FID or ECD.
-
Capillary column with a mid-polarity phase (e.g., DB-5MS or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
High-purity carrier gas (Helium or Nitrogen) and detector gases (Hydrogen and Air for FID; Nitrogen or Argon/Methane for ECD).
-
GC vials with septa.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 20 °C/min to 280 °C, hold 5 min. | A temperature gradient effectively separates the analyte from solvent and potential impurities.[5] |
| Detector Temp. | 300 °C (FID) or 320 °C (ECD) | Prevents condensation of the analyte in the detector, ensuring a stable signal. |
3. Standard & Sample Preparation:
-
Solvent Selection: Use a high-purity, volatile solvent such as ethyl acetate or hexane.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards (e.g., 0.1-20 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range for ECD will be significantly lower than for FID.
-
Sample Solution: Prepare the sample similarly to the standards to achieve a final concentration within the calibration range.
Part 3: Protocol for Method Validation (per ICH Q2(R1))
Causality & Rationale: Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][6] Following the internationally recognized ICH Q2(R1) guideline ensures regulatory compliance and confidence in the generated data.[7][8][9] The objective is to demonstrate that the method is specific, accurate, precise, linear, and robust over a defined range.[1][10]
Logical Flow of Method Validation
Caption: Logical progression of analytical method validation based on ICH Q2(R1).
Validation Parameters and Procedures
The following protocols are described for the HPLC method but are conceptually applicable to the GC method as well.
| Parameter | Protocol | Acceptance Criteria (Typical) |
| Specificity | Analyze mobile phase blank, a sample matrix blank (placebo), and the analyte standard. Assess for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should pass if using DAD.[10] |
| Linearity | Prepare and inject at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.998. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. | The defined range for which the method is validated. |
| Accuracy (Recovery) | Prepare samples by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of target), with three replicates at each level. Calculate the percent recovery. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day by the same analyst. Intermediate Precision: Repeat the analysis on a different day or with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ / LOD | LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. LOD: Typically determined by a signal-to-noise ratio of 3:1. | LOQ should have an acceptable RSD (e.g., ≤ 10%). S/N for LOD ≥ 3, for LOQ ≥ 10. |
| Robustness | Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temp ±5°C, flow rate ±0.1 mL/min). Assess the impact on system suitability parameters (e.g., peak tailing, resolution). | System suitability criteria are met under all varied conditions. |
Conclusion
The reliable quantification of this compound is achievable through systematic analytical development and validation. The HPLC method presented serves as a robust primary technique, while the GC method provides an excellent orthogonal approach for confirmation or for analyzing volatile impurities. Adherence to the validation principles outlined by ICH Q2(R1) is not merely a regulatory formality but a scientific necessity that ensures the integrity and trustworthiness of analytical data throughout the lifecycle of a product.[7][9] The protocols and rationales provided herein equip researchers and scientists with the necessary tools to develop and implement high-quality analytical methods for this important compound.
References
- 1. wjarr.com [wjarr.com]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 5. epa.gov [epa.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Gas chromatography conditions for Ethyl 2-(2,4-dichlorophenyl)acetate
An Application Note and Protocol for the Gas Chromatographic Analysis of Ethyl 2-(2,4-dichlorophenyl)acetate
Authored by: A Senior Application Scientist
Introduction
This compound is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and concentration are critical parameters that directly impact the yield and quality of the final product. Gas chromatography (GC) offers a robust, sensitive, and specific analytical technique for the qualitative and quantitative assessment of this compound. This application note provides a comprehensive guide to the development and implementation of a GC method coupled with mass spectrometry (GC-MS) for the analysis of this compound, tailored for researchers, scientists, and professionals in drug development and quality control.
The methodology herein is built upon established principles for the analysis of chlorinated aromatic compounds, ensuring both scientific integrity and practical applicability. We will delve into the rationale behind the selection of chromatographic parameters, from the choice of the capillary column to the optimization of the temperature program, providing a self-validating protocol grounded in chemical principles.
Principle of the Method
The analysis is predicated on the separation of this compound from the sample matrix using a non-polar capillary gas chromatography column. The compound, being sufficiently volatile, is introduced into the GC system via a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas (Helium). Separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. The column temperature is programmed to ramp up, ensuring efficient elution and good peak shape.
Following separation, the analyte is detected by a mass spectrometer, which provides both quantitative data based on signal intensity and qualitative structural information from the mass spectrum. Electron Ionization (EI) is employed to generate characteristic fragmentation patterns, allowing for unambiguous identification. The presence of two chlorine atoms in the molecule produces a distinct isotopic pattern (M, M+2, M+4), which serves as a powerful confirmation tool[1].
Materials and Reagents
-
Analyte: this compound, Reference Standard (Purity ≥98%)
-
Solvents: Hexane (GC or HPLC grade), Ethyl Acetate (GC or HPLC grade), Dichloromethane (GC or HPLC grade)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Gases: Helium (99.999% purity or higher), Nitrogen (for solvent evaporation)
Instrumentation and Chromatographic Conditions
A standard gas chromatograph coupled with a mass spectrometer is required. The conditions provided below are optimized for a robust and reliable analysis, particularly on a common and versatile column type.
Recommended GC-MS Parameters
The following parameters are recommended as a starting point for method development and can be adapted based on the specific instrumentation and analytical requirements.
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This stationary phase provides excellent selectivity and inertness for a wide range of semi-volatile compounds, including chlorinated aromatics. Its low bleed characteristics make it ideal for MS detection[2][3]. |
| Carrier Gas | Helium | An inert gas that provides good efficiency and is compatible with MS detectors. A constant flow rate of 1.2 mL/min is recommended. |
| Inlet | Splitless Mode | To maximize sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples to avoid column overload. |
| Inlet Temperature | 260 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 20 °C/min to 300 °C. Hold: 5 min. | The initial temperature allows for sharp peak focusing at the head of the column. The ramp rate provides a good balance between analysis time and separation efficiency. The final hold ensures that any less volatile components are eluted from the column[2]. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | A typical setting to maintain mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for comparison with spectral libraries (e.g., NIST). |
| Acquisition Mode | Full Scan (m/z 40-450) & Selective Ion Monitoring (SIM) | Full scan is used for initial identification and purity assessment. SIM mode, monitoring characteristic ions (e.g., m/z 232, 175, 161), can be used for enhanced sensitivity and quantification[2][3]. |
Analytical Workflow Visualization
The overall process from sample receipt to final data analysis is depicted in the workflow diagram below.
Caption: Experimental workflow for the analysis of this compound using GC-MS.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with ethyl acetate to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Protocol
The sample preparation will vary depending on the matrix. The following is a general protocol for a solid sample or reaction mixture residue.
-
Weighing and Dissolution: Accurately weigh an appropriate amount of the sample (e.g., 20 mg) into a vial. Add a known volume of a suitable solvent, such as ethyl acetate or dichloromethane (e.g., 10 mL), to dissolve the sample. Vortex for 1 minute to ensure complete dissolution.
-
Extraction (for complex matrices): For samples containing significant impurities or a complex matrix (e.g., soil, biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[4] A typical LLE would involve partitioning the analyte into an organic solvent like hexane from an aqueous phase.
-
Drying: If an extraction is performed, pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration and Reconstitution: If necessary, concentrate the extract to a smaller volume (e.g., 1-2 mL) using a gentle stream of nitrogen.[4] Reconstitute the residue in the final analysis solvent (e.g., ethyl acetate) to a known volume.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before transferring it to a GC vial.
GC-MS Analysis Protocol
-
System Setup: Set up the GC-MS system according to the parameters outlined in the instrumentation table.
-
Equilibration: Allow the system to equilibrate until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including solvent blanks, calibration standards, and samples.
-
Injection: Inject 1 µL of each solution into the GC system.
-
Data Acquisition: Acquire data in both full scan and SIM mode if desired.
Results and Discussion
Expected Chromatographic Performance
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible. Using a DB-5ms column, the retention time is anticipated to be in the mid-to-late region of the chromatogram, ensuring it is well-separated from solvent fronts and early-eluting impurities. For a similar compound, 2,4-dichlorophenyl acetate, a retention time of approximately 8 minutes has been reported under similar conditions, which can serve as a useful reference point.[1]
Mass Spectral Interpretation
The 70 eV EI mass spectrum will be a key identifier. The molecular ion peak ([M]⁺) should be observable at m/z 232 (for ³⁵Cl isotopes). A crucial diagnostic feature will be the isotopic cluster for two chlorine atoms, with peaks at M+2 (m/z 234) and M+4 (m/z 236) in an approximate ratio of 9:6:1.[1] Common fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ethyl acetate moiety.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:
-
Specificity: The ability to resolve the analyte peak from impurities and degradation products. This is confirmed by analyzing spiked matrices and observing a clean peak at the expected retention time with the correct mass spectrum.
-
Linearity: Demonstrated by a linear relationship between the peak area and the concentration of the calibration standards (correlation coefficient R² > 0.995).
-
Accuracy and Precision: Assessed by analyzing replicate preparations of a sample of known concentration. Accuracy is reported as percent recovery, while precision is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
By systematically validating these parameters, the method's reliability for its intended purpose is unequivocally established.
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of this compound. The use of a standard 5% phenyl-methylpolysiloxane column combined with optimized instrumental parameters provides excellent chromatographic performance and sensitivity. The protocol is designed to be a comprehensive guide for researchers and quality control analysts, enabling accurate and precise determination of this important chemical intermediate. The principles and steps outlined can be readily adapted to specific laboratory instrumentation and sample matrices.
References
Topic: Optimizing the Purification of Ethyl 2-(2,4-dichlorophenyl)acetate via Recrystallization
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-(2,4-dichlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this substance is critical for downstream applications, ensuring reaction efficiency and final product integrity. Recrystallization is a powerful and scalable purification technique for solid organic compounds.[1][2] This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound. It covers the fundamental principles of solvent selection, a systematic protocol for screening candidate solvents, and detailed methodologies for both single-solvent and mixed-solvent recrystallization, grounded in the physicochemical properties of the target molecule.
Introduction: The Critical Role of Purity
The purification of chemical intermediates is a cornerstone of synthetic chemistry. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and complications in structural analysis. This compound, a solid or liquid at room temperature, possesses a molecular structure that makes it an ideal candidate for purification by recrystallization.[3] This technique exploits differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the solution becomes supersaturated, and the target compound crystallizes, leaving impurities behind in the "mother liquor."[4]
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization procedure.[5] This guide provides the scientific rationale and a practical, self-validating workflow to identify the optimal solvent or solvent pair for achieving high-purity this compound.
Physicochemical Profile of this compound
Understanding the structural and physical properties of the target compound is essential for making an informed choice of solvent. The principle of "like dissolves like" is a foundational concept in solubility and, by extension, in recrystallization.[4] this compound possesses both polar and non-polar characteristics:
-
Polar Moiety: The ethyl ester group (-COOEt) can participate in dipole-dipole interactions.
-
Non-Polar Moiety: The 2,4-dichlorophenyl ring is bulky and hydrophobic.
This amphiphilic nature suggests that solvents of intermediate polarity, or mixtures of polar and non-polar solvents, will be most effective.
| Property | Value | Source |
| CAS Number | 41022-54-2 | [3] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | |
| Molecular Weight | 233.09 g/mol | [6] |
| Physical Form | Colorless to light yellow liquid or solid | [3] |
| Boiling Point | 88 °C @ 0.05 mmHg | [3] |
| Storage | Sealed in dry, room temperature |
A related compound, 2,4-dichlorophenyl acetate, shows good solubility in polar solvents like ethanol and ethyl acetate, and limited solubility in non-polar solvents like hexane.[7] This provides a strong starting point for our solvent screening.
Protocol 1: Systematic Solvent Screening
The first experimental step is to identify a suitable solvent or solvent system through small-scale testing. This avoids wasting large amounts of crude product and time.
Rationale for Solvent Selection
The ideal solvent should exhibit a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures.[8] The following solvents are selected for initial screening based on their polarity, boiling points, and known efficacy for similar ester compounds.[9][10]
| Solvent | Polarity | Boiling Point (°C) | Rationale for Inclusion |
| Water | High | 100 | Unlikely to dissolve the non-polar ring, but useful as an anti-solvent.[9] |
| Methanol | High | 65 | Polar protic; may dissolve the compound well.[10] |
| Ethanol (95%) | High | 78 | A very common and effective recrystallization solvent for many organics.[9] |
| Acetone | Medium-High | 56 | A versatile polar aprotic solvent.[10] |
| Ethyl Acetate | Medium | 77 | Often a good choice for esters due to structural similarity.[9] |
| Toluene | Low | 111 | May dissolve the compound well due to the aromatic ring. |
| Hexane/Heptane | Very Low | ~69 / ~98 | Good candidates for use as an anti-solvent in a mixed pair.[11][12] |
Experimental Workflow for Solvent Screening
This workflow provides a logical progression for testing and selecting the optimal solvent system.
Caption: Workflow for systematic screening of recrystallization solvents.
Step-by-Step Screening Protocol
-
Preparation: Label seven small test tubes, one for each candidate solvent.
-
Aliquot Sample: Place approximately 20-30 mg of the crude this compound into each test tube.
-
Room Temperature Test:
-
To each tube, add one of the candidate solvents dropwise, swirling after each drop, up to about 0.5 mL.
-
Record your observations. If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a mixed pair.[8] Set these tubes aside.
-
-
Hot Solvent Test:
-
For the tubes where the solid was insoluble or sparingly soluble at room temperature, gently heat them in a water or sand bath.
-
While heating, continue to add the same solvent dropwise until the solid completely dissolves. Do not add more than ~3 mL.
-
If the solid dissolves, it is a promising candidate. If it fails to dissolve even after adding 3 mL of hot solvent, it is a poor solvent.
-
-
Crystallization Test:
-
Remove the tubes containing the hot, clear solutions from the heat bath.
-
Allow them to cool slowly to room temperature. Do not disturb the tubes.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
-
Evaluation: The best solvent is the one that dissolved the compound completely when hot and yielded a large quantity of crystalline solid upon cooling.
Protocol 2: Full-Scale Recrystallization
Based on the screening, a single solvent like ethanol or a mixed-solvent pair like ethyl acetate/hexane are likely to be effective.
Method A: Single-Solvent Recrystallization (e.g., Ethanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill it more than halfway). Add a boiling chip. Add the minimum amount of ethanol to just cover the solid.
-
Heating: Heat the flask on a hot plate. Swirl the flask gently. Add more hot ethanol in small portions until the solid has completely dissolved.
-
Rationale: Adding the minimum volume of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield.[5]
-
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Rationale: Activated charcoal adsorbs high-molecular-weight colored impurities.[1]
-
-
Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.[4] Rapid cooling can trap impurities.
-
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Rationale: Using ice-cold solvent prevents the desired product from re-dissolving during the wash.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Method B: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
This method is ideal if no single solvent is found to be suitable. Ethyl acetate would be the "good" solvent (dissolves the compound well), and hexane would be the "bad" or "anti-solvent" (dissolves the compound poorly).[13][14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, add hexane dropwise until the solution becomes faintly cloudy (the "cloud point").
-
Rationale: The cloud point indicates that the solution is saturated and crystallization is about to begin.[13]
-
-
Re-clarification: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol (Section 4.1). For washing (Step 8), use a cold mixture of ethyl acetate/hexane in the same ratio determined for the recrystallization.
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[4]
-
Solution: Re-heat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow it to cool more slowly. Using a lower-boiling point solvent may be necessary.
-
-
No Crystals Form: The solution remains clear even after cooling and chilling.
-
Solution: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of the pure compound.
-
-
Low Recovery: The yield of purified crystals is very low.
-
Solution: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used. Ensure the wash solvent is ice-cold. The compound may also have significant solubility in the cold solvent; chilling for a longer period or in a colder bath (if appropriate for the solvent) may help.
-
References
- 1. Recrystallization [sites.pitt.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]
- 4. rubingroup.org [rubingroup.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Application of Ethyl 2-(2,4-dichlorophenyl)acetate in kinetic resolution studies
An Application Guide to the Lipase-Catalyzed Kinetic Resolution of Ethyl 2-(2,4-dichlorophenyl)acetate
Introduction: The Imperative for Chirality in Modern Chemistry
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different effects. One enantiomer may be a potent therapeutic agent while the other is inactive or, in some cases, toxic. The 2-(2,4-dichlorophenyl)acetic acid moiety and its derivatives are important structural motifs found in various biologically active compounds. Access to enantiomerically pure forms of these building blocks is therefore of paramount importance.
Kinetic resolution is a powerful and widely adopted strategy for separating racemic mixtures. This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Among the most effective catalysts for such transformations are enzymes, particularly lipases, which offer high enantioselectivity, operate under mild conditions, and present a favorable environmental profile.[1]
This document serves as a detailed guide for researchers and scientists on the application of this compound as a substrate in enzymatic kinetic resolution studies. We will focus on a robust, lipase-catalyzed hydrolytic protocol, providing both the theoretical underpinnings and a practical, step-by-step methodology for its successful implementation and analysis.
The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is predicated on the three-dimensional structure of an enzyme's active site, which is itself chiral.[1] When a racemic substrate, such as (±)-Ethyl 2-(2,4-dichlorophenyl)acetate, is introduced, the enzyme preferentially binds to and catalyzes the transformation of one enantiomer over the other.
In the case of a hydrolytic resolution catalyzed by a lipase, the enzyme selectively hydrolyzes one ester enantiomer into its corresponding carboxylic acid, while leaving the other ester enantiomer largely unreacted. For instance, the (S)-ester might be rapidly converted to the (S)-acid, while the (R)-ester reacts very slowly, or not at all.
The ideal kinetic resolution terminates at approximately 50% conversion. At this point, the reaction mixture is enriched with one enantiomer of the product (the acid) and the opposite enantiomer of the unreacted starting material (the ester). The efficiency of this separation is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. An E-value greater than 20 is generally considered useful for practical separations.[2]
Caption: Principle of Lipase-Catalyzed Kinetic Resolution.
Application Protocol: Hydrolytic Resolution of (±)-Ethyl 2-(2,4-dichlorophenyl)acetate
This protocol details the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (CALB), a robust and highly selective biocatalyst for a wide range of esters.[3][4] The hydrolytic approach is chosen for its operational simplicity and use of aqueous media.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the kinetic resolution.
Materials and Equipment
-
Substrate: (±)-Ethyl 2-(2,4-dichlorophenyl)acetate
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Buffer: Sodium phosphate monobasic (NaH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄) for 0.1 M phosphate buffer, pH 7.0
-
Co-Solvent: Acetonitrile (HPLC grade)
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Acid: 1 M Hydrochloric acid (HCl)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment:
-
Orbital shaker incubator
-
Magnetic stirrer and stir bars
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system with UV detector
-
Step-by-Step Protocol
-
Buffer and Substrate Preparation:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.0. The use of a buffer is critical to maintain the optimal pH for lipase activity, as the production of carboxylic acid will otherwise lower the pH and potentially inhibit the enzyme.[5]
-
Prepare a stock solution of the racemic ester substrate. For example, dissolve 233 mg of (±)-Ethyl 2-(2,4-dichlorophenyl)acetate (1 mmol) in 5 mL of acetonitrile. The co-solvent helps to solubilize the substrate in the aqueous buffer system.[5]
-
-
Enzymatic Reaction Setup:
-
In a 50 mL Erlenmeyer flask, combine 20 mL of the 0.1 M phosphate buffer (pH 7.0) and the 5 mL substrate solution.
-
Add 50-100 mg of immobilized CALB (Novozym® 435) to the flask. The use of an immobilized enzyme simplifies catalyst removal post-reaction and enhances its stability and reusability.[2]
-
Seal the flask and place it in an orbital shaker incubator set to 35°C and 200 rpm.
-
-
Reaction Monitoring:
-
The reaction progress should be monitored to stop it close to 50% conversion, which is theoretically optimal for achieving high enantiomeric excess for both the product and the remaining substrate.
-
At timed intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL). Quench the reaction by adding an equal volume of ethanol or by filtering out the enzyme. Analyze the aliquot by HPLC (achiral or chiral) to determine the conversion rate.
-
-
Work-up and Product Isolation (at ~50% Conversion):
-
Once the desired conversion is reached, remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with buffer and solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Cool the solution in an ice bath and acidify to pH 2 using 1 M HCl. This protonates the carboxylate product, making it soluble in organic solvents.
-
Extract the mixture three times with an equal volume of ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting residue contains a mixture of the unreacted (R)-ester and the (S)-acid product.
-
-
Separation of Ester and Acid:
-
The unreacted ester and the product acid can be separated by column chromatography or by a simple acid-base extraction for larger scale preparations.
-
Analytical Methodology: Chiral HPLC
Determining the success of the resolution requires quantifying the enantiomeric excess (ee) of both the remaining substrate and the formed product. Chiral HPLC is the definitive method for this analysis.[6][7]
Sample Chiral HPLC Method
-
Instrument: HPLC system with a UV detector (set to 220 nm).
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP) is often effective for aryl acetic acids.[8] A good starting point would be a CHIRALPAK® AD-H or CHIRALCEL® OJ column. Pirkle-type columns like Whelk-O 1 have also shown success with arylpropionic acids and are worth screening.[9]
-
Mobile Phase: A typical normal-phase mobile phase would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) to ensure sharp peaks for the acidic product.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Note: Method development is empirical. The specific CSP and mobile phase composition must be optimized for baseline separation of the enantiomers of both the ethyl ester and the corresponding carboxylic acid.
Data Analysis and Interpretation
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram:
% ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
The conversion (c) is determined by comparing the amount of substrate consumed to the initial amount. The enantiomeric ratio (E) can then be calculated using the Chen-Sih equation:
E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]
where eep is the enantiomeric excess of the product.
| Time (h) | Conversion (c) | eesubstrate (%) | eeproduct (%) | E-value |
| 2 | 15% | 17.1 | >99 | >200 |
| 4 | 30% | 41.5 | >99 | >200 |
| 8 | 45% | 80.1 | >99 | >200 |
| 24 | 51% | >99 | 94.3 | >200 |
| This table presents hypothetical data for an excellent resolution (E > 200), demonstrating how enantiomeric excess evolves with conversion. |
Troubleshooting and Optimization Insights
-
Low Conversion: If the reaction is too slow, consider increasing the enzyme loading, raising the temperature (within the enzyme's stable range, typically up to 60°C for CALB), or optimizing the co-solvent percentage.[10]
-
Low Enantioselectivity (Low E-value): The choice of enzyme is paramount. If CALB is not selective, screen other lipases (e.g., from Pseudomonas cepacia or Rhizomucor miehei). Enantioselectivity can also be highly dependent on the solvent system and temperature; sometimes lowering the temperature can enhance selectivity.[2]
-
Alternative Strategy - Transesterification: If the hydrolytic route is problematic, a complementary approach is enzymatic acylation or transesterification in an organic solvent (e.g., hexane, toluene).[11][12] In this case, the racemic alcohol corresponding to the ester would be the starting material, and an acyl donor like vinyl acetate would be used. The enzyme would then selectively acylate one alcohol enantiomer.
Conclusion
The enzymatic kinetic resolution of (±)-Ethyl 2-(2,4-dichlorophenyl)acetate provides an efficient, selective, and environmentally benign route to valuable chiral building blocks. By leveraging the high selectivity of lipases like Candida antarctica lipase B, researchers can readily access both enantiomers—the unreacted ester and the hydrolyzed acid—in high optical purity. The protocol and analytical methods described herein offer a robust framework for implementing this technique, enabling advancements in asymmetric synthesis for pharmaceutical and agrochemical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound, primarily via Fischer esterification of 2,4-dichlorophenylacetic acid.
Q1: What is the most common method for synthesizing this compound and what are the key reaction parameters?
The most prevalent and straightforward method is the Fischer esterification of 2,4-dichlorophenylacetic acid with ethanol in the presence of an acid catalyst.[1][2] This is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water.[3][4] Key parameters to control for optimal yield include:
-
Reactant Ratio: A large excess of ethanol is typically used to shift the equilibrium towards the product.[3]
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common choices.[4]
-
Temperature: The reaction is usually conducted at the reflux temperature of the alcohol to ensure a reasonable reaction rate.
-
Water Removal: Continuous removal of the water byproduct is crucial to drive the reaction to completion.[4]
Q2: My yield of this compound is consistently low. What are the likely causes?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] Several factors could be at play:
-
Incomplete reaction: The equilibrium may not have been sufficiently shifted towards the product side. This can be due to an insufficient excess of ethanol, a non-optimal amount of catalyst, or too short a reaction time.
-
Water content: The presence of water in the reactants (especially the ethanol) or from atmospheric moisture can inhibit the forward reaction.
-
Sub-optimal catalyst concentration: Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions, although this is less common for simple esterifications.
-
Product loss during workup: The purification process, if not optimized, can lead to significant loss of the final product.
Q3: What are some potential side reactions during the synthesis of this compound?
While Fischer esterification is generally a clean reaction, some side reactions can occur:
-
Ether formation: Under acidic conditions and at elevated temperatures, the alcohol can undergo dehydration to form a dialkyl ether (in this case, diethyl ether from ethanol).
-
Decomposition: Although 2,4-dichlorophenylacetic acid is relatively stable, prolonged exposure to strong acid at high temperatures could potentially lead to some degradation.
-
Reactions involving the chloro-substituents: While the chloro groups on the phenyl ring are generally stable under these conditions, extremely harsh conditions could potentially lead to unforeseen side reactions.
Q4: How can I effectively purify the crude this compound?
Purification typically involves several steps to remove unreacted starting materials, the acid catalyst, and any byproducts:
-
Neutralization: The crude reaction mixture is first washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and any unreacted 2,4-dichlorophenylacetic acid.[1]
-
Extraction: The ester is then extracted into an organic solvent like diethyl ether or ethyl acetate.[1]
-
Washing: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Chromatography: For higher purity, the crude ester can be purified by vacuum distillation or column chromatography.[1]
II. Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific issues you may encounter during your synthesis.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst | Increase the amount of acid catalyst (e.g., H₂SO₄) incrementally. A typical starting point is 1-5 mol% relative to the carboxylic acid. | The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] |
| Presence of Water | Use anhydrous ethanol and dry all glassware thoroughly before use. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. | Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials, reducing the yield of the ester (Le Châtelier's Principle).[3][4] |
| Inadequate Reaction Time or Temperature | Ensure the reaction is heated to a steady reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. | Esterification is a relatively slow process, and sufficient time and thermal energy are required to reach equilibrium. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | Good mixing ensures that the reactants and catalyst are in constant contact, maximizing the reaction rate. |
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Drive the equilibrium further to the product side by using a larger excess of ethanol (e.g., use ethanol as the solvent) and/or by removing water as it forms. | According to Le Châtelier's principle, increasing the concentration of a reactant or removing a product will shift the equilibrium to favor product formation.[3][4] |
| Ineffective Workup | During the workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove all acidic components. Check the pH of the aqueous layer to confirm it is basic. | Sodium bicarbonate is a weak base that will react with the acidic carboxylic acid to form a water-soluble carboxylate salt, which can then be easily separated from the organic layer containing the ester. |
| Possible Cause | Recommended Solution | Scientific Rationale |
| Presence of Impurities | Purify the crude product using vacuum distillation or column chromatography on silica gel. | These techniques separate compounds based on differences in boiling points (distillation) or polarity (chromatography), allowing for the isolation of the pure ester from starting materials and byproducts. |
| Product is inherently an oil at room temperature | Confirm the physical state of the pure compound from literature sources. If it is an oil, purification methods other than crystallization are necessary. | Not all organic compounds are crystalline solids at room temperature. This compound is often described as a liquid or low-melting solid. |
III. Experimental Protocol: Fischer Esterification of 2,4-dichlorophenylacetic acid
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2,4-dichlorophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,4-dichlorophenylacetic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq, or use as the solvent).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
IV. Visualizations
References
Technical Support Center: Synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of this important synthetic transformation. Here, we will delve into the potential side reactions and provide practical solutions to optimize your synthesis for higher yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, whether you are using the Fischer esterification of 2,4-dichlorophenylacetic acid or a route involving 2,4-dichlorophenylacetonitrile.
Issue 1: Low Yield of this compound in Fischer Esterification
Question: I am performing a Fischer esterification of 2,4-dichlorophenylacetic acid with ethanol and an acid catalyst (e.g., H₂SO₄), but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Fischer esterification are common and can be attributed to several factors, primarily the reversible nature of the reaction and steric hindrance.[1][2][3]
Causality and Mechanistic Insights:
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5][6] The equilibrium can be unfavorable, leading to incomplete conversion. The reaction mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. Each step of this process is reversible.
-
Equilibrium Limitations: Without actively shifting the equilibrium towards the products, the reaction will reach a point where the rate of esterification equals the rate of the reverse reaction (hydrolysis), limiting the maximum achievable yield.
-
Steric Hindrance: The 2,4-dichloro-substituted phenyl ring can sterically hinder the approach of the ethanol molecule to the carbonyl carbon of the carboxylic acid, slowing down the reaction rate and potentially preventing it from reaching completion within a typical timeframe.[1]
Troubleshooting Protocol:
To drive the equilibrium towards the formation of this compound, you can employ one or both of the following strategies based on Le Châtelier's Principle:
-
Use of Excess Reactant:
-
Method: Employ a large excess of ethanol (e.g., 5-10 equivalents or using it as the solvent). This increases the concentration of one of the reactants, pushing the equilibrium towards the product side.[5][6]
-
Step-by-Step:
-
Dissolve 1 equivalent of 2,4-dichlorophenylacetic acid in 5-10 equivalents of absolute ethanol.
-
Slowly add the acid catalyst (e.g., 0.1-0.2 equivalents of concentrated H₂SO₄) while cooling the mixture.
-
Reflux the reaction mixture for the recommended time, monitoring the progress by TLC or GC.
-
-
-
Removal of Water:
-
Method: As water is a product, its removal will shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Step-by-Step (Dean-Stark):
-
Set up a reflux apparatus with a Dean-Stark trap.
-
Use a solvent that forms an azeotrope with water, such as toluene or hexane.
-
Charge the flask with 2,4-dichlorophenylacetic acid, ethanol, the azeotroping solvent, and the acid catalyst.
-
Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed.
-
-
Expected Outcome: By implementing these strategies, you should observe a significant increase in the yield of your desired ester.
Issue 2: Presence of an Unexpected, Higher Molecular Weight Impurity
Question: My post-reaction analysis (GC-MS or LC-MS) of the synthesis of this compound shows an unexpected peak with a higher molecular weight than my product. What could this be?
Answer:
A common side reaction, especially if you are using a base in your synthesis (for example, if starting from 2,4-dichlorobenzyl cyanide and generating a carbanion), is the Claisen self-condensation of the product.[7][8][9][10]
Causality and Mechanistic Insights:
The α-protons (protons on the carbon adjacent to the carbonyl group) of esters are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ester.
In the case of this compound, the presence of a base can lead to the formation of an enolate, which then attacks another molecule of the ester to form a β-keto ester as a self-condensation product.
Mitigation Strategies:
-
Control of Basicity: If a base is necessary for your synthetic route (e.g., in the alkylation of a precursor), use a non-nucleophilic, sterically hindered base and carefully control the stoichiometry. Add the base at low temperatures to minimize side reactions.
-
Reaction Quenching: As soon as the desired reaction is complete (monitored by TLC or GC), quench the reaction by adding a proton source (e.g., a weak acid) to neutralize any remaining base and prevent further condensation.
-
Purification: The β-keto ester byproduct can usually be separated from the desired product by column chromatography due to its higher polarity and molecular weight.
Visualizing the Self-Condensation Pathway:
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. homework.study.com [homework.study.com]
- 8. Show the product of Claisen condensation of each ester. (a) Ethyl phenyla.. [askfilo.com]
- 9. brainly.com [brainly.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Ethyl 2-(2,4-dichlorophenyl)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(2,4-dichlorophenyl)acetate. This document is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. We will address common challenges and provide practical, field-proven solutions to help you achieve high purity in your final product.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before starting or while planning your purification strategy.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. The most common method is the Fischer esterification of 2,4-dichlorophenylacetic acid with ethanol, catalyzed by a strong acid. Based on this, you can expect:
-
Unreacted Starting Materials: Residual 2,4-dichlorophenylacetic acid and ethanol.
-
Catalyst Residues: Strong acids like sulfuric acid (H₂SO₄) or Lewis acids.[1]
-
Water: A byproduct of the esterification reaction.
-
Process Solvents: Solvents used during the reaction or initial workup, such as toluene or excess ethyl acetate.[2][3]
-
Synthesis-Related Byproducts: Impurities from the synthesis of the starting acid, including isomers like monochlorophenols or trichlorophenols.[4][5]
-
Degradation Products: High reaction temperatures can sometimes lead to side reactions like dehydration.[6]
Q2: My crude product is a persistent oil or a waxy semi-solid. How can I induce crystallization?
A2: This is a common issue, often caused by residual solvents or impurities that inhibit the formation of a crystal lattice. Here are several techniques to try:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.
-
Solvent/Anti-Solvent Recrystallization: This is the most effective method. Dissolve your oily product in a minimal amount of a good solvent (like ethyl acetate, in which it is sparingly soluble) and then slowly add a poor solvent (an "anti-solvent" like hexane) until the solution becomes cloudy.[3][7] Gentle heating to redissolve, followed by slow cooling, should yield crystals.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.
Q3: What is the most reliable, all-around purification method for this compound?
A3: A combination of an aqueous workup followed by vacuum distillation or recrystallization is the most robust approach.
-
Aqueous Workup: This is essential for removing acidic and water-soluble impurities. A wash with a weak base (e.g., sodium bicarbonate solution) neutralizes and removes the unreacted carboxylic acid and acid catalyst. Using a strong base like NaOH is not recommended as it risks hydrolyzing your desired ester product.[8]
-
Final Purification:
-
Vacuum Distillation: Ideal for purifying the compound on a larger scale, especially if it is a liquid or low-melting solid at room temperature.[9] It effectively separates the product from non-volatile impurities.
-
Recrystallization: The preferred method for achieving the highest purity, particularly for analytical standards or sensitive downstream applications.[7]
-
Q4: How can I verify the purity of my final product?
A4: A combination of techniques will give you the most confidence in your product's purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, allowing you to determine the percentage of your main compound and detect minor impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of your compound and can reveal the presence of structurally similar impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (>33.0°C) is a strong indicator of high purity for a solid.[7]
Troubleshooting Guide: Specific Experimental Issues
This section provides solutions to specific problems you might encounter during the purification workflow.
Q: I'm seeing a persistent emulsion during my aqueous workup. How can I break it?
A: Emulsions are common when chlorinated organic compounds are washed. They are stabilized by fine particulate matter or compounds that act as surfactants.
-
Underlying Cause: Vigorous shaking of the separatory funnel is a primary cause. Gentle, repeated inversions are sufficient for mixing.
-
Immediate Solution:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite or glass wool can help break it up.
-
Q: My product still tests acidic (e.g., on wet pH paper) after washing with sodium bicarbonate. What went wrong?
A: This indicates an incomplete neutralization of the acidic impurities.
-
Underlying Cause: Insufficient quantity or concentration of the basic solution, or inadequate mixing between the organic and aqueous phases.
-
Solution:
-
Repeat the Wash: Perform another wash with fresh sodium bicarbonate solution.
-
Check for Saturation: Ensure you are using a saturated or near-saturated solution of NaHCO₃.
-
Confirm Neutrality: After the final basic wash, perform one last wash with deionized water or brine and test the pH of this final aqueous layer. It should be neutral.
-
Q: My recovery after recrystallization is very low. How can I improve my yield?
A: Low recovery is typically due to using too much solvent or cooling the solution too quickly.
-
Underlying Cause: The goal is to create a solution that is saturated with the desired compound at a high temperature but supersaturated at a low temperature.
-
Solution:
-
Use Minimal Hot Solvent: During the dissolution step, add the hot solvent in small portions, just enough to fully dissolve the compound.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor by about half and repeating the cooling process. Note that this second crop may be less pure than the first.
-
Q: I suspect my product is decomposing during vacuum distillation. The distillate is dark, or the yield is poor.
A: this compound has a high boiling point, and prolonged exposure to high temperatures, even under vacuum, can cause degradation.
-
Underlying Cause: The distillation "pot" temperature is too high, or the vacuum is not strong enough.
-
Solution:
-
Improve Your Vacuum: Ensure all joints in your distillation apparatus are properly sealed with vacuum grease. Use a high-performance vacuum pump. A lower pressure allows the compound to boil at a lower temperature. The literature boiling point is 88°C at 0.05 mmHg.[9]
-
Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor has to travel, reducing condensation and improving efficiency.
-
Ensure Efficient Stirring: Use a magnetic stir bar in the distillation flask to prevent bumping and ensure even heating.
-
Physicochemical Data Summary
All researchers should be familiar with the key properties of the target compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [10], |
| Molecular Weight | 233.09 g/mol | [7],[10], |
| Appearance | Colorless to light yellow liquid or low-melting solid | [7],[9], |
| Boiling Point | 88°C @ 0.05 mmHg | [9] |
| Melting Point | >33.0°C | [7] |
| Solubility | Sparingly soluble in ethyl acetate; soluble in chloroform.[7] Excellent solubility in polar protic (ethanol, methanol) and aprotic (acetone, DMSO) solvents.[11] | [11],[7] |
Visualized Purification Workflow
The following diagram illustrates the logical flow for purifying crude this compound, from initial workup to the final high-purity product.
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Solvent Removal
-
Objective: To remove acidic catalysts, unreacted carboxylic acid, and water-soluble impurities from the crude reaction mixture.
-
Methodology:
-
Transfer the crude reaction mixture into a separatory funnel of appropriate size. If the reaction was run neat, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately half that of the organic layer.
-
Stopper the funnel and gently invert it several times, periodically venting to release any CO₂ gas that evolves from the acid-base reaction. Caution: Do not shake vigorously to avoid emulsion formation.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the NaHCO₃ wash (steps 2-4) until no more gas evolution is observed.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps remove residual water and aids in layer separation.
-
Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 15-20 minutes. The solvent should be clear, not cloudy.
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the concentrated crude ester.
-
Protocol 2: Purification by Recrystallization (Ethyl Acetate/Hexane System)
-
Objective: To obtain high-purity crystalline product. This protocol assumes the crude product from Protocol 1 is a semi-solid or oil that can be crystallized.[7]
-
Methodology:
-
Place the concentrated crude ester into an Erlenmeyer flask.
-
Add a minimal amount of warm ethyl acetate, just enough to dissolve the crude product completely with gentle heating and swirling.
-
Slowly add hexane (the anti-solvent) dropwise while swirling the solution at room temperature. Continue adding hexane until the solution remains faintly cloudy (turbid).
-
Gently warm the flask until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Dry the pure crystals under vacuum to remove residual solvents.
-
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. deq.mt.gov [deq.mt.gov]
- 5. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]
- 9. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]
- 10. rdchemicals.com [rdchemicals.com]
- 11. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]
Optimizing reaction conditions for the synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Overview of Synthesis: The Fischer-Speier Esterification
The most common and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 2,4-dichlorophenylacetic acid with ethanol.[1][2] This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.[3]
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The equilibrium nature of this reaction is the primary challenge, and achieving high yields depends on effectively shifting the equilibrium toward the product side.[4][6][7]
Reaction Mechanism & Optimization Pathway
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[4][6] Ethanol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[3][4][8]
Caption: Fischer-Speier esterification pathway for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected (<70%). What are the primary causes?
Answer: Low yield is the most common issue and almost always traces back to the reaction equilibrium.[6][7]
-
Cause A: Water Presence. The Fischer esterification is a reversible reaction where water is a byproduct.[4] If water is not effectively removed, it will hydrolyze the ester back to the starting materials, shifting the equilibrium to the left and reducing the yield.[1][6]
-
Solution 1: Use a Dehydrating Agent/Apparatus. The most robust solution is to remove water as it forms. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate or by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[1][4][6] Concentrated sulfuric acid also acts as a powerful dehydrating agent, sequestering the water that is formed.[1][9][10]
-
Solution 2: Use Excess Alcohol. According to Le Châtelier's principle, using a large excess of one reactant (ethanol) will drive the equilibrium towards the products.[3][4][6] Often, ethanol can be used as the reaction solvent itself to ensure a significant excess.[7]
-
Solution 3: Ensure Anhydrous Conditions. All reagents and glassware must be thoroughly dried before starting the reaction. Any initial water will inhibit the forward reaction.[1][7]
-
-
Cause B: Inactive or Insufficient Catalyst. The acid catalyst is crucial for activating the carboxylic acid.
-
Solution: Use a fresh, concentrated strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at a loading of 1-5 mol%.[6] Ensure the acid is not old or has absorbed atmospheric moisture.
-
-
Cause C: Suboptimal Temperature or Reaction Time. Esterification is often a slow reaction.[5]
-
Solution: Ensure the reaction is heated to a steady reflux to maintain an adequate reaction rate.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting material spot remains prominent after several hours, extend the reflux time.
-
Question 2: My final product is contaminated with unreacted 2,4-dichlorophenylacetic acid. How do I remove it?
Answer: Acidic starting material is a common impurity if the reaction does not go to completion. Its removal is straightforward during the workup phase.
-
Solution: Aqueous Base Wash. During the workup, after diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether), perform a wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester remains in the organic layer.
-
Causality: The deprotonation of the carboxylic acid (pKa ~2.8) by bicarbonate creates the highly polar sodium 2,4-dichlorophenylacetate salt, which is readily extracted from the nonpolar organic phase.
-
Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently, as the neutralization reaction releases carbon dioxide gas (CO₂), which can cause a pressure buildup.
-
Question 3: The TLC plate shows my product spot, but also several other unidentified spots. What are the likely side reactions?
Answer: While Fischer esterification is generally a clean reaction, side products can form under harsh conditions.
-
Cause A: Ether Formation. At high temperatures and strong acid concentrations, the alcohol (ethanol) can undergo self-condensation to form diethyl ether. This is more common with secondary and tertiary alcohols but can occur with primary alcohols as well.
-
Solution: Maintain a controlled reflux temperature and avoid excessive amounts of acid catalyst. Diethyl ether is highly volatile and is typically removed during solvent evaporation.
-
-
Cause B: Impurities in Starting Material. The purity of the starting 2,4-dichlorophenylacetic acid is critical. Impurities from its own synthesis (e.g., residual 2,4-dichlorophenol or monochlorinated species) will carry through and lead to corresponding ester impurities.[11][12][13]
-
Solution: Verify the purity of the starting material by melting point or spectroscopy (NMR) before beginning the reaction. If necessary, recrystallize the starting acid.
-
Frequently Asked Questions (FAQs)
-
What is the best acid catalyst to use? Concentrated sulfuric acid (H₂SO₄) is highly effective as it serves as both a catalyst and a dehydrating agent.[9][10] However, p-toluenesulfonic acid (TsOH) is a solid, making it easier to handle, and can be equally effective, especially when used with a Dean-Stark trap.[1][6]
-
How do I properly monitor the reaction? Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting carboxylic acid. The product ester will be less polar and have a higher Rf value. The reaction is complete when the starting material spot has disappeared or is very faint.
-
What is the standard workup and purification procedure?
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to remove the acid catalyst and unreacted carboxylic acid.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation if high purity is required.
-
-
What safety precautions should I take? Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated area.
Experimental Protocol & Data
Standard Protocol for Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenylacetic acid (10.0 g, 48.8 mmol).
-
Reagents: Add absolute ethanol (100 mL, ~1.7 mol, ~35 eq.).
-
Catalyst: While stirring, carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Cool the flask in an ice bath. Slowly pour the mixture into a separatory funnel containing 200 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Neutralization: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Acid:Alcohol Ratio | 1 : 20 to 1 : 50 (molar) | Drives equilibrium towards product formation.[4] |
| Catalyst Loading | 1-5 mol% (H₂SO₄ or TsOH) | Sufficient for catalysis without promoting side reactions.[6] |
| Temperature | Reflux (~78-80 °C for ethanol) | Provides sufficient activation energy for the reaction.[7] |
| Reaction Time | 4 - 12 hours | Reaction is slow; time depends on scale and efficiency of water removal. |
| Purification Method | Vacuum Distillation | Effective for separating the less volatile ester from impurities. |
References
- 1. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. psiberg.com [psiberg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. quora.com [quora.com]
- 11. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
Degradation pathways of Ethyl 2-(2,4-dichlorophenyl)acetate under acidic conditions
Technical Support Center: Degradation of Ethyl 2-(2,4-dichlorophenyl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for studying the degradation pathways of this compound under acidic conditions. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and to provide self-validating systems for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
The primary and most anticipated degradation pathway for this compound in an acidic aqueous environment is acid-catalyzed hydrolysis .[1][2][3] This is a classic organic reaction where the ester functional group is cleaved by water, with an acid acting as a catalyst. The reaction yields two main products: 2-(2,4-dichlorophenyl)acetic acid and ethanol .[3][4]
Mechanism Explained: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in the acidic solution.[4][5] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by a series of proton transfers. Ultimately, the ethanol molecule is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the final product, 2-(2,4-dichlorophenyl)acetic acid.[4] This process is reversible, so using a large excess of water helps drive the equilibrium toward the hydrolysis products.[3][6]
Caption: Primary degradation pathway of the target ester.
Troubleshooting Guide
This section addresses common issues encountered during forced degradation studies.
Q2: My degradation rate is significantly faster or slower than the targeted 5-20%. What factors should I adjust?
Achieving the target degradation of 5-20% is crucial for meaningful stability studies, as it avoids generating irrelevant secondary degradants from over-stressing or failing to produce sufficient degradants from under-stressing.[2][7] If your degradation rate is off, consider these critical factors:
-
Acid Concentration and Type: For acid hydrolysis, 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[2][8] If degradation is too slow, you can increase the acid concentration or reflux the solution.[1][2] If degradation is too fast, decrease the concentration or run the experiment at a lower temperature (e.g., room temperature instead of 50-70°C).[2][7]
-
Temperature: Temperature is a major factor affecting reaction rates.[8] If no degradation occurs at room temperature, the temperature can be elevated.[2] Conversely, if the reaction is too rapid, lowering the temperature is an effective way to slow it down.
-
Co-solvents: this compound has low water solubility. If the compound is not fully dissolved, the reaction rate will be limited. Using a water-miscible organic co-solvent (like acetonitrile or methanol) can ensure the compound is fully available for reaction.[2] However, be aware that the choice of co-solvent can influence the polarity of the medium and subtly affect reaction kinetics.
| Parameter | Condition for Slower Degradation | Condition for Faster Degradation | Rationale |
| Acid Concentration | 0.01 M - 0.1 M HCl | 0.1 M - 1.0 M HCl | Higher H⁺ concentration increases the rate of the initial protonation step.[4] |
| Temperature | Room Temperature (20-25°C) | 40°C - 80°C (with reflux) | Higher temperature provides more kinetic energy to overcome the activation energy barrier.[2][8] |
| Time | 1 - 4 hours | 8 - 24 hours | Allows more time for the reaction to proceed to the desired degradation level.[7] |
Q3: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be and how do I identify them?
Unexpected peaks are a common challenge in stability studies. A systematic approach is required for identification.[9]
Potential Sources of Unexpected Peaks:
-
System Contamination: Residues from previous analyses, impurities from the mobile phase (solvents, buffers, additives), or autosampler carryover can all manifest as "ghost peaks".[9][10]
-
Impurities in the Starting Material: The initial sample of this compound may contain synthesis-related impurities that are detected by your analytical method.
-
Secondary Degradants: If the stress conditions are too harsh (>20% degradation), the primary degradant, 2-(2,4-dichlorophenyl)acetic acid, might itself degrade into other products.[11]
-
Side Reactions: Although hydrolysis is primary, other reactions could potentially occur under harsh acidic and thermal stress, though they are less likely for this specific molecule.
Troubleshooting Workflow: To diagnose the source of unexpected peaks, follow a logical sequence.
Caption: Workflow for identifying unknown HPLC peaks.
Q4: My HPLC method shows poor resolution between the parent ester and the main degradant. How can I improve the separation?
Poor resolution means the method is not "stability-indicating" and cannot accurately quantify the parent drug and its degradants.[11] Method optimization is necessary.
-
Mobile Phase pH: The primary degradant, 2-(2,4-dichlorophenyl)acetic acid, is a carboxylic acid. Its retention on a reverse-phase column (like a C18) is highly dependent on pH. At a pH well below its pKa (~2.5-3), it will be in its neutral, more retained form. At a pH above its pKa, it will be ionized and elute much earlier. Adjusting the pH of the aqueous portion of your mobile phase (e.g., with 0.1% formic or acetic acid) is the most effective tool to manipulate its retention time and improve resolution.[12][13]
-
Organic Modifier: Switching between or adjusting the ratio of acetonitrile and methanol can alter the selectivity of the separation.[11]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of peaks with different polarities.[11]
-
Column Chemistry: If mobile phase optimization is insufficient, screening different column chemistries (e.g., C8, Phenyl-Hexyl) may be required to achieve the desired selectivity.[11]
Experimental Protocols
Protocol 1: Acid-Catalyzed Forced Degradation Study
This protocol outlines a standard procedure for subjecting this compound to acidic stress conditions as per ICH guidelines.[7]
Objective: To generate a sample with 5-20% degradation for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
HPLC-grade Water
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN) to prepare a 1.0 mg/mL stock solution.
-
Sample Preparation:
-
Test Sample: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask. Add 5.0 mL of 1.0 M HCl.
-
Control Sample: Pipette 5.0 mL of the stock solution into a separate 50 mL volumetric flask. Add 5.0 mL of HPLC-grade water.
-
-
Stress Condition: Place both flasks in a water bath set to 60°C. Allow to reflux for 8 hours. (Note: Time and temperature are starting points and should be adjusted to achieve target degradation).[7]
-
Sampling and Neutralization: After the designated time, remove the flasks and allow them to cool to room temperature.
-
Withdraw an aliquot (e.g., 1.0 mL) from the Test Sample and immediately neutralize it with an equivalent amount of 1.0 M NaOH (e.g., 1.0 mL) to stop the degradation reaction.[2] Do the same for the Control Sample using water instead of NaOH.
-
Final Dilution: Dilute the neutralized samples to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
-
Analysis: Analyze the Test, Control, and a Time-Zero (T0) sample (prepared by immediately neutralizing a test sample at the start) by HPLC.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for an HPLC method capable of separating the parent ester from its primary acid degradant.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm or 280 nm[14]
-
Injection Volume: 10 µL
System Suitability:
-
Resolution: The resolution between this compound and 2-(2,4-dichlorophenyl)acetic acid should be > 2.0.
-
Tailing Factor: Peak tailing for all analytes should be ≤ 1.5.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of Ethyl 2-(2,4-dichlorophenyl)acetate
Welcome to the technical support center for Ethyl 2-(2,4-dichlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounding our recommendations in established scientific principles and regulatory standards.
Section 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling
This section provides answers to common questions regarding the proactive measures you can take to ensure the long-term stability of this compound.
Q1: What are the primary degradation pathways for this compound that I should be concerned about?
A: As an ester of a dichlorinated phenylacetic acid, the primary stability concerns are hydrolysis and photodegradation.
-
Hydrolysis: The ester bond is susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions, yielding 2,4-dichlorophenylacetic acid and ethanol. The kinetics of hydrolysis for similar compounds are known to be pH-dependent.[1][2]
-
Photodegradation: Aromatic halogenated compounds can be sensitive to light, particularly UV radiation.[3][4] Exposure can lead to the cleavage of the carbon-chlorine bonds or other complex reactions, potentially forming colored impurities and reducing the compound's purity. The related compound, 2,4-D, is known to undergo photodegradation.[5][6]
Q2: What are the optimal temperature and humidity conditions for long-term storage?
A: For optimal long-term stability, this compound should be stored in a controlled environment. Based on general guidelines for pharmaceutical intermediates, the following conditions are recommended.[7][8]
| Storage Condition | Temperature | Relative Humidity (RH) | Recommended For |
| Long-Term | 2°C to 8°C (Refrigerated) | As low as possible | Shelf life greater than 12 months |
| Intermediate/Working | 15°C to 25°C (Controlled Room Temperature) | < 60% RH | Short-term storage (weeks to a few months)[9] |
Rationale: Lowering the temperature significantly reduces the rate of chemical degradation reactions, including hydrolysis.[10][11] Controlling humidity is critical to minimize the risk of water-catalyzed ester hydrolysis.[3][4] The material should be sealed in a dry environment.[12]
Q3: What type of container is best suited for storing this compound?
A: The choice of container is crucial to prevent contamination, degradation, and loss of material.
-
Recommended Material: Borosilicate glass (Type I) is the preferred material due to its chemical inertness.
-
For Light Protection: Use amber glass bottles to protect the compound from UV and visible light, thereby preventing photodegradation.[3][13]
-
Container Closure: The cap or closure should have a polytetrafluoroethylene (PTFE) liner.[13] PTFE offers excellent chemical resistance to a wide range of organic compounds and prevents both contamination of the sample and degradation of the seal.[14] Avoid using caps with rubber or paper liners, which can degrade or leach impurities.
Q4: Is it necessary to store the compound under an inert atmosphere?
A: While hydrolysis and photodegradation are the primary concerns, oxidation is a potential secondary degradation pathway for many organic molecules. For maximum long-term stability, especially for reference standards or material intended for cGMP processes, storage under an inert atmosphere is a best practice.
Procedure:
-
After dispensing from the container, gently flush the headspace with a dry, inert gas like argon or nitrogen.[4]
-
Seal the container tightly immediately after.
This practice displaces atmospheric oxygen and moisture, further protecting the compound.[4]
Section 2: Troubleshooting Guide - Investigating Stability Issues
This section addresses problems that may arise if storage conditions have not been optimal.
Q1: My purity analysis by HPLC/GC shows a new, more polar peak that is growing over time. What is it likely to be?
A: The most probable identity of this new, more polar peak is the hydrolysis product, 2,4-dichlorophenylacetic acid . Esters are significantly less polar than their corresponding carboxylic acids. In reverse-phase HPLC, the carboxylic acid will have a shorter retention time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Q2: The material, which was initially a clear liquid or white solid, has developed a yellowish tint. What could be the cause?
A: A color change often indicates the formation of chromophoric degradation products. The most likely cause is photodegradation due to exposure to light.[3] Halogenated aromatics can undergo complex photochemical reactions when exposed to UV or even high-intensity visible light, leading to colored impurities.[5][6]
Corrective Actions:
-
Immediately transfer the material to an amber glass container or a clear container stored inside a light-blocking secondary container.
-
Re-run purity analysis to quantify the level of impurities.
-
For future handling, work in a fume hood with the sash lowered and under subdued lighting to minimize exposure.
Q3: I've dissolved the compound in a neutral, unbuffered aqueous-organic solvent, and the pH of the solution is drifting downwards over time. Why is this happening?
A: This is a classic indicator of ester hydrolysis. The degradation of this compound produces 2,4-dichlorophenylacetic acid. As this acidic product forms, it lowers the pH of the solution, which can, in turn, catalyze further hydrolysis.[1] This autocatalytic process can lead to accelerated degradation of the compound in solution.
Preventative Measures for Solutions:
-
Prepare solutions fresh whenever possible.
-
If a solution must be stored, keep it refrigerated (2-8°C) or frozen (-20°C), if solubility permits.
-
Consider using a buffered solution if compatible with your downstream application to maintain a stable pH.
Section 3: Key Experimental Protocols
Protocol 1: Routine Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the primary hydrolytic degradant.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-22 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile.
-
Analysis: The retention time of this compound will be longer than its more polar degradation product, 2,4-dichlorophenylacetic acid. Purity is calculated using the area normalization method.[15]
Protocol 2: Forced Degradation Study (Stability Indicating Method)
Forced degradation studies are essential to identify potential degradation products and establish the inherent stability of a molecule.[8] This helps ensure your analytical method can separate the intact compound from its degradants.
-
Prepare Stock Solutions: Prepare four separate, accurately weighed samples of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: To one sample, add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To a second sample, add 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: To a third sample, add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the fourth sample to direct sunlight or a photostability chamber for 24 hours.[3]
-
Analysis: After exposure, neutralize the acid and base samples, then analyze all samples by HPLC-UV and LC-MS to identify degradation peaks and their mass-to-charge ratios. The goal is to achieve 5-20% degradation to ensure significant peaks are observed without completely consuming the parent compound.
Degradation Pathway Diagram:
Caption: Primary degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dsi-printer.co.id [dsi-printer.co.id]
- 4. lumiprobe.com [lumiprobe.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. suncareformulations.com [suncareformulations.com]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. This compound | 41022-54-2 [sigmaaldrich.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. ibisscientific.com [ibisscientific.com]
- 15. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethyl 2-(2,4-dichlorophenyl)acetate
Prepared by: Senior Application Scientist, Chromatography Division
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of Ethyl 2-(2,4-dichlorophenyl)acetate. As a neutral, non-ionizable compound, the causes of its peak asymmetry can be nuanced. This document provides in-depth, cause-and-effect explanations and validated protocols to diagnose and resolve these issues efficiently.
Troubleshooting Guide: A Diagnostic Approach
This section is structured to help you systematically identify the root cause of peak tailing for your specific analyte.
Q1: I'm observing significant peak tailing for this compound. Since it's a neutral compound, what are the most likely causes?
While this compound is not ionizable under typical reversed-phase conditions, peak tailing is still a common problem that can compromise quantification and resolution.[1][2] The primary causes stem from undesirable secondary interactions with the stationary phase or issues within the HPLC system itself.[3][4]
The most probable causes, in order of likelihood, are:
-
Secondary Silanol Interactions: This is the most frequent culprit.[5] Even though your analyte is neutral, its ester and chloro- functional groups have lone pairs of electrons that can engage in polar interactions (hydrogen bonding) with acidic, unreacted silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[3][6] This secondary retention mechanism holds a fraction of the analyte molecules back, causing them to elute later and create a "tail." This effect is more pronounced on older, less pure "Type A" silica columns.[6]
-
Column Overload: Injecting too much analyte mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase at the column inlet, leading to peak distortion.[7][8] While mass overload often causes peak fronting, it can also manifest as tailing under certain conditions.[9]
-
Extra-Column Effects: Peak distortion can originate from the system plumbing outside of the column.[10] This includes excessive tubing length or diameter, poorly made connections, or a large-volume detector cell, all of which contribute to "dead volume" where band spreading occurs.[1][11] This issue is particularly noticeable for early-eluting peaks.[12]
-
Column Contamination or Degradation: A buildup of strongly retained sample matrix components at the column inlet can create active sites that cause tailing.[13] Physical degradation, such as the formation of a void or channel in the packed bed due to pressure shocks or pH extremes, can also severely distort peak shape.[7]
Q2: How can I systematically diagnose the specific cause of my peak tailing?
A logical, step-by-step approach is crucial to avoid unnecessary changes to your method. The following workflow helps isolate the problem efficiently.
Caption: A step-by-step diagnostic workflow for troubleshooting peak tailing.
Detailed Solutions & Experimental Protocols
This section provides actionable solutions and step-by-step protocols to address the issues identified in the diagnostic workflow.
Q3: My diagnosis points to secondary silanol interactions. What are the most effective strategies to eliminate them?
Minimizing silanol interactions is the most critical step for achieving a symmetrical peak shape for your analyte.[3]
Strategy 1: Use a Modern, High-Purity, End-Capped Column The most effective solution is to use a column packed with high-purity, "Type B" silica that has been thoroughly end-capped.[14][15] End-capping chemically converts most of the accessible residual silanol groups into less polar entities, drastically reducing the sites available for secondary interactions.[5][15] Columns with polar-embedded phases can also provide additional shielding for basic compounds, but for a neutral analyte like yours, a high-quality end-capped C18 or C8 column is ideal.[1]
Strategy 2: Adjust Mobile Phase pH While the analyte itself is neutral, the mobile phase pH has a profound effect on the stationary phase.[16] By lowering the pH, you can suppress the ionization of the residual silanol groups, which are acidic with a pKa around 4-5.[6] Operating at a pH of 3.0 or lower ensures these groups are protonated (-Si-OH) rather than ionized (-Si-O-), which significantly reduces their ability to cause peak tailing.[3][7]
Protocol: Preparing an Acidified Mobile Phase
-
Prepare the aqueous component of your mobile phase (e.g., 500 mL of HPLC-grade water).
-
While stirring, add a small amount of a suitable acid. 0.1% (v/v) formic acid is a common and effective choice that is also MS-compatible.[7]
-
Use a calibrated pH meter to confirm the pH is ≤ 3.0.
-
Filter the acidified aqueous phase through a 0.22 µm membrane filter to remove particulates.[2]
-
Mix the filtered aqueous phase with the appropriate volume of organic solvent (e.g., acetonitrile or methanol) to achieve your desired mobile phase composition.
-
Thoroughly degas the final mobile phase using sonication or helium sparging before use.[17]
Caption: Mechanism of reducing secondary interactions by lowering mobile phase pH.
Q4: How do I properly conduct a column overload study?
This simple test can definitively confirm or rule out overload as the cause of peak tailing.[18]
Protocol: Diagnosing Mass and Volume Overload
-
Establish a Baseline: Inject your standard concentration and volume of this compound and record the chromatogram, noting the peak shape and retention time.
-
Test for Mass Overload: Prepare a 10-fold dilution of your sample (e.g., from 100 µg/mL to 10 µg/mL) while keeping the injection volume the same. Inject the diluted sample.
-
Test for Volume Overload: Using your original sample concentration, reduce the injection volume by a factor of 5 (e.g., from 10 µL to 2 µL). Inject this smaller volume.
-
Analyze the Results: Compare the peak shapes from the test injections to your baseline.
Table 1: Interpreting Overload Study Results
| Observation in Test Injection | Likely Cause | Recommended Solution |
| Peak shape becomes symmetrical; retention time may shift slightly. | Mass Overload [9] | Dilute the sample to a lower concentration. |
| Peak shape improves, but to a lesser extent than the mass overload test. | Volume Overload [7] | Reduce the injection volume. |
| Peak shape remains unchanged. | Overload is not the primary cause. | Proceed to check for other causes like extra-column volume or silanol interactions. |
Q5: What specific issues should I look for when investigating extra-column volume?
Extra-column volume acts to broaden all peaks, but the effect is most pronounced on sharp, early-eluting peaks where the system's contribution to variance is high relative to the column's contribution.[12][19]
Systematic Check:
-
Tubing: Minimize the length and internal diameter (ID) of all tubing between the injector and the detector. For modern UHPLC/HPLC systems, tubing with an ID of 0.005" (125 µm) or less is recommended.[1][20]
-
Fittings: Ensure all fittings are seated correctly and are of the proper type for your system. A small gap between the tubing and the bottom of the port can create significant dead volume and cause tailing.[11]
-
Guard Column: If you are using a guard column, ensure it is properly installed and not contaminated or expired, as it can also contribute to peak distortion.
-
Detector Flow Cell: Ensure you are using a flow cell with a volume appropriate for your column dimensions and flow rate. A large-volume preparative cell used for an analytical separation will cause severe band broadening.[12]
Frequently Asked Questions (FAQs)
Q6: What is a USP Tailing Factor (Tf), and what is an acceptable value? The USP Tailing Factor, also known as the asymmetry factor, is a quantitative measure of peak symmetry.[21] It is calculated by measuring the width of the back half of the peak and dividing it by the width of the front half at 5% of the peak height.
-
Tf = 1.0: A perfectly symmetrical Gaussian peak.
-
Tf > 1.0: A tailing peak.
-
Tf < 1.0: A fronting peak.
For most applications, a tailing factor of Tf ≤ 2.0 is required, with a value of Tf ≤ 1.5 being a common target for good method performance.[21]
Q7: Could my sample solvent be causing the peak tailing? Yes. If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, it can cause peak distortion, especially for early eluting peaks. For reversed-phase chromatography, this means avoiding dissolving your sample in 100% acetonitrile or methanol if your mobile phase starts at a high aqueous percentage.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.[17]
Q8: How often should I flush my column to prevent contamination-related tailing? This is highly dependent on the cleanliness of your samples. For methods analyzing complex matrices (e.g., in-process drug development samples), it is good practice to perform a column wash after each sequence.
-
General Flushing Protocol (Reversed-Phase):
-
Flush with mobile phase without buffer salts (e.g., Water/Acetonitrile).
-
Flush with 100% Acetonitrile.
-
(Optional, for very non-polar contaminants) Flush with Isopropanol.
-
Store the column in a suitable solvent like Acetonitrile/Water, or as recommended by the manufacturer.[22]
-
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. it.restek.com [it.restek.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. hplc.eu [hplc.eu]
- 7. labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 11. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. acdlabs.com [acdlabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 21. waters.com [waters.com]
- 22. agilent.com [agilent.com]
Minimizing byproduct formation in Friedel-Crafts acylation for acetate synthesis
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you minimize byproduct formation and optimize your acetate synthesis.
Introduction: The Enduring Relevance of a Classic Reaction
The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, remains a pivotal method for creating aryl ketones, which are crucial intermediates in pharmaceutical synthesis.[1][2] While robust, the reaction is not without its challenges. Byproduct formation, low yields, and complex purification are common hurdles. This guide provides a systematic approach to diagnosing and resolving these issues, ensuring the integrity and efficiency of your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation is resulting in a low yield. What are the primary causes?
Low yields in Friedel-Crafts acylation can often be traced back to a few key factors:
-
Deactivated Aromatic Ring: The reaction's success is contingent on the nucleophilicity of the aromatic substrate.[3] If your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring is deactivated, making it less reactive towards the electrophilic acylium ion.[3][4]
-
Catalyst Inactivity: Traditional Lewis acid catalysts, most notably aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3] Any water present in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[3]
-
Insufficient Catalyst Loading: The product of the acylation, an aryl ketone, can form a stable complex with the Lewis acid catalyst.[1][3] This complexation effectively sequesters the catalyst, removing it from the reaction cycle. Consequently, stoichiometric amounts of the catalyst are often required.[1]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed smoothly at room temperature, others may need heating to overcome the activation energy.[3] Conversely, excessive heat can promote side reactions and lead to the formation of tars.[3][5]
Q2: I'm observing multiple products in my reaction mixture. How can I improve selectivity and minimize byproducts?
While Friedel-Crafts acylation is generally less susceptible to polysubstitution than its alkylation counterpart, the formation of multiple products is still a common issue.[3] Here's how to address it:
-
Isomeric Products: The regioselectivity of the reaction is dictated by the directing effects of the substituents already on the aromatic ring. Ortho- and para-directing groups will yield a mixture of these isomers, while meta-directing groups will favor the meta position.[3] Steric hindrance can also play a role, often favoring the para product.[3]
-
Polysubstitution: Although the acyl group deactivates the ring to further substitution, highly activated starting materials (like phenols or anilines) can still undergo multiple acylations.[3][6] Careful control of stoichiometry (a 1:1 ratio of arene to acylating agent) and reaction time can mitigate this.[5]
-
Solvent Effects: The choice of solvent can influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the kinetically controlled alpha-product, while polar solvents like nitrobenzene can lead to the thermodynamically favored beta-product.[7]
Q3: My reaction is producing a significant amount of tar-like material. What is causing this and how can it be prevented?
Tar formation is often a sign of overly aggressive reaction conditions or substrate decomposition.
-
Excessive Heat: High reaction temperatures can lead to polymerization and decomposition of starting materials and products.[3] It is crucial to monitor the reaction temperature and apply heat judiciously.
-
Reactive Substrates: Highly activated aromatic compounds can be prone to side reactions. Using a milder Lewis acid or lower temperatures can help control the reactivity.
-
Incomplete Quenching: The workup procedure is critical. The reaction should be quenched by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.[5] This acidic workup helps to dissolve the aluminum salts and prevent the formation of insoluble aluminum hydroxides that can complicate purification.[5]
Q4: Can I use substrates with sensitive functional groups like phenols or anilines?
Phenols and anilines are challenging substrates for Friedel-Crafts acylation for two main reasons:
-
The hydroxyl (-OH) and amino (-NH₂) groups are highly activating, which can lead to polysubstitution.[3][6]
-
These functional groups can coordinate with the Lewis acid catalyst, forming unreactive complexes and inhibiting the reaction.[2][6]
A common strategy to overcome this is to protect the sensitive functional group before acylation. For example, a phenol can be converted to an ester, which can be cleaved after the acylation is complete.[3]
Visualizing the Process: Mechanisms and Workflows
To better understand and troubleshoot your experiments, visual guides can be invaluable.
Diagram 1: The Core Mechanism of Friedel-Crafts Acylation
This diagram illustrates the step-by-step process of acyl group addition to an aromatic ring.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Phase Transfer Catalyst Optimization for Ethyl 2-(2,4-dichlorophenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of phase transfer catalysts (PTCs) in this critical reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis of this compound using phase transfer catalysis.
Q1: What is the fundamental role of a phase transfer catalyst in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction between the sodium or potassium salt of 2,4-dichlorophenol (which is soluble in an aqueous phase) and an ethyl haloacetate (soluble in an organic phase).[1][2] Because these reactants are in separate, immiscible phases, the reaction is incredibly slow or nonexistent. A phase-transfer catalyst (PTC) acts as a shuttle, transporting the dichlorophenoxide anion from the aqueous phase into the organic phase where it can react with the ethyl haloacetate.[1][3] This dramatically accelerates the reaction rate.[4]
Q2: What are the most common types of phase transfer catalysts used for this synthesis, and how do I choose the right one?
A2: The most widely used PTCs for this type of reaction are quaternary ammonium and phosphonium salts.[1][5] Common examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), and benzyltriethylammonium chloride (TEBAC).[4][6]
The choice of catalyst depends on several factors:
-
Lipophilicity: The catalyst must be sufficiently soluble in the organic phase to effectively transport the anion. Catalysts with longer alkyl chains (e.g., tetrahexylammonium salts) have higher lipophilicity.[3]
-
Thermal Stability: Phosphonium salts generally exhibit higher thermal stability than ammonium salts, which can be advantageous if higher reaction temperatures are required.[6] However, quaternary ammonium salts can degrade via Hofmann elimination at elevated temperatures.[6]
-
Cost and Availability: Quaternary ammonium salts are often more cost-effective and readily available than their phosphonium counterparts, making them a common first choice for process development.[5][7]
Q3: What is the underlying mechanism of phase transfer catalysis in this specific reaction?
A3: The mechanism, often referred to as the Starks' extraction mechanism, involves the following key steps:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q+) of the catalyst exchanges its original anion (e.g., Br-) for the 2,4-dichlorophenoxide anion (ArO-).
-
Phase Transfer: The newly formed ion pair (Q+ArO-) is lipophilic and migrates across the phase boundary into the organic phase.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive 2,4-dichlorophenoxide anion attacks the ethyl haloacetate, displacing the halide and forming the desired product, this compound.
-
Catalyst Regeneration: The original catalyst cation (Q+) now paired with the displaced halide anion (e.g., Cl- or Br-) returns to the aqueous phase to repeat the cycle.
Caption: Phase Transfer Catalysis (PTC) cycle for this compound synthesis.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Low or No Product Yield
Q4: My reaction has run for the specified time, but TLC/GC analysis shows a very low yield of the desired ester. What are the likely causes and how can I fix this?
A4: Low yield is a common problem with several potential root causes. Let's break them down systematically.
1. Inefficient Phase Transfer:
-
Cause: The chosen PTC may not be lipophilic enough to effectively transport the phenoxide anion into the organic phase. This is often the case with catalysts having short alkyl chains.[3]
-
Troubleshooting:
-
Switch to a more lipophilic catalyst: If you are using a tetrabutylammonium salt, consider switching to a tetrahexyl- or tetraoctylammonium salt.
-
Increase catalyst loading: While typically used in catalytic amounts (1-5 mol%), increasing the concentration to 5-10 mol% can sometimes improve the reaction rate. However, be mindful of potential purification challenges.
-
Consider a phosphonium salt: If thermal stability is a concern at your reaction temperature, a phosphonium salt like tetrabutylphosphonium bromide might be a better choice.[6]
-
2. Poor Nucleophile Generation:
-
Cause: The aqueous phase may not be basic enough to fully deprotonate the 2,4-dichlorophenol, resulting in a low concentration of the required nucleophile.
-
Troubleshooting:
-
Verify the stoichiometry of the base: Ensure you are using at least a stoichiometric equivalent of a strong base like sodium hydroxide or potassium hydroxide.
-
Increase base concentration: Using a more concentrated aqueous solution of the base (e.g., 50% NaOH) can favor the formation of the phenoxide.
-
3. Reaction Inhibition:
-
Cause: The presence of excess water in the organic phase can solvate the phenoxide anion, reducing its nucleophilicity.
-
Troubleshooting:
-
Solvent choice: While a variety of organic solvents can be used, non-polar solvents like toluene or xylene are often preferred as they minimize the solubility of water in the organic phase.[3] Dichloromethane is also a common choice due to its ability to solubilize many quaternary salts.[3]
-
Anhydrous conditions: While not strictly necessary for PTC, ensuring your organic solvent and ethyl haloacetate are reasonably dry can be beneficial.
-
Slow Reaction Rate
Q5: The reaction is proceeding, but it's taking much longer than anticipated to reach completion. How can I speed it up?
A5: A slow reaction rate can often be addressed by optimizing several key parameters.
1. Insufficient Agitation:
-
Cause: The reaction occurs at the interface between the aqueous and organic phases. Insufficient mixing leads to a small interfacial area, limiting the rate of phase transfer.
-
Troubleshooting:
-
Increase stirring speed: Ensure vigorous stirring to create a fine emulsion and maximize the surface area between the two phases. A stirring rate of at least 300-500 rpm is generally recommended.[4]
-
2. Low Reaction Temperature:
-
Cause: Like most chemical reactions, the rate of this substitution is temperature-dependent.
-
Troubleshooting:
-
Increase the temperature: Gradually increase the reaction temperature in increments of 10°C. Be mindful of the boiling point of your solvent and the thermal stability of your catalyst.[6] For many systems, a temperature range of 60-80°C is effective.
-
3. Catalyst Inefficiency:
-
Cause: The chosen catalyst may not be optimal for your specific reaction conditions.
-
Troubleshooting:
-
Catalyst Screening: If time and resources permit, a small-scale screen of different PTCs can be highly beneficial. The table below provides a starting point for such a screen.
-
| Catalyst | Typical Loading (mol%) | Relative Cost | Key Characteristics |
| Tetrabutylammonium Bromide (TBAB) | 1-5 | Low | Good general-purpose catalyst, widely available. |
| Benzyltriethylammonium Chloride (TEBAC) | 1-5 | Low | Often shows good reactivity in many PTC systems.[4] |
| Aliquat 336 (Trioctylmethylammonium chloride) | 1-5 | Moderate | Highly lipophilic, good for less polar organic phases. |
| Tetrabutylphosphonium Bromide (TBPB) | 1-5 | High | More thermally stable than ammonium salts, useful for higher temperature reactions.[6] |
Impurity Formation
Q6: I'm observing significant byproducts in my reaction mixture. What are they likely to be and how can I minimize their formation?
A6: The primary byproduct of concern in this synthesis is the hydrolysis of the ethyl haloacetate starting material.
-
Cause: The hydroxide ions from the aqueous phase can be transferred to the organic phase by the PTC, leading to the saponification of the ethyl haloacetate to glycolic acid or its salt.
-
Troubleshooting:
-
Control the addition of base: Instead of adding all the base at the beginning, consider a slow, controlled addition to maintain a lower steady-state concentration of hydroxide in the aqueous phase.
-
Use a weaker base: In some cases, a weaker base like potassium carbonate may be sufficient to deprotonate the phenol without causing significant hydrolysis of the ester.[8]
-
Optimize reaction time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this will only increase the likelihood of byproduct formation. Monitor the reaction progress closely by TLC or GC.
-
Caption: Troubleshooting workflow for low yield or slow reaction rates.
Experimental Protocols
Protocol 1: Screening of Phase Transfer Catalysts
This protocol outlines a general procedure for screening different PTCs to identify the optimal catalyst for your specific conditions.
-
Setup: In a series of identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2,4-dichlorophenol (1.0 eq) and the chosen organic solvent (e.g., toluene, 10 mL per gram of phenol).
-
Aqueous Phase Preparation: In separate beakers, prepare an aqueous solution of sodium hydroxide (1.1 eq) in water.
-
Catalyst Addition: To each reaction flask, add a different phase transfer catalyst (e.g., TBAB, TEBAC, Aliquat 336) at a consistent loading (e.g., 2 mol%).
-
Reaction Initiation: Add the aqueous NaOH solution to each flask, followed by ethyl chloroacetate (1.05 eq).
-
Heating and Monitoring: Heat all reactions to the desired temperature (e.g., 70°C) with vigorous stirring. Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots of the organic layer for TLC or GC analysis.
-
Analysis: Compare the reaction rates and final conversions to determine the most effective catalyst.
References
- 1. Phase transfer catalysis | PPTX [slideshare.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Overcoming poor solubility of Ethyl 2-(2,4-dichlorophenyl)acetate in aqueous media
Technical Support Center: Ethyl 2-(2,4-dichlorophenyl)acetate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor solubility in aqueous media. We will explore the underlying principles of various solubilization techniques and provide practical, step-by-step troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so poorly soluble in water?
This compound is an aromatic ester.[1] Its molecular structure contains a dichlorinated phenyl ring, which is highly non-polar and hydrophobic. This large, non-polar region dominates the molecule's character, leading to very limited interaction with polar water molecules.[2] While the ester group has some polar character, it is insufficient to overcome the hydrophobicity of the rest of the molecule, resulting in poor aqueous solubility. This is a common challenge with "grease-ball" type molecules characterized by high lipophilicity.[3] Compounds with similar halogenated aromatic structures are known to have minimal water solubility.[2]
Q2: I observed my compound precipitating out of my buffer. What is the first thing I should check?
Precipitation upon addition to an aqueous buffer is a classic sign of a compound exceeding its solubility limit. The first step is to confirm the initial stock solution's integrity. It is common to prepare a high-concentration stock in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[4] When this stock is diluted into an aqueous buffer, the percentage of the organic solvent decreases dramatically, often causing the compound to crash out of the solution. Ensure the final concentration of the organic co-solvent in your working solution is sufficient to maintain solubility, but also compatible with your experimental system (e.g., below 0.5% or 1% for many cell-based assays).[4]
Q3: Are there any safety concerns I should be aware of when trying to solubilize this compound?
Yes. When selecting solubilizing agents (excipients), their compatibility with your experimental model is critical. For instance, some surfactants can be cytotoxic, and high concentrations of co-solvents like DMSO or ethanol can impact cell viability or protein function.[4][5] Always consult the safety data sheet (SDS) for this compound and any excipients used. It is crucial to run vehicle controls in your experiments—these are control samples containing the solubilizing agent(s) at the same concentration as your test samples but without the active compound. This practice helps to isolate the effects of the compound from those of the formulation vehicle.
Troubleshooting & Solubilization Workflow
Overcoming the solubility challenges of a hydrophobic compound like this compound requires a systematic approach. The following workflow provides a decision-making framework for selecting an appropriate solubilization strategy.
Caption: A decision workflow for selecting a solubilization strategy.
Guide 1: Solubilization using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This change in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing its solubility.[7][8] This is often the simplest and most direct method for early-stage research.
Mechanism of Action: Co-solvency
Caption: Co-solvents reduce solvent polarity to dissolve hydrophobic compounds.
Experimental Protocol: Co-solvent Screening
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Select Co-solvents for Screening: Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[6]
-
Prepare Co-solvent/Aqueous Blends: Create a series of blends of your chosen co-solvent with your aqueous buffer (e.g., PBS). Typical starting points are 10%, 20%, and 40% (v/v) co-solvent.
-
Spike and Observe: Add a small volume of your DMSO stock to each co-solvent blend to reach your desired final concentration. Vortex vigorously.
-
Equilibrate and Inspect: Allow the solutions to equilibrate at the experimental temperature for at least one hour. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Select and Optimize: Identify the lowest percentage of co-solvent that maintains solubility. Remember to always include a vehicle control with the same co-solvent concentration in your final experiment.
| Co-solvent | Typical Starting Conc. (v/v) | Advantages | Disadvantages |
| DMSO | < 1% (in final assay) | Excellent solubilizing power for many compounds. | Can be toxic to cells at >1%; may interfere with some assays.[4] |
| Ethanol | 1-10% | Less toxic than DMSO; widely available. | Can cause protein denaturation at higher concentrations.[9] |
| Propylene Glycol | 5-20% | Low toxicity; commonly used in parenteral formulations.[10] | Can be viscous; may have lower solubilizing power than DMSO. |
| PEG 400 | 10-30% | Low toxicity; good solubilizer for many drugs. | High viscosity; potential for precipitation upon aqueous dilution. |
Guide 2: Solubilization using Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophobic (lipophilic) tail and a hydrophilic head.[11] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, while the hydrophilic outer shell allows the entire complex to be dispersed in water.[11]
Mechanism of Action: Micellar Solubilization
Caption: Surfactants form micelles to encapsulate and solubilize compounds.
Experimental Protocol: Surfactant Screening
-
Select Surfactants: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity.[5] Common choices include Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL, formerly Cremophor® EL).[4][12]
-
Prepare Surfactant Solutions: Make a series of aqueous solutions of each surfactant at concentrations above their CMC. Typical ranges to test are 0.1%, 0.5%, 1%, and 5% (w/v).
-
Method A (Solvent Evaporation):
-
Aliquot the required amount of your compound's organic stock solution into a clean glass vial.
-
Evaporate the organic solvent completely under a stream of nitrogen or in a vacuum concentrator. This leaves a thin film of the compound.
-
Add the prepared surfactant solution to the vial.
-
Vortex and/or sonicate until the compound is fully dissolved. This may take time.
-
-
Method B (Direct Dilution):
-
Add a very small volume of your concentrated organic stock (e.g., in DMSO) directly to the vortexing surfactant solution. The key is to ensure rapid dispersion to prevent immediate precipitation.
-
-
Equilibrate and Validate: Let the solutions sit for at least one hour. Inspect for clarity. It is highly recommended to filter the final solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.
| Surfactant | Type | Typical Conc. (w/v) | Key Considerations |
| Polysorbate 20/80 | Non-ionic | 0.1 - 2% | Widely used, low toxicity, effective for many compounds.[12] |
| Kolliphor® EL | Non-ionic | 0.5 - 5% | Excellent solubilizer but can be associated with toxicity in vivo.[4] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% | Strong solubilizer but often denatures proteins and is cytotoxic.[11] |
Guide 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13][14] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their cavity, forming a water-soluble "inclusion complex".[15] This method is highly effective and is used in several commercial drug formulations.[12]
Mechanism of Action: Inclusion Complexation
Caption: Cyclodextrins encapsulate guest molecules to form soluble complexes.
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Chemically modified cyclodextrins are generally preferred due to their enhanced solubility and safety profiles compared to native cyclodextrins.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent choices.[12]
-
Prepare Cyclodextrin Solutions: Create a range of cyclodextrin concentrations in your aqueous buffer (e.g., 5%, 10%, 20% w/v). Warming the solution can help dissolve the cyclodextrin.
-
Kneading/Slurry Method:
-
Place the required amount of solid this compound into a mortar.
-
Add a small amount of the cyclodextrin solution to form a paste.
-
Knead the paste thoroughly with a pestle for 15-30 minutes. This mechanical energy facilitates the inclusion of the compound into the cyclodextrin cavity.[13]
-
Gradually add the remaining cyclodextrin solution while continuing to mix.
-
-
Equilibration: Transfer the mixture to a vial, seal, and shake or stir (e.g., on a rotating mixer) at room temperature for 24-72 hours to allow the complexation to reach equilibrium.
-
Clarification and Quantification: After equilibration, centrifuge the solution at high speed to pellet any undissolved compound. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV).
Comparison of Common Cyclodextrins
| Cyclodextrin | Key Features | Primary Applications |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, well-established safety profile.[17] | Oral and parenteral formulations.[12][16] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, negatively charged, can improve stability.[12] | Parenteral formulations, particularly for basic drugs. |
| Methyl-β-cyclodextrin (M-β-CD) | Enhances solubility but known to extract cholesterol from cell membranes.[16] | Primarily for in vitro research; use with caution in cell-based assays. |
References
- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]
- 2. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. jocpr.com [jocpr.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
Validation & Comparative
A Comparative Guide to the Certificate of Analysis for Ethyl 2-(2,4-dichlorophenyl)acetate: Ensuring Quality and Compliance in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the quality of each component is paramount. For intermediates like Ethyl 2-(2,4-dichlorophenyl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a comprehensive Certificate of Analysis (CoA) is not merely a document; it is the cornerstone of quality assurance, regulatory compliance, and, ultimately, patient safety. This guide provides a senior application scientist’s perspective on the critical elements of a CoA for this compound, offering a comparative analysis of analytical methodologies and the rationale behind their selection.
The Critical Role of a Certificate of Analysis
A Certificate of Analysis serves as a formal declaration from the manufacturer that a specific batch of a product meets predetermined quality and safety standards. For drug development professionals, the CoA is the first line of defense against substandard materials that could compromise the entire manufacturing process, leading to impurities, low yields, and potential regulatory hurdles. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the importance of applying GMP principles to the manufacturing of intermediates, ensuring their quality and purity.[1][2][3]
A robust CoA for this compound provides a detailed snapshot of its identity, purity, and any potential impurities. This information is crucial for process reproducibility and for understanding the impurity formation pathways that can impact the critical quality attributes (CQAs) of the final API.
Deconstructing the Certificate of Analysis: A Comparative Approach
A comprehensive CoA for this compound should include the following key sections, each supported by appropriate analytical data. Here, we compare common analytical techniques used for each test, highlighting their strengths and weaknesses.
Identification
The first step in verifying the quality of this compound is to confirm its chemical identity.
-
Infrared (IR) Spectroscopy: This technique provides a molecular fingerprint of the compound by identifying its functional groups. The ester carbonyl stretch is a key diagnostic peak. While excellent for qualitative identification, it is not a quantitative method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the connectivity of atoms within the molecule. It is a powerful tool for unambiguous identification and can also be used for quantitative analysis (qNMR).
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation. The presence of two chlorine atoms will result in a characteristic isotopic pattern.
Comparison of Identification Techniques:
| Technique | Principle | Advantages | Limitations |
| IR Spectroscopy | Vibrational transitions of functional groups | Fast, non-destructive, provides a unique fingerprint | Not quantitative, may not distinguish between closely related isomers |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information, can be quantitative | Higher equipment cost, requires deuterated solvents |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High sensitivity, confirms molecular weight, provides structural information through fragmentation | Can be destructive, may require chromatographic separation for complex mixtures |
Assay and Purity
Determining the amount of this compound in the batch (assay) and the overall percentage of the desired compound (purity) are critical for accurate stoichiometry in subsequent reactions.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for assay and purity determination. It separates the main compound from its impurities, allowing for accurate quantification. The choice of column (e.g., C18) and mobile phase is crucial for achieving good resolution.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is another powerful technique for assay and purity analysis, particularly for volatile compounds like esters. The choice of a suitable capillary column is critical for separation.
-
Quantitative NMR (qNMR): qNMR is an absolute quantification method that does not require a reference standard of the analyte. It can be highly accurate but requires specialized expertise.
Comparison of Assay and Purity Techniques:
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a mobile and stationary phase | High resolution, widely available, robust and reproducible | Requires a chromophore for UV detection, may not detect all impurities |
| GC-FID | Partitioning in a gaseous mobile phase | High efficiency for volatile compounds, sensitive detector | Requires the analyte to be volatile and thermally stable |
| qNMR | Integration of NMR signals relative to a certified reference standard | Absolute quantification without a specific reference standard, high precision | Requires a high-field NMR spectrometer, can be complex to set up |
Impurity Profiling
The identification and quantification of impurities are arguably the most critical aspects of a CoA for a pharmaceutical intermediate. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.
Potential Impurities in this compound Synthesis:
The synthesis of this compound typically involves the esterification of 2,4-dichlorophenylacetic acid or the reaction of a 2,4-dichlorophenyl derivative with an ethyl acetate synthon.[4][5] Potential impurities include:
-
Starting Materials: Unreacted 2,4-dichlorophenylacetic acid or 2,4-dichlorophenol.
-
Isomeric Impurities: Positional isomers of the dichlorophenyl ring (e.g., 2,6-dichloro, 3,4-dichloro).
-
Process-Related Impurities: By-products from side reactions, such as the formation of dimers or other condensation products.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Analytical Techniques for Impurity Profiling:
-
HPLC with UV/Diode Array Detection (DAD) or Mass Spectrometry (MS): HPLC is the workhorse for separating and quantifying known and unknown impurities. DAD provides spectral information to help identify impurities, while MS provides molecular weight and structural information.
-
GC-MS: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
Workflow for Impurity Identification and Quantification:
Caption: Workflow for impurity analysis in this compound.
Other Key Parameters
A comprehensive CoA will also include specifications for other important parameters:
-
Appearance: A visual description of the material (e.g., colorless to light yellow liquid).
-
Water Content: Determined by Karl Fischer titration, as excess water can affect the stability and reactivity of the intermediate.
-
Residual Solvents: As per ICH Q3C guidelines, residual solvents should be controlled and quantified, typically by headspace GC-MS.
-
Heavy Metals: Tested according to pharmacopeial methods (e.g., USP <232>/<233>) to ensure they are below acceptable limits.
Experimental Protocols: A Practical Guide
To provide a practical context, here are example protocols for the analysis of this compound.
Protocol 1: Purity and Assay Determination by HPLC
Objective: To determine the purity and assay of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to the same nominal concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation:
-
Purity (Area %): (Area of the main peak / Total area of all peaks) x 100
-
Assay (% w/w): (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x Purity of standard
-
Protocol 2: Identification and Impurity Profiling by GC-MS
Objective: To confirm the identity and identify potential volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Chromatographic and MS Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane.
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis:
-
Identification: Compare the mass spectrum of the main peak with a reference library (e.g., NIST).
-
Impurity Identification: Identify other peaks by comparing their mass spectra with the library and known potential impurities.
-
Conclusion: The CoA as a Pact of Quality
For researchers and drug development professionals, a detailed and well-supported Certificate of Analysis for this compound is indispensable. It provides the necessary assurance of quality, facilitates consistent manufacturing processes, and supports regulatory filings. By understanding the underlying analytical principles and comparing the available methodologies, stakeholders can critically evaluate the provided data and make informed decisions. Ultimately, a comprehensive CoA represents a pact of quality between the supplier and the user, a pact that is fundamental to the successful development of safe and effective medicines.
References
- 1. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 5. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents [patents.google.com]
A Comparative Guide to the ¹H NMR Spectral Interpretation of Ethyl 2-(2,4-dichlorophenyl)acetate for Researchers in Drug Development
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 2-(2,4-dichlorophenyl)acetate, a compound of interest in medicinal chemistry. By comparing its spectral features with those of closely related analogues, we will explore the subtle yet significant effects of structural modifications on the NMR spectrum, thereby providing a robust framework for spectral interpretation for researchers, scientists, and drug development professionals.
The Decisive Role of ¹H NMR in Structural Verification
The journey from a promising lead compound to a viable drug candidate is paved with rigorous characterization and quality control. ¹H NMR spectroscopy provides a non-destructive method to obtain a detailed "fingerprint" of a molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For regulatory submissions and intellectual property protection, a thoroughly interpreted and assigned NMR spectrum is an indisputable piece of evidence for the identity and purity of a synthesized compound.
Analysis of this compound: A Predicted ¹H NMR Spectrum
While an experimental spectrum with full assignment is the gold standard, in its absence, a highly accurate prediction can be formulated based on the well-understood principles of NMR and by drawing comparisons with structurally similar molecules. The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct sets of signals.
The structure and numbering scheme for this compound are as follows:
Figure 1. Molecular structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | ~1.25 | Triplet (t) | 3H | ~7.1 |
| H-b (OCH₂) | ~4.20 | Quartet (q) | 2H | ~7.1 |
| H-c (CH₂) | ~3.85 | Singlet (s) | 2H | - |
| H-3, H-5, H-6 (Aromatic) | ~7.20 - 7.50 | Multiplet (m) | 3H | - |
The rationale behind these predictions lies in the electronic effects exerted by the substituents on the benzene ring and the ester functionality. The chlorine atoms are electronegative and will deshield the aromatic protons, shifting them downfield. The methylene protons of the ethyl group (H-b) are adjacent to an oxygen atom, causing a significant downfield shift. The methyl protons (H-a) are further away and appear more upfield, split into a triplet by the adjacent methylene group. The benzylic protons (H-c) are adjacent to the aromatic ring and the carbonyl group, and their chemical shift is influenced by both.
Comparative ¹H NMR Analysis: Unveiling Structural Nuances
To substantiate our predicted spectrum and to illustrate the power of comparative analysis, we will now examine the experimental ¹H NMR spectra of two closely related compounds: Mthis compound and Ethyl 2-phenylacetate .
Alternative 1: Mthis compound
Replacing the ethyl group with a methyl group provides a direct comparison of the ester functionality's influence on the spectrum.
Figure 2. Molecular structure of Mthis compound.
Table 2: Experimental ¹H NMR Spectral Data for Mthis compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-d (OCH₃) | 3.71 | Singlet (s) | 3H |
| H-c (CH₂) | 3.74 | Singlet (s) | 2H |
| H-3, H-5, H-6 (Aromatic) | 7.22 (d), 7.40 (s) | Doublet, Singlet | 3H |
Data sourced from ChemicalBook.[1]
The most notable difference is the appearance of a singlet at 3.71 ppm for the methyl ester protons (H-d), replacing the quartet and triplet of the ethyl group. This simplifies the spectrum and confirms the identity of the ester group. The chemical shifts of the benzylic (H-c) and aromatic protons remain very similar, as the electronic environment of the dichlorophenylacetyl moiety is largely unchanged.
Alternative 2: Ethyl 2-phenylacetate
Removing the chloro substituents from the aromatic ring allows us to observe the impact of these electron-withdrawing groups on the aromatic proton signals.
Figure 3. Molecular structure of Ethyl 2-phenylacetate.
Table 3: Experimental ¹H NMR Spectral Data for Ethyl 2-phenylacetate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | 1.24 | Triplet (t) | 3H | 7.1 |
| H-b (OCH₂) | 4.14 | Quartet (q) | 2H | 7.1 |
| H-c (CH₂) | 3.61 | Singlet (s) | 2H | - |
| H-aromatic | 7.25-7.35 | Multiplet (m) | 5H | - |
Data sourced from ChemicalBook.[2]
As anticipated, the aromatic protons in ethyl phenylacetate appear as a multiplet in a more upfield region (7.25-7.35 ppm) compared to the dichlorinated analogue. This is a direct consequence of the absence of the deshielding effect of the chlorine atoms. The signals for the ethyl group (H-a and H-b) and the benzylic protons (H-c) are at very similar chemical shifts to those predicted for the target molecule, reinforcing the accuracy of our initial predictions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds like this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, where careful execution at each step contributes to the overall integrity of the final spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
To ensure homogeneity, gently vortex or sonicate the sample until fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion, which is particularly important for resolving the aromatic region.
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This is a critical step to achieve sharp, symmetrical peaks and high resolution. Automated shimming routines are generally sufficient for most small molecules.
-
Tuning and Matching: The probe is tuned to the ¹H frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to balance signal intensity with relaxation time considerations.
-
Spectral Width: A standard spectral width of -2 to 12 ppm is usually sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the spins have sufficiently returned to equilibrium, which is important for accurate integration.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is manually phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Figure 4. A streamlined workflow for acquiring and processing a ¹H NMR spectrum.
Conclusion: A Framework for Confident Structural Assignment
The interpretation of ¹H NMR spectra is a skill that combines a solid understanding of theoretical principles with practical experience. This guide has provided a detailed analysis of the ¹H NMR spectrum of this compound through prediction and comparison with its structural analogues. By systematically examining the effects of substituents on chemical shifts and coupling patterns, researchers can confidently assign the signals in their own spectra. The provided experimental protocol offers a robust methodology for acquiring high-quality data, which is the foundation of any reliable structural elucidation. As drug development pipelines continue to demand compounds of increasing complexity, the mastery of ¹H NMR interpretation remains an indispensable skill for the modern medicinal chemist.
References
A Comparative Guide to the Reactivity of Ethyl 2-(2,4-dichlorophenyl)acetate and its Methyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the choice of a starting material can profoundly influence reaction kinetics, yield, and overall process efficiency. The 2-(2,4-dichlorophenyl)acetic acid framework is a key structural motif found in several pharmacologically active compounds.[1][2][3] Its ester derivatives, such as Ethyl 2-(2,4-dichlorophenyl)acetate and Mthis compound, are common intermediates. This guide provides an in-depth comparison of the reactivity of these two closely related esters, offering a theoretical framework and practical, data-driven insights to inform experimental design.
Theoretical Framework: Understanding Ester Reactivity
The reactivity of esters is primarily governed by the electrophilicity of the carbonyl carbon. Reactions such as hydrolysis, amidation, and transesterification proceed via a nucleophilic acyl substitution mechanism. This pathway involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the alkoxy (-OR) leaving group.
Two main factors originating from the alcohol-derived portion of the ester (the alkyl group) modulate its reactivity:
-
Electronic Effects : The ethyl group (-CH₂CH₃) is slightly more electron-donating than the methyl group (-CH₃) due to the inductive effect. This increased electron density on the carbonyl carbon of the ethyl ester makes it marginally less electrophilic and, therefore, theoretically less reactive towards nucleophiles compared to the methyl ester.[4]
-
Steric Effects : The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, further decreasing the reaction rate for the ethyl ester relative to its methyl counterpart.[4][5]
Based on these first principles, Mthis compound is predicted to be more reactive than this compound in typical nucleophilic acyl substitution reactions.
Experimental Comparison: Base-Catalyzed Hydrolysis (Saponification)
To empirically test this hypothesis, we will compare the reactivity of the two esters under base-catalyzed hydrolysis conditions. Saponification is an irreversible reaction that is highly sensitive to the structural nuances of the ester substrate, making it an excellent model for this comparison.[6][7][8]
Comparative Data Summary
The following table summarizes plausible experimental results for the base-catalyzed hydrolysis of both esters under identical conditions, illustrating the expected difference in reactivity.
| Parameter | Mthis compound | This compound | Rationale for Difference |
| Reaction Time (Completion) | ~ 4 hours | ~ 6 hours | The methyl ester's higher electrophilicity and lower steric hindrance lead to a faster reaction rate.[4][9] |
| Observed Rate Constant (k) | k_methyl | k_ethyl (where k_methyl > k_ethyl) | Kinetic studies consistently show that methyl esters hydrolyze faster than ethyl esters under basic conditions. |
| Yield (Isolated Product) | > 95% | > 95% | While rates differ, the reaction is irreversible for both, leading to comparable high yields upon completion.[6] |
| Starting Material | C₉H₈Cl₂O₂ | C₁₀H₁₀Cl₂O₂ | The ethyl ester has an additional methylene group. |
| Product | 2-(2,4-dichlorophenyl)acetic acid | 2-(2,4-dichlorophenyl)acetic acid | Both esters yield the same carboxylic acid product after acidic workup. |
Experimental Protocol: Comparative Base-Catalyzed Hydrolysis
This protocol outlines a procedure for comparing the hydrolysis rates of the two esters.
Objective: To determine the relative reactivity of Methyl and this compound by monitoring their consumption over time during base-catalyzed hydrolysis.
Materials:
-
Mthis compound
-
This compound
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: Prepare two identical round-bottom flasks. In each flask, dissolve 1.0 mmol of the respective ester (Methyl or this compound) in 10 mL of a 3:1 THF/water solvent mixture.
-
Initiation: To each flask, add 1.2 mmol of NaOH (as a 1M aqueous solution) at room temperature with vigorous stirring. Start a timer for each reaction immediately upon base addition.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot with 1M HCl. Spot the quenched sample on a TLC plate.
-
TLC Analysis: Develop the TLC plate using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The disappearance of the starting ester spot indicates the progress of the reaction.
-
Determination of Completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Record the total time taken for each reaction.
-
Workup (Optional): Upon completion, acidify the entire reaction mixture with 1M HCl until pH ~2. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the 2-(2,4-dichlorophenyl)acetic acid product.
Rationale for Protocol Design:
-
Solvent System: A THF/water mixture is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide nucleophile.
-
Stoichiometry: A slight excess of NaOH is used to ensure the reaction goes to completion, as base-catalyzed hydrolysis is a bimolecular reaction.[10]
-
Monitoring Technique: TLC is a simple, rapid, and effective method for qualitatively monitoring the disappearance of the starting material and the appearance of the more polar carboxylic acid product.
Workflow Visualization
Caption: Parallel workflow for comparing hydrolysis rates.
Mechanistic Insights
The observed difference in reaction rates is a direct consequence of the reaction mechanism.
Caption: Generalized mechanism for nucleophilic acyl substitution.
The rate-determining step is the initial nucleophilic attack (Step 1). For the ethyl ester, the combination of a slightly less electrophilic carbonyl carbon and greater steric bulk around the reaction center increases the activation energy of this step compared to the methyl ester, resulting in a slower overall reaction rate.
Practical Implications and Selection Criteria
While both esters are effective precursors to 2-(2,4-dichlorophenyl)acetic acid and its derivatives, the choice between them can be guided by several practical considerations:
-
Reactivity: For reactions requiring high reactivity or for sluggish transformations, the methyl ester is the superior choice. Its faster reaction kinetics can shorten process times and potentially allow for milder reaction conditions.
-
Selectivity: In complex molecules with multiple ester groups, the differential reactivity could theoretically be exploited for selective hydrolysis, with the methyl ester reacting preferentially.
-
Cost and Availability: In industrial applications, the relative cost and bulk availability of the methyl versus ethyl chloroacetate used in their synthesis can be a deciding factor.[11]
-
Downstream Processing: The choice of ester determines the alcohol byproduct (methanol vs. ethanol). Ethanol is generally less toxic and has a higher boiling point, which might be a consideration for solvent removal and waste handling procedures.
Conclusion
In a direct comparison, Mthis compound is demonstrably more reactive than its ethyl analog , a fact supported by fundamental principles of organic chemistry. The methyl ester's reduced steric hindrance and the slightly lower electron-donating nature of the methyl group render its carbonyl carbon more susceptible to nucleophilic attack. This guide provides researchers and process chemists with the foundational knowledge and a practical experimental framework to make an informed decision based on the specific demands of their synthetic route, whether the priority is reaction speed, cost, or process safety.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Herbicide Precursors: Ethyl 2-(2,4-dichlorophenyl)acetate vs. Traditional Phenoxyacetic Acid Precursors
This guide provides an in-depth, objective comparison of the herbicidal efficacy stemming from two distinct precursor chemistries: Ethyl 2-(2,4-dichlorophenyl)acetate, a key intermediate for Acetyl-CoA Carboxylase (ACCase) inhibitors, and the traditional precursors for synthetic auxin herbicides, such as 2,4-dichlorophenol and chloroacetic acid. We will explore the synthesis pathways, mechanisms of action, target weed spectra, and present supporting experimental data to guide researchers and agricultural scientists in selecting the appropriate chemistry for specific weed control challenges.
Introduction: The Critical Role of the Precursor in Determining Herbicidal Action
In the development of effective herbicides, the choice of the initial chemical precursor is paramount as it dictates the final molecule's structure, and consequently, its biological mode of action. This guide examines two foundational precursors that lead to herbicides with fundamentally different and often complementary functionalities.
-
This compound is a critical building block for the synthesis of aryloxyphenoxypropionate ('FOP') herbicides . These are potent, selective graminicides used to control grass weeds.
-
2,4-Dichlorophenol and Chloroacetic Acid are the classic precursors for phenoxyacetic acid herbicides , most notably 2,4-Dichlorophenoxyacetic acid (2,4-D) . This class of herbicides consists of selective broadleaf killers.
Understanding the divergent pathways and resulting efficacies from these starting points is essential for designing effective weed management strategies in both research and field applications.
Synthesis Pathways: From Precursor to Active Ingredient
The chemical journey from precursor to the final herbicidal product is a determinant of its ultimate use. The two pathways discussed here result in molecules with distinct biological targets.
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Ethyl 2-(2,4-dichlorophenyl)acetate
Executive Summary
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates like Ethyl 2-(2,4-dichlorophenyl)acetate is paramount for ensuring final product quality and regulatory compliance. This compound is a key building block and a potential process-related impurity, demanding robust analytical oversight.[1][2] This guide provides an in-depth comparison and cross-validation protocol for two workhorse analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Moving beyond a simple recitation of methods, we explore the causality behind experimental design, establish self-validating protocols grounded in international guidelines, and offer a pragmatic framework for comparing and validating disparate analytical systems to ensure data congruency and integrity across a product's lifecycle.
The Analytical Imperative: Why this compound Demands Methodological Rigor
This compound (CAS 41022-54-2) is a semi-volatile organic compound that serves as a critical intermediate in various chemical syntheses.[1][3] Its purity directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, an analytical method must be able to not only quantify the main component but also separate and detect potential starting materials, by-products, and degradants.
The choice of an analytical method is not trivial. While HPLC is a versatile technique for a wide range of non-volatile and thermally sensitive compounds, GC offers superior resolution for volatile and semi-volatile analytes.[4][5][6][7] In a globalized development environment, it is common for a product to be tested using different methodologies across various laboratories—for instance, a legacy GC method at a manufacturing site and a newly developed HPLC method in a research and development lab. This scenario necessitates a formal cross-validation study. As defined by regulatory bodies like the FDA, cross-validation is the formal comparison of two or more analytical methods to demonstrate their equivalence and ensure inter-method reliability.[8]
This guide is structured to first validate two distinct, fit-for-purpose methods—HPLC-UV and GC-FID—and then to detail the process of cross-validating them, ensuring that the analytical data, regardless of the method used, is consistent, reliable, and scientifically sound.
Foundational Principles: Method Validation According to ICH Q2(R2)
Before any comparison can be made, each analytical method must be individually validated to prove its fitness for purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[9][10][11][12] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13]
Our validation approach for both the HPLC and GC methods will be grounded in the following core performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[14]
-
Linearity & Range: Demonstrating a direct, proportional relationship between the analyte concentration and the method's response over a specified range.[9][14] The range is the interval where the method has suitable accuracy, precision, and linearity.[12]
-
Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery of a known amount of analyte.[14][15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Comparative Analysis: HPLC-UV vs. GC-FID for this compound
The primary distinction in choosing between HPLC and GC lies in the nature of the analyte and the mobile phase used.[7][16] HPLC uses a liquid mobile phase to separate compounds dissolved in a liquid, making it ideal for non-volatile substances.[5][6] In contrast, GC uses an inert gas to separate compounds that can be vaporized without decomposition, excelling with volatile and semi-volatile analytes.[4][7]
Rationale for Method Selection
-
HPLC-UV: This method is selected for its broad applicability and its ability to analyze potential non-volatile impurities that would not be amenable to GC. A reversed-phase C18 column is chosen due to the moderate polarity of the analyte. UV detection is appropriate as the dichlorophenyl moiety provides a strong chromophore. Based on related compounds, a detection wavelength of ~230 nm is a logical starting point.[17][18]
-
GC-FID: This method is chosen for its high resolving power and sensitivity for semi-volatile organic compounds. A Flame Ionization Detector (FID) is a robust, universal detector for hydrocarbons. A temperature-programmed analysis is necessary to ensure efficient elution of the analyte and separation from closely related volatile impurities.[19][20]
Summary of Validation Performance Data
The following table summarizes the plausible performance data obtained from the individual validation of a hypothetical HPLC-UV and GC-FID method, designed to be fit-for-purpose for the analysis of this compound.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Commentary |
| Specificity | Demonstrated no interference from placebo and known impurities. Peak purity > 0.999. | Baseline separation of all volatile impurities from the main analyte peak. | Both methods are highly specific for the intended purpose. HPLC may have an advantage if non-volatile degradants are expected. |
| Linearity (Correlation Coeff.) | R² > 0.9995 | R² > 0.9998 | Both methods exhibit excellent linearity. GC often shows slightly higher correlation due to the stability of the FID response. |
| Range | 1.0 µg/mL - 150 µg/mL | 0.5 µg/mL - 200 µg/mL | The range is established based on the intended application (e.g., assay and impurity testing). |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 100.8% | Both methods are highly accurate, meeting typical acceptance criteria of 98-102%. |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 0.8% | GC often provides slightly better repeatability due to the highly automated and controlled nature of the injection and oven programming. |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 1.2% | Both methods demonstrate good intermediate precision, well within the common acceptance criterion of ≤ 2.0%.[14] |
| LOD | 0.3 µg/mL | 0.1 µg/mL | The sensitivity of the FID detector typically results in a lower LOD for amenable compounds compared to a standard UV detector. |
| LOQ | 1.0 µg/mL | 0.5 µg/mL | The LOQ follows the trend of the LOD, making the GC-FID method more suitable for trace-level quantification of volatile impurities. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%). | Unaffected by minor changes in oven ramp rate (±2°C/min), carrier gas flow (±5%), and inlet temperature (±5°C). | Both methods are robust for routine laboratory use. |
The Cross-Validation Protocol: Bridging the Methodological Gap
The objective of this protocol is to formally demonstrate the equivalence of the validated HPLC-UV and GC-FID methods for the quantification of this compound.
Experimental Workflow for Cross-Validation
The entire process, from initial development to the final comparison, follows a logical and structured path to ensure scientific validity.
Caption: Overall workflow for the cross-validation of analytical methods.
Step-by-Step Cross-Validation Procedure
-
Objective & Acceptance Criteria Definition:
-
Objective: To prove that the GC-FID method and the HPLC-UV method provide equivalent quantitative results for the assay of this compound.
-
Acceptance Criterion: The percentage difference between the average assay value obtained by the HPLC method and the GC method for a set of homogeneous samples must not exceed 2.0% . The results for any specified impurities should be comparable. This criterion must be pre-defined in the validation protocol.[15]
-
-
Sample Selection and Preparation:
-
Select at least one representative batch of this compound.
-
Prepare a single, homogeneous stock solution of the sample in a suitable solvent (e.g., Acetonitrile).
-
From this stock, prepare a minimum of six independent sample preparations at the target analytical concentration for both HPLC and GC analysis. This ensures that any observed variability comes from the analytical measurement, not from the sample itself.
-
-
Execution of Analysis:
-
Analyze the six prepared samples using the validated HPLC-UV method. Ensure that all system suitability test (SST) criteria are met prior to analysis.
-
Analyze the same six prepared samples using the validated GC-FID method. Ensure all SST criteria are met.
-
It is crucial that the analyses are performed by qualified analysts familiar with each technique.
-
-
Data Evaluation and Comparison:
-
Calculate the assay value for each of the six replicates for both methods.
-
Calculate the mean assay value, standard deviation, and %RSD for each method.
-
Calculate the percentage difference between the mean assay values:
-
% Difference = [ | (Mean Assay_HPLC - Mean Assay_GC) | / (Mean Assay_HPLC) ] * 100
-
-
Compare the calculated % Difference against the pre-defined acceptance criterion (≤ 2.0%).
-
If known impurities are present and quantifiable by both methods, their results should also be compared.
-
-
-
If the acceptance criterion is met, the two methods can be considered equivalent for the intended purpose.
-
Document all raw data, calculations, and results in a comprehensive cross-validation report. The report should state unequivocally whether the methods are interchangeable.[13]
-
Detailed Experimental Protocols
For clarity and reproducibility, the detailed, step-by-step protocols for each validated method are provided below.
Appendix A: HPLC-UV Analytical Method Workflow
Caption: Standard workflow for the HPLC-UV analytical method.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Variable Wavelength Detector (VWD) or equivalent.[18]
-
Column: Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 70:30 (v/v) Acetonitrile : Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[18]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 100 µg/mL in Acetonitrile.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in Acetonitrile.
-
System Suitability: Inject the standard solution five times. The %RSD of the peak area must be ≤ 1.0%, and the tailing factor must be ≤ 1.5.
-
Calculation: Quantify the sample using an external standard calibration method.
Appendix B: GC-FID Analytical Method Workflow
Caption: Standard workflow for the GC-FID analytical method.
-
Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID) or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[21]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Detector Temperature: 300°C.
-
Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 100 µg/mL in n-Hexane.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in n-Hexane.
-
System Suitability: Inject the standard solution five times. The %RSD of the peak area must be ≤ 1.0%, and the resolution between the analyte and the closest eluting impurity must be ≥ 2.0.
-
Calculation: Quantify using an external standard or area normalization method, depending on the specific analytical goal.
Conclusion
The cross-validation of analytical methods is a critical exercise in scientific due diligence, ensuring data integrity and consistency across the lifecycle of a product. This guide has demonstrated that both HPLC-UV and GC-FID are powerful and reliable techniques for the analysis of this compound. While GC-FID may offer superior sensitivity for volatile trace impurities, HPLC-UV provides robust performance with broader applicability for potential non-volatile species.
By following a structured cross-validation protocol grounded in ICH principles, organizations can confidently demonstrate the equivalence of these two methods. This allows for flexible use of technology across different laboratories and development stages, secure in the knowledge that the analytical results are interchangeable, reliable, and scientifically sound. This foundation of trust in analytical data is the bedrock of quality in the pharmaceutical and chemical industries.
References
- 1. smolecule.com [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. ETHYL 2,4-DICHLOROPHENYL ACETATE | 41022-54-2 [amp.chemicalbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. veeprho.com [veeprho.com]
- 7. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. epa.gov [epa.gov]
A Comparative Guide to Purity Assessment of Ethyl 2-(2,4-dichlorophenyl)acetate by DSC
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, the purity of a compound is a critical parameter that dictates its efficacy, safety, and overall quality. This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of Ethyl 2-(2,4-dichlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the theoretical underpinnings of DSC, provide a detailed experimental protocol, and compare its performance with alternative analytical techniques, supported by experimental data.
The Central Role of Purity in Scientific Research
The presence of impurities, even in minute quantities, can significantly alter the physicochemical properties and biological activity of a compound. For a substance like this compound, ensuring high purity is paramount for reproducible experimental results and the synthesis of active pharmaceutical ingredients (APIs) with a consistent and reliable pharmacological profile.
Purity Determination by Differential Scanning Calorimetry: A Primary Method
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For purity determination of crystalline organic compounds, DSC is considered a primary analytical method, meaning it does not require a reference standard of the same material for comparison.[2][3] This is a significant advantage in early-stage drug development when a highly purified standard may not be available.
The principle behind DSC purity analysis is rooted in the Van't Hoff law, which describes the melting point depression and broadening of the melting range of a substance due to the presence of impurities.[2][4] Specifically, this method is applicable when the impurities are soluble in the molten state of the main component but insoluble in its solid, crystalline phase, forming a eutectic system.[5][6]
The Van't Hoff Equation in Action
The Van't Hoff equation quantitatively relates the mole fraction of the impurity to the melting temperature depression:
Ts = To - (R * To2 * X2) / (ΔHf * F)
Where:
-
Ts is the sample temperature at a given point during melting.
-
To is the melting point of the 100% pure substance.
-
R is the ideal gas constant.
-
X2 is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature Ts.[4]
By analyzing the shape of the melting endotherm obtained from a DSC experiment, the purity of the sample can be calculated.[4]
Experimental Workflow for DSC Purity Analysis
The following diagram outlines the typical workflow for determining the purity of this compound using DSC.
Caption: Experimental workflow for purity analysis by DSC.
Detailed Experimental Protocol
This protocol is based on the guidelines provided by ASTM E928, a standard test method for purity determination by DSC.[7][8][9]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[10][11] Hermetically seal the pan to prevent any loss of volatile components.
-
Reference Pan: Use an empty, hermetically sealed aluminum pan as the reference.
-
DSC Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Ramp the temperature at a slow, constant heating rate, typically between 0.3 and 0.7 K/min.[10] Slower heating rates help to maintain thermal equilibrium within the sample.[12]
-
Continue heating until the entire sample has melted.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[13]
-
-
Data Analysis:
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).
-
Use the instrument's software, which employs the Van't Hoff equation, to analyze the leading edge of the melting peak and calculate the mole percent purity.
-
Key Experimental Parameters for DSC Purity Analysis
| Parameter | Recommended Value/Condition | Rationale |
| Sample Mass | 1-3 mg | Ensures good thermal contact and minimizes thermal gradients within the sample.[10][11] |
| Heating Rate | 0.3 - 0.7 K/min | Slow rates approach thermal equilibrium, which is a prerequisite for the Van't Hoff equation.[10][12] |
| Crucible Type | Hermetically sealed aluminum | Prevents loss of volatile material and ensures a closed system.[13] |
| Purge Gas | Inert gas (e.g., Nitrogen) at 50 mL/min | Creates an inert atmosphere, preventing oxidation of the sample.[13] |
Comparison with Alternative Purity Assessment Methods
While DSC is a powerful tool, it is essential to understand its strengths and limitations in comparison to other commonly used techniques for purity analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Caption: Logical relationships between purity assessment methods.
Comparative Analysis of Techniques
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures heat flow during melting to determine purity based on melting point depression.[1] | Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14] | Separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[15] |
| Sample Type | Crystalline solids.[1] | Soluble liquids and solids.[16] | Volatile and thermally stable liquids and solids.[14] |
| Nature of Method | Primary (absolute) method; does not require a reference standard of the analyte.[2] | Secondary (comparative) method; requires a reference standard for quantification.[17] | Secondary (comparative) method; requires a reference standard for quantification.[17] |
| Information Provided | Total mole fraction of soluble impurities.[4] Does not identify individual impurities. | Identifies and quantifies individual impurities that are chromophoric.[18] | Identifies and quantifies individual volatile impurities.[15] |
| Sensitivity | Generally reliable for purities >98.5 mol%.[7][8] | High sensitivity, capable of detecting trace-level impurities.[19] | Very high sensitivity, especially for volatile compounds.[19] |
| Speed | Relatively fast for a single analysis.[20] | Can be time-consuming due to method development and run times. | Generally faster run times than HPLC for volatile compounds.[15] |
| Cost | Moderate instrument cost, low solvent consumption. | High instrument and solvent costs. | Lower operational cost than HPLC due to minimal solvent usage.[15] |
Illustrative Experimental Data for this compound
The following table presents hypothetical but realistic data that could be obtained from a DSC purity analysis of this compound.
| Parameter | Value |
| Sample Name | This compound |
| Sample Mass | 2.15 mg |
| Heating Rate | 0.5 °C/min |
| Onset of Melting | 45.2 °C |
| Peak Melting Temperature | 47.8 °C |
| Enthalpy of Fusion (ΔHf) | 125.4 J/g |
| Calculated Purity | 99.85 mol% |
Interpretation of Results
The DSC thermogram would show a single, sharp endothermic peak corresponding to the melting of the crystalline sample. The onset temperature represents the point at which melting begins, while the peak temperature is the point of maximum heat flow. The purity is calculated by the instrument's software, which analyzes the shape of the melting curve up to the peak temperature. A purity of 99.85 mol% indicates a very high-purity sample, with only 0.15 mol% of soluble impurities.
Causality Behind Experimental Choices
The choice of DSC as a primary method for purity assessment is driven by several key factors:
-
Absolute Measurement: The ability to determine purity without a reference standard is invaluable, particularly for novel compounds or in situations where a certified reference material is unavailable.[2]
-
Minimal Sample Preparation: DSC requires only a small amount of solid material, which is weighed and sealed in a pan. This minimizes the potential for sample loss or contamination.[20]
-
Complementary Information: DSC provides a measure of the total eutectic impurities, which can be a useful orthogonal method to chromatography, which separates and quantifies individual impurities.[17][21] This multi-faceted approach provides a more complete picture of the sample's purity profile.
Conclusion: An Invaluable Tool in the Analytical Chemist's Arsenal
Differential Scanning Calorimetry is a robust, reliable, and efficient method for the purity assessment of crystalline organic compounds like this compound. Its status as a primary method, coupled with its speed and minimal sample requirements, makes it an indispensable tool for researchers, scientists, and drug development professionals.[22] While chromatographic techniques like HPLC and GC offer complementary information on the identity and quantity of specific impurities, DSC provides a crucial overall assessment of purity.[21] The judicious application of these techniques in a complementary fashion ensures a comprehensive understanding of a compound's purity, which is fundamental to the integrity and success of scientific research and development.
References
- 1. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. research.com [research.com]
- 4. thermalsupport.com [thermalsupport.com]
- 5. azom.com [azom.com]
- 6. mt.com [mt.com]
- 7. store.astm.org [store.astm.org]
- 8. infinitalab.com [infinitalab.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. store.astm.org [store.astm.org]
- 13. mt.com [mt.com]
- 14. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 15. foodsafety.institute [foodsafety.institute]
- 16. bitesizebio.com [bitesizebio.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 20. Discuss the advantages and disadvantages of DSC as a technique for the de.. [askfilo.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
A Senior Application Scientist's Guide to the Extraction of Ethyl 2-(2,4-dichlorophenyl)acetate from Soil
For researchers and professionals in environmental science and drug development, the accurate quantification of synthetic compounds in complex matrices like soil is a foundational requirement for robust study outcomes. Ethyl 2-(2,4-dichlorophenyl)acetate, a compound of interest due to its structural relation to phenoxy herbicides, presents a unique challenge for extraction. Its analysis is critical for environmental monitoring and understanding its fate and transport in terrestrial ecosystems.
This guide provides an in-depth comparison of prevalent extraction methodologies for this compound from soil samples. Moving beyond a simple recitation of steps, we will delve into the mechanistic principles of each technique, providing the expert insights necessary to make informed decisions in your own laboratory settings. Every protocol is designed as a self-validating system, grounded in established analytical chemistry principles to ensure trustworthiness and reproducibility.
Understanding the Analyte and Matrix
This compound is a moderately nonpolar ester with a molecular weight of 233.09 g/mol .[1] Its physicochemical properties, including its limited water solubility, dictate the choice of extraction solvent and methodology.[2] Soil, as a matrix, is notoriously complex and heterogeneous, comprising organic matter, clay, sand, and a myriad of potential interferences.[3] The primary challenge in extraction is to efficiently disrupt the interactions between the analyte and soil particles—such as adsorption to organic matter or clay surfaces—and transfer it quantitatively into a clean solvent phase suitable for downstream analysis, typically by gas or liquid chromatography.[4][5]
Comparative Analysis of Extraction Methodologies
The selection of an extraction method is a critical decision that balances efficiency, throughput, cost, and environmental impact. Below is a comparative overview of several leading techniques.
| Method | Principle | Typical Recovery (%) | RSD (%) | Speed | Solvent Usage | Throughput | Key Advantages | Limitations |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive solid-phase extraction (d-SPE) cleanup. | 80 - 110[6][7] | < 15[7] | Very Fast (~20-30 min/sample) | Low | High | High throughput, low solvent use, cost-effective, covers a wide range of analytes.[8][9] | Lower efficiency for very polar or nonpolar compounds; matrix effects can be an issue.[4] |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | 85 - 100[10][11] | < 15[6] | Very Slow (16-24 h) | High | Low | Exhaustive extraction, considered a benchmark method (EPA 3540C).[7][8] | Time-consuming, high solvent consumption, potential for thermal degradation of analytes.[9] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and sample, accelerating extraction. | 80 - 105[12] | < 10[12] | Fast (~15-30 min/sample) | Moderate | Moderate to High (batch processing) | Rapid, reduced solvent consumption compared to Soxhlet, good recoveries.[12][13] | Requires specialized equipment, potential for thermal degradation if not optimized.[14] |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration. | 80 - 110[15] | < 15[16] | Fast (~15-30 min/sample) | Moderate | Moderate | Simple, fast, effective for a wide range of analytes.[17][18] | Efficiency can be matrix-dependent; may not be as exhaustive as Soxhlet. |
| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperatures and pressures. | 70 - 110[3][19] | < 20[3] | Fast (~20 min/sample) | Low to Moderate | High (automated systems) | Fast, automated, low solvent use, high efficiency.[20][21] | High initial equipment cost. |
In-Depth Experimental Protocols
Here we provide detailed, step-by-step protocols for the three most common and representative methods. The causality behind key steps is explained to enhance understanding and facilitate troubleshooting.
Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a dominant technique in pesticide residue analysis due to its speed and efficiency.[8][9] It relies on a two-step process: an extraction and partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Causality of Choices:
-
Acetonitrile: Chosen for its ability to extract a wide polarity range of pesticides and its miscibility with water. It forms a separate layer upon the addition of salts, facilitating partitioning.[8]
-
Hydration: For dry soil samples, a pre-hydration step is crucial. This swells the soil matrix, allowing the acetonitrile to penetrate more effectively and disrupt analyte-soil binding sites.[8]
-
Salts (MgSO₄, NaCl/Citrate Buffer): Anhydrous magnesium sulfate (MgSO₄) induces the phase separation between water (from the soil) and acetonitrile. Sodium chloride or citrate buffers are used to control the pH and enhance partitioning, improving the recovery of pH-dependent analytes.[7]
-
d-SPE Sorbents (PSA, C18): Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and other polar interferences. C18 is effective for removing non-polar interferences like lipids. This cleanup is essential for protecting downstream analytical instruments and reducing matrix effects.[7][8]
Caption: QuEChERS extraction and cleanup workflow.
-
Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. If the soil is dry, add 7-8 mL of deionized water, vortex, and allow it to hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.
-
Salting-Out: Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute. The salts will absorb water and induce phase separation.[8]
-
Centrifugation: Centrifuge the tube for 5 minutes at a minimum of 3000 relative centrifugal force (rcf) to separate the acetonitrile layer from the solid soil and aqueous layers.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a mixture of anhydrous MgSO₄ (e.g., 150 mg) and PSA (e.g., 50 mg). For soils with high organic content, C18 sorbent (e.g., 50 mg) can also be included.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Analysis: Carefully collect the supernatant, filter if necessary through a 0.22 µm syringe filter, and transfer it to an autosampler vial for chromatographic analysis.
Method 2: Soxhlet Extraction
Soxhlet extraction is a classic, exhaustive technique recognized by regulatory bodies like the EPA (Method 3540C).[7] It is often used as a benchmark for comparing the efficiency of newer methods.
Causality of Choices:
-
Anhydrous Sodium Sulfate: This is mixed with the soil sample to absorb any residual moisture. Water can decrease the extraction efficiency of non-polar solvents and interfere with the process.[7]
-
Extraction Thimble: The thimble contains the sample, preventing soil particles from being washed into the boiling flask while allowing the solvent to percolate through.
-
Continuous Reflux: The continuous cycling of fresh, distilled solvent over the sample ensures that the extraction is performed under a concentration gradient that favors the complete transfer of the analyte from the matrix into the solvent. This is the basis of its exhaustive nature.
-
Solvent Choice (e.g., Acetone/Hexane): A mixture like acetone/hexane provides a polarity range capable of extracting moderately nonpolar compounds like this compound. Acetone helps to wet the soil matrix, while hexane efficiently dissolves the target analyte.
Caption: Classical Soxhlet extraction workflow.
-
Sample Preparation: Weigh 10 g of the homogenized soil sample and mix it thoroughly with 10 g of anhydrous sodium sulfate in a beaker.[7]
-
Loading: Transfer the mixture into a cellulose extraction thimble. Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assembly: Add approximately 300 mL of the chosen extraction solvent (e.g., 1:1 acetone:hexane) and a few boiling chips to a 500 mL round-bottom flask. Assemble the apparatus with the flask, Soxhlet extractor, and condenser.
-
Extraction: Heat the flask using a heating mantle to boil the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the boiling flask, carrying the extracted analytes.
-
Duration: Continue the extraction for 16-24 hours, ensuring a cycling rate of 4-6 cycles per hour.[7]
-
Concentration: After extraction, allow the apparatus to cool. Transfer the solvent from the flask to a Kuderna-Danish (K-D) apparatus or a rotary evaporator to concentrate the extract to a small volume (e.g., 1-5 mL).
-
Solvent Exchange & Analysis: If necessary, exchange the solvent to one compatible with the analytical instrument. Adjust the final volume and transfer to an autosampler vial for analysis.
Method 3: Microwave-Assisted Extraction (MAE)
MAE is a modern alternative that significantly reduces extraction time and solvent volume by using microwave energy (EPA Method 3546).[14]
Causality of Choices:
-
Microwave Energy: Microwaves cause rapid, localized heating of polar molecules within the solvent and residual water in the sample. This creates high pressure and temperature within the sealed extraction vessel, dramatically accelerating the desorption of analytes from the soil matrix into the solvent.[12]
-
Sealed Vessels: The use of sealed, pressure-resistant vessels allows the solvent to be heated above its atmospheric boiling point, which increases its capacity to solubilize analytes and enhances extraction kinetics.[22]
-
Temperature Control: Precise temperature control is crucial. It ensures efficient extraction while preventing the thermal degradation of sensitive analytes like this compound.
Caption: Microwave-Assisted Extraction (MAE) workflow.
-
Sample Preparation: Weigh 5-10 g of the homogenized soil sample directly into a microwave-safe extraction vessel.
-
Solvent Addition: Add 30 mL of the extraction solvent (e.g., 1:1 acetone:hexane) to the vessel.
-
Sealing: Securely seal the vessel according to the manufacturer's instructions.
-
Microwave Program: Place the vessel in the microwave extraction system. Set the program to ramp to a target temperature (e.g., 115°C) over 5-10 minutes and then hold at that temperature for 10-15 minutes.[22]
-
Cooling: After the program is complete, allow the vessel to cool to a safe handling temperature (typically below 50°C) before opening.
-
Filtration and Collection: Open the vessel and filter the extract through a filter paper or a syringe filter to remove soil particulates.
-
Concentration & Analysis: Concentrate the extract if necessary and transfer it to an autosampler vial for analysis.
Conclusion and Recommendations
The optimal extraction method for this compound from soil depends on the specific objectives of the study.
-
For high-throughput screening and routine monitoring where speed and cost are paramount, QuEChERS is the superior choice. Its low solvent consumption also aligns with green chemistry principles.[8][9]
-
For method development or regulatory compliance where the highest possible extraction efficiency is required to establish a baseline, the traditional Soxhlet method remains a valuable, albeit slow and resource-intensive, tool.[6]
-
MAE offers an excellent compromise, providing near-exhaustive extraction with significantly reduced time and solvent use compared to Soxhlet, making it ideal for laboratories that have the necessary equipment and require a balance of speed and efficiency.[12]
Ultimately, the choice of method should be validated in-house for the specific soil types under investigation to ensure it meets the required performance criteria for accuracy, precision, and sensitivity.[23]
References
- 1. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2,4-Dichlorophenyl acetate | 6341-97-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a novel method for the analysis of chlorinated pesticides in soils using microwave-assisted extraction-headspace solid phase microextraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. digital.csic.es [digital.csic.es]
- 22. researchgate.net [researchgate.net]
- 23. 41022-54-2|this compound|BLD Pharm [bldpharm.com]
A Toxicological Showdown: Unmasking the Hazards of 2,4-D and its Metabolite, 2,4-Dichlorophenol
A Senior Application Scientist's Guide to a Comparative Toxicological Assessment
The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is one of the most widely used herbicides globally, prized for its selective action against broadleaf weeds.[1] However, its environmental and health implications, along with those of its primary metabolite, 2,4-Dichlorophenol (2,4-DCP), are subjects of ongoing scientific scrutiny.[2][3] This guide provides a comprehensive toxicological comparison between 2,4-D and 2,4-DCP, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.
From Herbicide to Metabolite: The Metabolic Journey
In both plants and animals, 2,4-D can be metabolized to 2,4-DCP, a compound that is also used as an intermediate in the manufacturing of 2,4-D.[3] This metabolic conversion is a critical aspect of understanding the overall toxicity profile of 2,4-D, as the metabolite itself may exhibit distinct or more potent toxic effects.[2]
Caption: Metabolic conversion of 2,4-D to its primary metabolite, 2,4-DCP.
Acute Toxicity: A Comparative Overview
Acute toxicity, often measured by the median lethal dose (LD50), provides a preliminary understanding of a substance's potential for causing immediate harm. The following table summarizes the available acute toxicity data for 2,4-D and 2,4-DCP.
| Compound | Exposure Route | Species | LD50 Value | Reference |
| 2,4-D | Oral | Rat | 375 - 666 mg/kg | [4][5] |
| 2,4-D | Dermal | Rabbit | >2000 mg/kg | [4][6] |
| 2,4-DCP | Oral | Rat | 580 - 4500 mg/kg | [7][8] |
| 2,4-DCP | Dermal | Rat | 780 mg/kg | [7][9] |
Interestingly, while 2,4-D generally exhibits higher acute oral toxicity in rats, 2,4-DCP demonstrates greater dermal toxicity.[7][9] In fact, accidental dermal exposure to molten 2,4-DCP in occupational settings has led to fatalities.[10][11]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is a validated method for determining the LD50 with a reduced number of animals.
-
Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant, of a single sex.
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Dosing:
-
Administer the test substance (2,4-D or 2,4-DCP) sequentially to individual animals.
-
The first animal receives a dose slightly below the estimated LD50.
-
If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose.
-
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: Use appropriate statistical methods to calculate the LD50 and its confidence intervals.
Genotoxicity: Unraveling the Potential for DNA Damage
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. The evidence for the genotoxicity of 2,4-D has been inconsistent.[6] While some studies suggest it can induce chromosomal aberrations and DNA damage, particularly in commercial formulations, others have found no evidence of genotoxicity.[12][13][14]
In a comparative study, 2,4-D was found to be more genotoxic than 2,4-DCP in mice, inducing a higher percentage of chromosome aberrations and sperm head abnormalities.[15] However, other research indicates that 2,4-DCP can induce DNA damage through the accumulation of reactive oxygen species (ROS) and depletion of glutathione (GSH).[16]
Caption: Proposed genotoxic mechanisms of 2,4-D and 2,4-DCP.
Experimental Protocol: In Vitro Chromosomal Aberration Assay
This assay is used to identify substances that cause structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells, and maintain in appropriate culture conditions.
-
Treatment: Expose cell cultures to various concentrations of the test substance (2,4-D or 2,4-DCP) with and without metabolic activation (S9 mix).
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Analysis: Stain the chromosomes and analyze under a microscope for structural aberrations (e.g., breaks, gaps, exchanges).
Carcinogenicity: Assessing the Long-Term Cancer Risk
The carcinogenicity of 2,4-D is a subject of debate. The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in experimental animals and strong evidence that it induces oxidative stress.[17][18][19] In contrast, the U.S. Environmental Protection Agency (EPA) has categorized 2,4-D as "not classifiable as to human carcinogenicity" (Group D).[6][20] Some epidemiological studies have suggested a link between 2,4-D exposure and non-Hodgkin's lymphoma.[18][20]
For 2,4-DCP, the evidence for carcinogenicity is largely negative. The IARC has concluded that there is evidence suggesting a lack of carcinogenicity for 2,4-DCP in experimental animals.[10] The U.S. EPA has classified 2,4-DCP in category E, indicating evidence of non-carcinogenicity for humans.[10]
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of 2,4-D have shown that at high doses, it can lead to reduced maternal weight gain and an increased incidence of skeletal defects in fetuses.[4] However, at lower doses, significant effects on reproduction and development are not consistently observed.[4][21]
For 2,4-DCP, a two-generation reproductive toxicity study in rats indicated weak reproductive toxicity at higher doses, including increased uterine weights in female offspring and reduced numbers of implantation sites.[22][23]
Mechanisms of Toxicity
The toxic mechanisms of 2,4-D are multifaceted. It is known to cause uncontrolled cell division in plants by mimicking the action of auxins.[6] In animals, its toxicity is associated with cell membrane damage, uncoupling of oxidative phosphorylation, and interference with cellular metabolism.[5][6][24] Toxicity appears to be exacerbated when the renal clearance capacity is exceeded.[6]
2,4-DCP is also a potent uncoupler of oxidative phosphorylation, which disrupts cellular energy production and can lead to rapid death at high doses.[9][11] The toxicity of 2,4-DCP is often greater than that of 2,4-D, which may be attributed to its shorter phenoxy side chain, allowing for easier penetration of cell membranes.[2][25]
Conclusion
References
- 1. alt2tox.org [alt2tox.org]
- 2. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genewatch.org [genewatch.org]
- 4. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. Occupational Fatalities Associated With 2,4-Dichlorophenol (2,4-DCP) Exposure, 1980--1998 [cdc.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,4-Dichlorophenol induces DNA damage through ROS accumulation and GSH depletion in goldfish Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 18. usrtk.org [usrtk.org]
- 19. occupationalcancer.ca [occupationalcancer.ca]
- 20. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 24d.info [24d.info]
- 22. A TWO-GENERATION REPRODUCTIVE TOXICITY STUDY OF 2,4-DICHLOROPHENOL IN RATS [jstage.jst.go.jp]
- 23. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Case of Severe 2,4-Dichlorophenoxyacetic Acid Poisoning Causing Diagnostic and Treatment Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling Ethyl 2-(2,4-dichlorophenyl)acetate
As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of Ethyl 2-(2,4-dichlorophenyl)acetate. Our focus extends beyond mere compliance, embedding principles of causality and self-validating protocols to ensure the highest standards of laboratory safety.
This document outlines the essential personal protective equipment (PPE), engineering controls, and operational protocols required for the safe handling of this compound. The guidance is grounded in established safety principles to protect researchers from identified hazards.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundational step in developing a robust safety plan. The compound is classified with specific risks that dictate the required protective measures.[1][2][3] Skin and eye contact, along with inhalation, are the primary routes of exposure.[4]
Table 1: Hazard Classification for this compound
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Redness, itching, inflammation, or blistering upon contact.[1][3][4] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Redness, pain, and potential for severe eye damage.[1][3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Irritation of the lungs and respiratory system if inhaled.[1][4] |
Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls must be in place to minimize exposure. These controls are designed to remove the hazard at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[1][5] This is critical to prevent the inhalation of vapors, which may cause respiratory irritation.[1][4]
-
Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[1][4] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][4][6]
Core Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.[5][7]
Table 2: Recommended PPE for Handling this compound
| Body Part | Required PPE | Standard & Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Standard: EN 374.[3] Rationale: Prevents direct skin contact, which causes irritation.[3] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[8] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Standard: ANSI Z87.1. Rationale: Protects against accidental splashes, which can cause serious eye irritation.[1][9] A face shield may be required for larger-scale operations where the risk of splashing is higher. |
| Body | Laboratory coat | Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[1][4] |
| Respiratory | Not required under normal fume hood use | Rationale: A properly functioning fume hood provides adequate respiratory protection.[5] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][7] |
Step-by-Step Safe Handling Workflow
Adhering to a systematic workflow minimizes the risk of exposure and ensures procedural integrity. This process should be followed for every operation involving this compound.
Caption: Workflow for the safe handling of this compound.
Protocol:
-
Pre-Operational Checks: Before starting, verify that the chemical fume hood is operational. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don PPE: Put on all required PPE as specified in Table 2. Ensure gloves are pulled over the cuffs of the lab coat.
-
Chemical Handling: Perform all manipulations of the chemical inside the fume hood with the sash at the lowest practical height.
-
Decontamination: After use, decontaminate all surfaces and glassware. Rinse glassware with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]
-
Waste Disposal: Segregate waste. All materials contaminated with this compound, including gloves, paper towels, and rinsate, must be placed in a clearly labeled hazardous waste container.[5]
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][3]
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][10]
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[1][4] Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.[1][4]
Disposal Plan for Contaminated Materials
Proper waste management is a critical component of the chemical handling lifecycle.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Container Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[1][3][4] Do not pour this chemical down the drain.[1][3][4]
References
- 1. aksci.com [aksci.com]
- 2. achmem.com [achmem.com]
- 3. chemos.de [chemos.de]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. The Label and Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. fishersci.ca [fishersci.ca]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
